molecular formula C96H123N19O22 B7911075 AF12198

AF12198

カタログ番号: B7911075
分子量: 1895.1 g/mol
InChIキー: VASLMBMCJADVGR-BRPRRQPRSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

AF12198 is a useful research compound. Its molecular formula is C96H123N19O22 and its molecular weight is 1895.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

(4S)-4-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-5-[[(2S)-1-[[(2S,3R)-1-[(2S)-2-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]azetidin-1-yl]-1,5-dioxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C96H123N19O22/c1-51(2)41-69(83(98)124)107-92(133)77-24-16-38-113(77)95(136)75(42-52(3)4)111-84(125)53(5)102-86(127)71(44-57-25-29-61(118)30-26-57)110-93(134)78-37-40-115(78)94(135)68(33-35-79(97)120)106-88(129)72(45-58-27-31-62(119)32-28-58)108-89(130)73(46-59-48-99-65-21-13-11-19-63(59)65)104-80(121)50-101-91(132)76-23-15-39-114(76)96(137)82(54(6)116)112-90(131)74(47-60-49-100-66-22-14-12-20-64(60)66)109-85(126)67(34-36-81(122)123)105-87(128)70(103-55(7)117)43-56-17-9-8-10-18-56/h8-14,17-22,25-32,48-49,51-54,67-78,82,99-100,116,118-119H,15-16,23-24,33-47,50H2,1-7H3,(H2,97,120)(H2,98,124)(H,101,132)(H,102,127)(H,103,117)(H,104,121)(H,105,128)(H,106,129)(H,107,133)(H,108,130)(H,109,126)(H,110,134)(H,111,125)(H,112,131)(H,122,123)/t53-,54+,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78?,82-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VASLMBMCJADVGR-BRPRRQPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)C1CCCN1C(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C3CCN3C(=O)C(CCC(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)CNC(=O)C7CCCN7C(=O)C(C(C)O)NC(=O)C(CC8=CNC9=CC=CC=C98)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)NCC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N5CCC5C(=O)N[C@@H](CC6=CC=C(C=C6)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N7CCC[C@H]7C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC8=CNC9=CC=CC=C98)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C96H123N19O22
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1895.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of AF12198

Author: BenchChem Technical Support Team. Date: November 2025

A Core Antagonist of the Interleukin-1 Receptor Type I

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

AF12198 is a potent and selective synthetic peptide antagonist of the human Interleukin-1 Receptor Type I (IL-1R1). By competitively inhibiting the binding of the pro-inflammatory cytokines Interleukin-1α (IL-1α) and Interleukin-1β (IL-1β) to IL-1R1, this compound effectively blocks the initiation of the downstream signaling cascade responsible for a wide range of inflammatory responses. This document provides a comprehensive overview of the mechanism of action of this compound, including its binding affinity, in vitro and in vivo effects, and detailed experimental protocols for key assays. The information is presented to support further research and development of this and similar IL-1 pathway modulators.

Core Mechanism of Action: Competitive Antagonism of IL-1R1

This compound is a 15-amino acid peptide (Ac-FEWTPGWYQJYALPL-NH2) that selectively binds to the human IL-1R1.[1] This binding is competitive with the natural ligands, IL-1α and IL-1β. Unlike the endogenous IL-1 Receptor Antagonist (IL-1ra), which also binds to IL-1R1 and prevents signaling, this compound is a small molecule peptide.[1] Upon binding, this compound does not induce the conformational changes in IL-1R1 necessary for the recruitment of the co-receptor, IL-1 Receptor Accessory Protein (IL-1RAcP). The formation of the IL-1R1/IL-1/IL-1RAcP ternary complex is an absolute requirement for signal transduction. By preventing this association, this compound effectively silences the IL-1 signaling pathway.

Signaling Pathway Blockade

The binding of IL-1α or IL-1β to IL-1R1 initiates a signaling cascade that is central to inflammation. This pathway involves the recruitment of adaptor proteins like MyD88 and IRAK, leading to the activation of downstream transcription factors such as NF-κB and AP-1. These transcription factors then drive the expression of numerous pro-inflammatory genes, including cytokines (e.g., IL-6, IL-8), chemokines, and adhesion molecules (e.g., ICAM-1). This compound, by blocking the initial receptor activation step, prevents the entire downstream signaling cascade.

cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space IL-1 IL-1α / IL-1β IL-1R1 IL-1R1 IL-1->IL-1R1 Binds This compound This compound This compound->IL-1R1 Competitively Binds (Blocks IL-1) IL-1RAcP IL-1RAcP IL-1R1->IL-1RAcP Recruits MyD88 MyD88 IL-1RAcP->MyD88 IRAK IRAK MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 MAPK MAPK Pathway TRAF6->MAPK NF-kB NF-κB Pathway TRAF6->NF-kB Inflammation Pro-inflammatory Gene Expression (IL-6, IL-8, ICAM-1) MAPK->Inflammation NF-kB->Inflammation

Figure 1: this compound Mechanism of Action.

Quantitative Data

The potency and selectivity of this compound have been quantified in several key in vitro and in vivo studies.

Table 1: In Vitro Binding Affinity and Inhibitory Concentrations of this compound
ParameterSpeciesReceptor/ProcessIC50Reference
Binding Affinity HumanIL-1R18 nM[2]
HumanIL-1RII6.7 µM[2]
MurineIL-1R1>200 µM[2]
Inhibition of IL-1 Induced Processes
IL-8 ProductionHuman (Dermal Fibroblasts)IL-1 induced25 nM[1]
ICAM-1 ExpressionHuman (Endothelial Cells)IL-1 induced9 nM[1]
IL-6 InductionHuman (Primate Blood)IL-1 induced15 µM[2]
IL-6 InductionCynomolgus Monkey (Blood)IL-1 induced17 µM[2]
Table 2: In Vivo Efficacy of this compound
Animal ModelConditionDosageEffectReference
RatLPS-induced Acute Lung Inflammation16 mg/kg (intravenous infusion)Significant attenuation of lung MPO activity and reduction in lung microvascular leakage.[2][2]
Cynomolgus MonkeyEx vivo IL-1 induced IL-6Intravenous infusionBlocks IL-1 induction of IL-6.[1][1]
Cynomolgus MonkeyIn vivo IL-6 inductionIntravenous infusionDown-modulates in vivo induction of IL-6.[1][1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

IL-1R1 Competitive Binding Assay

This protocol is a representative method for determining the binding affinity of a compound to IL-1R1.

Start Start Prepare_Cells Prepare cells expressing IL-1R1 (e.g., Human Dermal Fibroblasts) Start->Prepare_Cells Add_Radioligand Add radiolabeled IL-1 (e.g., ¹²⁵I-IL-1α) Prepare_Cells->Add_Radioligand Add_Competitor Add varying concentrations of this compound or unlabeled IL-1 (control) Add_Radioligand->Add_Competitor Incubate Incubate to allow binding equilibrium Add_Competitor->Incubate Wash Wash to remove unbound radioligand Incubate->Wash Measure_Radioactivity Measure bound radioactivity (e.g., using a gamma counter) Wash->Measure_Radioactivity Analyze_Data Analyze data to determine IC50 Measure_Radioactivity->Analyze_Data End End Analyze_Data->End

Figure 2: IL-1R1 Competitive Binding Assay Workflow.

Methodology:

  • Cell Preparation: Human dermal fibroblasts, which endogenously express IL-1R1, are cultured to confluency in 24-well plates.

  • Assay Buffer: A suitable binding buffer (e.g., RPMI 1640 with 1% BSA and 25 mM HEPES) is prepared.

  • Competitive Binding:

    • Cells are washed with assay buffer.

    • A constant concentration of radiolabeled IL-1 (e.g., [¹²⁵I]IL-1α, approximately 50 pM) is added to each well.

    • Varying concentrations of this compound or unlabeled IL-1α (for positive control) are added to the wells.

    • Non-specific binding is determined in the presence of a high concentration of unlabeled IL-1α (e.g., 1 µM).

  • Incubation: The plates are incubated for a sufficient time to reach binding equilibrium (e.g., 2-4 hours at 4°C).

  • Washing: Wells are washed multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Detection: The cells are lysed (e.g., with 1% Triton X-100), and the radioactivity in the lysate is measured using a gamma counter.

  • Data Analysis: The data is plotted as the percentage of specific binding versus the log concentration of the competitor. The IC50 value is determined using non-linear regression analysis.

Inhibition of IL-1-Induced IL-8 Production Assay

This protocol describes a method to quantify the inhibitory effect of this compound on IL-1-induced IL-8 secretion from cells.

Start Start Seed_Cells Seed Human Dermal Fibroblasts in culture plates Start->Seed_Cells Pre-incubate Pre-incubate cells with varying concentrations of this compound Seed_Cells->Pre-incubate Stimulate Stimulate with a constant concentration of IL-1β Pre-incubate->Stimulate Incubate_Supernatant Incubate for a defined period (e.g., 24 hours) Stimulate->Incubate_Supernatant Collect_Supernatant Collect cell culture supernatant Incubate_Supernatant->Collect_Supernatant ELISA Measure IL-8 concentration using ELISA Collect_Supernatant->ELISA Analyze_Data Analyze data to determine IC50 ELISA->Analyze_Data End End Analyze_Data->End

Figure 3: IL-8 Production Inhibition Assay Workflow.

Methodology:

  • Cell Culture: Human dermal fibroblasts are seeded in 96-well plates and grown to confluency.

  • Treatment:

    • The culture medium is replaced with fresh medium containing varying concentrations of this compound.

    • Cells are pre-incubated with this compound for a short period (e.g., 30-60 minutes).

    • A constant concentration of human IL-1β (e.g., 1 ng/mL) is added to stimulate IL-8 production.

    • Control wells include cells with no treatment, cells with IL-1β alone, and cells with this compound alone.

  • Incubation: The plates are incubated for a period sufficient to allow for IL-8 production and secretion (e.g., 24 hours).

  • Supernatant Collection: The cell culture supernatant is carefully collected from each well.

  • ELISA for IL-8:

    • A 96-well plate is coated with a capture antibody specific for human IL-8.

    • The collected supernatants and IL-8 standards are added to the wells.

    • A detection antibody conjugated to an enzyme (e.g., HRP) is added.

    • A substrate is added, and the color development is measured using a plate reader at the appropriate wavelength.

  • Data Analysis: A standard curve is generated from the IL-8 standards. The concentration of IL-8 in the samples is determined from the standard curve. The IC50 for the inhibition of IL-8 production is calculated.

Inhibition of IL-1-Induced ICAM-1 Expression Assay

This protocol outlines a method to assess the effect of this compound on IL-1-induced ICAM-1 expression on the surface of endothelial cells using flow cytometry.

Start Start Culture_HUVEC Culture Human Umbilical Vein Endothelial Cells (HUVECs) Start->Culture_HUVEC Treat_Cells Treat cells with IL-1β in the presence or absence of this compound Culture_HUVEC->Treat_Cells Incubate_Expression Incubate to allow for ICAM-1 expression (e.g., 6-8 hours) Treat_Cells->Incubate_Expression Harvest_Cells Harvest cells and prepare a single-cell suspension Incubate_Expression->Harvest_Cells Stain_Cells Stain with a fluorescently labeled anti-ICAM-1 antibody Harvest_Cells->Stain_Cells Flow_Cytometry Analyze ICAM-1 expression using flow cytometry Stain_Cells->Flow_Cytometry Analyze_Data Determine the percentage of positive cells and Mean Fluorescence Intensity (MFI) Flow_Cytometry->Analyze_Data End End Analyze_Data->End

Figure 4: ICAM-1 Expression Assay Workflow.

Methodology:

  • Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in appropriate flasks or plates.

  • Treatment:

    • Confluent HUVECs are treated with IL-1β (e.g., 1 ng/mL) in the presence or absence of varying concentrations of this compound.

    • Control groups include untreated cells and cells treated with this compound alone.

  • Incubation: The cells are incubated for a time sufficient to induce ICAM-1 expression (e.g., 6-8 hours).

  • Cell Harvesting: Cells are detached from the culture surface using a non-enzymatic cell dissociation solution to preserve surface proteins.

  • Staining:

    • The single-cell suspension is washed with a staining buffer (e.g., PBS with 1% BSA).

    • Cells are incubated with a fluorescently labeled monoclonal antibody specific for human ICAM-1 (e.g., FITC-conjugated anti-CD54).

    • An isotype control antibody is used to determine background fluorescence.

  • Flow Cytometry: The stained cells are analyzed on a flow cytometer to determine the percentage of ICAM-1 positive cells and the Mean Fluorescence Intensity (MFI).

  • Data Analysis: The inhibition of ICAM-1 expression is calculated based on the reduction in MFI or the percentage of positive cells in the presence of this compound compared to stimulation with IL-1β alone. The IC50 value is then determined.

Conclusion

This compound is a well-characterized, potent, and selective peptide antagonist of the human IL-1R1. Its mechanism of action, centered on the competitive inhibition of IL-1 binding and subsequent blockade of the pro-inflammatory signaling cascade, has been demonstrated through robust in vitro and in vivo studies. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug developers working on novel anti-inflammatory therapeutics targeting the IL-1 pathway. Further investigation into the pharmacokinetics and clinical potential of this compound and similar molecules is warranted.

References

AF12198: A Technical Guide to a Potent Antagonist of the Human Interleukin-1 Receptor Type I

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AF12198 is a potent and selective synthetic peptide antagonist of the human type I interleukin-1 receptor (IL-1R1).[1] This 15-mer peptide, identified through phage display library screening, demonstrates high-affinity binding to IL-1R1 and effectively inhibits downstream inflammatory signaling.[1] In vitro studies have shown its capacity to block interleukin-1 (IL-1) induced production of key inflammatory mediators such as interleukin-8 (IL-8) and the expression of intercellular adhesion molecule-1 (ICAM-1).[1] Furthermore, in vivo studies in cynomolgus monkeys have confirmed its bioactivity, showcasing its ability to antagonize IL-1-induced interleukin-6 (IL-6) production.[1] This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative functional data, detailed experimental protocols for its characterization, and visual representations of the relevant biological pathways and experimental workflows.

Core Function and Mechanism of Action

This compound functions as a competitive antagonist at the human IL-1R1. It selectively binds to the receptor, preventing the binding of the pro-inflammatory cytokines IL-1α and IL-1β. This blockade of ligand-receptor interaction inhibits the subsequent recruitment of the IL-1 receptor accessory protein (IL-1RAcP), a critical step for the formation of the active signaling complex. Consequently, the downstream signaling cascade, which is heavily reliant on the MyD88-dependent pathway, is attenuated. This leads to the reduced activation of key transcription factors such as NF-κB and AP-1, ultimately resulting in the decreased expression of numerous inflammatory genes, including those encoding for cytokines, chemokines, and adhesion molecules.

Quantitative Data Summary

The following tables summarize the key quantitative parameters that define the potency and selectivity of this compound.

Table 1: Receptor Binding Affinity and In Vitro Inhibitory Activity

ParameterValueSpecies/Cell TypeReference
IC₅₀ for IL-1R1 Binding 8 nMHuman[1]
IC₅₀ for IL-1RII Binding 6.7 µMHuman[1]
IC₅₀ for IL-1R1 Binding >200 µMMurine[1]
IC₅₀ for IL-1-induced IL-8 Production 25 nMHuman Dermal Fibroblasts[1]
IC₅₀ for IL-1-induced ICAM-1 Expression 9 nMHuman Endothelial Cells[1]

Table 2: In Vivo Antagonist Activity

ParameterSpeciesEffectReference
IL-1 Induced IL-6 Production Cynomolgus MonkeyBlocked by intravenous infusion of this compound[1]

Signaling Pathway and Experimental Workflows

IL-1 Receptor Signaling Pathway Antagonized by this compound

IL1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space IL-1 IL-1α / IL-1β IL1R1 IL-1R1 IL-1->IL1R1 Binds This compound This compound This compound->IL1R1 Blocks IL1RAcP IL-1RAcP IL1R1->IL1RAcP Recruits MyD88 MyD88 IL1RAcP->MyD88 Activates IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPKs MAPKs TAK1->MAPKs NF-kB NF-κB IKK->NF-kB Gene Inflammatory Gene Expression (IL-8, ICAM-1, etc.) NF-kB->Gene AP-1 AP-1 MAPKs->AP-1 AP-1->Gene

Caption: IL-1 signaling pathway and the antagonistic action of this compound.

Experimental Workflow for Discovery and Characterization of this compound

Experimental_Workflow cluster_discovery Discovery Phase cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Validation cluster_result Outcome PhageDisplay Phage Display Library Screening PeptideID Identification of Antagonist Peptides PhageDisplay->PeptideID BindingAssay IL-1R1 Competitive Binding Assay PeptideID->BindingAssay IL8_Assay IL-8 Production Inhibition Assay BindingAssay->IL8_Assay ICAM1_Assay ICAM-1 Expression Inhibition Assay IL8_Assay->ICAM1_Assay AnimalModel Cynomolgus Monkey Model ICAM1_Assay->AnimalModel ExVivo_IL6 Ex Vivo IL-1-induced IL-6 Inhibition Assay AnimalModel->ExVivo_IL6 LeadCandidate This compound as a Lead Candidate ExVivo_IL6->LeadCandidate

Caption: Workflow for the discovery and validation of this compound.

Detailed Experimental Protocols

The following are representative, detailed protocols for the key experiments used to characterize the function of this compound. These protocols are synthesized from established methodologies in the field.

Competitive Radioligand Binding Assay for Human IL-1R1

Objective: To determine the binding affinity (IC₅₀) of this compound for the human type I IL-1 receptor.

Materials:

  • Membrane preparations from cells overexpressing human IL-1R1.

  • [¹²⁵I]-IL-1α (radioligand).

  • This compound (unlabeled competitor).

  • Binding buffer (e.g., 25 mM HEPES, 150 mM NaCl, 1 mM CaCl₂, 1 mM MgCl₂, 0.1% BSA, pH 7.4).

  • Wash buffer (ice-cold binding buffer).

  • 96-well microplates.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Plate Setup: In a 96-well plate, add binding buffer to all wells.

  • Competitor Dilution: Prepare serial dilutions of this compound in binding buffer. Add the diluted competitor to the appropriate wells. For total binding wells, add buffer only. For non-specific binding wells, add a high concentration of unlabeled IL-1α.

  • Radioligand Addition: Add a fixed concentration of [¹²⁵I]-IL-1α to all wells.

  • Membrane Addition: Add the IL-1R1-containing membrane preparation to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate with gentle agitation for a predetermined time (e.g., 2 hours) at a specific temperature (e.g., 4°C) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. This separates bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding at each concentration of this compound. Plot the percentage of specific binding against the log concentration of this compound and fit the data using a non-linear regression model to determine the IC₅₀ value.

Inhibition of IL-1-induced IL-8 Production in Human Dermal Fibroblasts

Objective: To quantify the inhibitory effect of this compound on IL-1β-induced IL-8 production.

Materials:

  • Human dermal fibroblasts.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Recombinant human IL-1β.

  • This compound.

  • Human IL-8 ELISA kit.

  • 96-well cell culture plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed human dermal fibroblasts into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Pre-treatment with Antagonist: Replace the medium with fresh, serum-free medium containing various concentrations of this compound. Incubate for a specified period (e.g., 1 hour).

  • Stimulation: Add a fixed, sub-maximal concentration of IL-1β to the wells (except for the unstimulated control wells).

  • Incubation: Incubate the plates for a time sufficient for IL-8 production (e.g., 24 hours) at 37°C in a CO₂ incubator.

  • Supernatant Collection: After incubation, centrifuge the plates at a low speed to pellet any detached cells and carefully collect the supernatants.

  • ELISA: Perform an enzyme-linked immunosorbent assay (ELISA) for human IL-8 on the collected supernatants according to the manufacturer's instructions.

  • Data Analysis: Generate a standard curve using the IL-8 standards provided in the ELISA kit. Calculate the concentration of IL-8 in each sample. Plot the IL-8 concentration against the log concentration of this compound and determine the IC₅₀ value.

Inhibition of IL-1-induced ICAM-1 Expression in Human Endothelial Cells

Objective: To measure the effect of this compound on IL-1β-induced ICAM-1 surface expression.

Materials:

  • Human umbilical vein endothelial cells (HUVECs).

  • Endothelial cell growth medium.

  • Recombinant human IL-1β.

  • This compound.

  • Fluorescently-labeled anti-human ICAM-1 antibody.

  • Isotype control antibody.

  • Flow cytometer.

  • Cell detachment solution (e.g., non-enzymatic).

Procedure:

  • Cell Culture: Culture HUVECs in appropriate flasks until confluent.

  • Cell Seeding: Seed the HUVECs into multi-well plates and grow to confluence.

  • Treatment: Treat the cells with various concentrations of this compound for a short pre-incubation period (e.g., 30 minutes).

  • Stimulation: Add IL-1β to the wells to induce ICAM-1 expression and incubate for an appropriate time (e.g., 6-8 hours).

  • Cell Detachment: Gently detach the cells from the plate using a non-enzymatic cell detachment solution to preserve surface proteins.

  • Antibody Staining: Resuspend the cells in a staining buffer (e.g., PBS with 1% BSA). Add the fluorescently-labeled anti-ICAM-1 antibody or the isotype control antibody to the respective cell suspensions. Incubate on ice in the dark.

  • Washing: Wash the cells with staining buffer to remove unbound antibodies.

  • Flow Cytometry: Analyze the cells on a flow cytometer to measure the mean fluorescence intensity (MFI) of ICAM-1 staining.

  • Data Analysis: Subtract the MFI of the isotype control from the MFI of the ICAM-1 stained cells. Plot the MFI against the log concentration of this compound to determine the IC₅₀ for the inhibition of ICAM-1 expression.

Ex Vivo Inhibition of IL-1-induced IL-6 Production in Cynomolgus Monkey Whole Blood

Objective: To assess the in vivo efficacy of this compound by measuring its ability to inhibit IL-1β-induced IL-6 production in whole blood samples.[2]

Materials:

  • Cynomolgus monkeys.

  • This compound formulated for intravenous administration.

  • Recombinant human IL-1β.

  • Heparinized blood collection tubes.

  • RPMI 1640 medium.

  • Primate IL-6 ELISA kit.

  • Incubator.

Procedure:

  • In Vivo Administration: Administer this compound to cynomolgus monkeys via intravenous infusion.

  • Blood Collection: Collect whole blood samples into heparinized tubes at various time points before, during, and after the infusion.

  • Ex Vivo Stimulation: Aliquot the whole blood samples into tubes containing RPMI 1640 medium. Add a predetermined concentration of IL-1β to stimulate IL-6 production. Include unstimulated controls.

  • Incubation: Incubate the blood samples at 37°C in a humidified atmosphere with 5% CO₂ for a specified period (e.g., 6 hours).

  • Plasma Separation: After incubation, centrifuge the tubes to separate the plasma.

  • IL-6 Measurement: Measure the concentration of IL-6 in the plasma samples using a primate-specific IL-6 ELISA kit.

  • Data Analysis: Compare the levels of IL-6 in the IL-1β-stimulated samples from different time points to the pre-infusion baseline. Calculate the percentage inhibition of IL-6 production at each time point to evaluate the in vivo antagonist activity of this compound.

References

AF12198: A Potent Peptide Antagonist of the Human Interleukin-1 Type I Receptor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

AF12198 is a novel, synthetic 15-mer peptide that acts as a potent and selective antagonist of the human Interleukin-1 Type I receptor (IL-1RI).[1][2][3] This document provides a comprehensive technical overview of this compound, including its biochemical properties, mechanism of action, and preclinical efficacy. Detailed experimental methodologies for key assays are provided, along with a summary of quantitative data and visual representations of the relevant biological pathways and experimental workflows. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of IL-1 receptor antagonism.

Introduction

Interleukin-1 (IL-1), primarily IL-1α and IL-1β, are pleiotropic cytokines that play a central role in mediating inflammatory and immune responses.[4][5] Dysregulation of IL-1 signaling is implicated in a wide range of inflammatory diseases, making the IL-1 receptor a key target for therapeutic intervention.[6] this compound emerged from the screening of phage display peptide libraries as a low molecular weight antagonist of the IL-1 receptor.[1] It represents a promising class of non-protein therapeutics for modulating IL-1 driven pathologies.

Physicochemical Properties of this compound

This compound is a 15-amino acid peptide with the sequence Ac-FEWTPGWYQJYALPL-NH2, where 'J' represents the unnatural amino acid 2-azetidine-1-carboxylic acid.[1] Its molecular weight is 1895.14 g/mol , and its formula is C96H123N19O22.[3]

Mechanism of Action

This compound exerts its antagonistic effect by selectively binding to the human IL-1 Type I receptor (IL-1RI).[1][2] This binding competitively inhibits the binding of both IL-1α and IL-1β to the receptor, thereby preventing the initiation of the downstream signaling cascade that leads to the expression of inflammatory mediators.[4][7]

IL-1 Signaling Pathway

The binding of IL-1 to IL-1RI induces a conformational change that facilitates the recruitment of the IL-1 receptor accessory protein (IL-1RAcP).[5][8] This heterodimerization brings the intracellular Toll-interleukin 1 receptor (TIR) domains of both receptor components into close proximity, initiating a signaling cascade that involves the recruitment of MyD88 and subsequent activation of IRAK kinases. This ultimately leads to the activation of transcription factors such as NF-κB and AP-1, and the expression of numerous pro-inflammatory genes.[7] this compound, by occupying the IL-1 binding site on IL-1RI, prevents the initial ligand binding and the subsequent recruitment of IL-1RAcP, thus blocking the entire signaling pathway.

IL1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IL-1 IL-1α / IL-1β IL-1RI IL-1RI IL-1->IL-1RI Binds This compound This compound This compound->IL-1RI Blocks IL-1RAcP IL-1RAcP IL-1RI->IL-1RAcP Recruits MyD88 MyD88 IL-1RAcP->MyD88 Activates IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPKs MAPKs TAK1->MAPKs NF-kB NF-κB IKK->NF-kB Gene_Expression Pro-inflammatory Gene Expression NF-kB->Gene_Expression MAPKs->Gene_Expression

Figure 1: IL-1 Signaling Pathway and this compound Inhibition.

Quantitative Data

The biological activity of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key findings.

Table 1: Receptor Binding Affinity of this compound
ReceptorSpeciesIC50Reference
IL-1 Receptor Type IHuman8 nM[2][3]
IL-1 Receptor Type IIHuman6.7 µM[2]
IL-1 Receptor Type IMurine>200 µM[2]
Table 2: In Vitro Inhibitory Activity of this compound
AssayCell TypeIL-1 Induced ResponseIC50Reference
IL-8 ProductionHuman Dermal FibroblastsIL-8 release25 nM[1][2]
ICAM-1 ExpressionHuman Umbilical Vein Endothelial Cells (HUVECs)ICAM-1 surface expression9 nM[1][2]
IL-6 InductionHuman Primate BloodIL-6 release15 µM[2]
IL-6 InductionCynomolgus Monkey BloodIL-6 release17 µM[2]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this document.

IL-1 Receptor Binding Assay

This assay is designed to determine the affinity of this compound for the IL-1 receptor. A competitive radioligand binding format is typically employed.

Receptor_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Prepare cell membranes expressing IL-1RI Incubate Incubate membranes, radioligand, and this compound together Membrane_Prep->Incubate Radioligand Prepare radiolabeled IL-1 (e.g., 125I-IL-1α) Radioligand->Incubate Competitor Prepare serial dilutions of this compound Competitor->Incubate Filter Separate bound from free radioligand via filtration Incubate->Filter Count Quantify radioactivity on filters Filter->Count Analyze Calculate IC50 value Count->Analyze

References

An In-depth Technical Guide to the Discovery and Development of AF12198

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AF12198 is a potent and selective peptide-based antagonist of the human type I interleukin-1 receptor (IL-1RI). Discovered through phage display technology, this 15-mer peptide, with the sequence Ac-FEWTPGWYQJYALPL-NH2, incorporates an unnatural amino acid (2-azetidine-1-carboxylic acid, denoted by J) and demonstrates both in vitro and in vivo efficacy in blocking IL-1-mediated inflammatory responses. This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of this compound, including detailed experimental protocols and quantitative data to support further research and development in the field of IL-1 antagonism.

Introduction

Interleukin-1 (IL-1), existing as two primary forms, IL-1α and IL-1β, is a pleiotropic cytokine that plays a central role in mediating inflammatory and immune responses.[1] Dysregulation of IL-1 signaling is implicated in a wide range of inflammatory and autoimmune diseases. The biological activities of IL-1 are mediated through its binding to the type I IL-1 receptor (IL-1RI), which then forms a complex with the IL-1 receptor accessory protein (IL-1RAcP) to initiate downstream signaling cascades.

The naturally occurring IL-1 receptor antagonist (IL-1ra) is a key endogenous regulator of IL-1 activity, competitively inhibiting the binding of IL-1α and IL-1β to IL-1RI.[1] While recombinant IL-1ra (Anakinra) has been developed as a therapeutic, its proteinaceous nature necessitates frequent administration. This has driven the search for small molecule and peptide-based antagonists with improved pharmacokinetic properties. This compound emerged from these efforts as a novel, low molecular weight peptide antagonist with high affinity and selectivity for the human IL-1RI.[1]

Discovery of this compound: Phage Display Technology

This compound was identified from phage display libraries, a powerful high-throughput screening technique used to discover peptides that bind to specific targets. This methodology allows for the screening of vast numbers of peptide variants to identify those with high affinity and specificity.

Phage Display Workflow

The general workflow for the discovery of peptide antagonists like this compound using phage display involves several key steps:

Phage_Display_Workflow cluster_library Library Generation & Screening cluster_optimization Hit Identification & Optimization A Phage Display Library Construction B Affinity Selection (Biopanning) against IL-1RI A->B Incubation C Washing to Remove Non-specific Binders B->C D Elution of Bound Phage C->D E Amplification in E. coli D->E F Multiple Rounds of Biopanning E->F Iterative Cycles G Isolation and Sequencing of High-Affinity Phage DNA F->G H Peptide Synthesis and Characterization G->H I Lead Optimization (e.g., introduction of unnatural amino acids) H->I

Figure 1: Generalized Phage Display Workflow for Peptide Antagonist Discovery. This diagram illustrates the iterative process of selecting and amplifying phage that display peptides with high affinity for a target protein, leading to the identification and optimization of lead candidates like this compound.

Mechanism of Action

This compound functions as a competitive antagonist at the human type I IL-1 receptor. It selectively binds to IL-1RI, thereby preventing the binding of both IL-1α and IL-1β and inhibiting the subsequent formation of the active signaling complex with IL-1RAcP. This blockade of the initial step in the IL-1 signaling cascade prevents the activation of downstream inflammatory pathways.

IL-1 Signaling Pathway and Point of Inhibition by this compound

The binding of IL-1 to IL-1RI triggers a signaling cascade that culminates in the activation of transcription factors, such as NF-κB, leading to the expression of pro-inflammatory genes. This compound acts at the cell surface to prevent the initiation of this cascade.

IL1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space IL1 IL-1α / IL-1β IL1RI IL-1RI IL1->IL1RI Binds This compound This compound This compound->IL1RI Blocks IL1RAcP IL-1RAcP IL1RI->IL1RAcP Recruits MyD88 MyD88 IL1RAcP->MyD88 Activates IRAK IRAK MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 NFkB_activation NF-κB Activation TRAF6->NFkB_activation Gene_Expression Pro-inflammatory Gene Expression (e.g., IL-8, ICAM-1) NFkB_activation->Gene_Expression Induces

Figure 2: IL-1 Signaling Pathway and this compound's Point of Inhibition. this compound competitively binds to the IL-1RI, preventing IL-1 binding and the subsequent recruitment of IL-1RAcP, thereby blocking the entire downstream signaling cascade that leads to inflammation.

Quantitative Data

The antagonist activity of this compound has been quantified through various in vitro assays, demonstrating its potency and selectivity.

Assay Target Cell Type/System IC50 Value Reference
Receptor BindingHuman IL-1RI-8 nM-
Receptor BindingHuman IL-1RII-6.7 µM-
Receptor BindingMurine IL-1RI->200 µM-
IL-8 ProductionIL-1 InducedHuman Dermal Fibroblasts25 nM[1]
ICAM-1 ExpressionIL-1 InducedEndothelial Cells9 nM[1]
IL-6 InductionEx vivo (Human Blood)Whole Blood15 µM-
IL-6 InductionEx vivo (Cynomolgus Monkey Blood)Whole Blood17 µM-

Table 1: Summary of In Vitro Potency and Selectivity of this compound. The data highlights the high affinity of this compound for the human type I IL-1 receptor and its potent inhibition of IL-1-induced downstream effects in relevant human cell systems. The significantly higher IC50 values for the type II receptor and the murine type I receptor underscore its selectivity.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

Peptide Synthesis

The 15-mer peptide, Ac-FEWTPGWYQJYALPL-NH2, was synthesized using solid-phase peptide synthesis (SPPS) methodology.

  • Resin: Rink Amide resin.

  • Protection Strategy: Fmoc/tBu chemistry.

  • Coupling: Amino acids were coupled using a standard carbodiimide activation method (e.g., with HOBt/HBTU).

  • Unnatural Amino Acid: Fmoc-2-azetidine-1-carboxylic acid was incorporated using the same coupling protocol.

  • N-terminal Modification: The N-terminus was acetylated on-resin using acetic anhydride.

  • Cleavage and Deprotection: The peptide was cleaved from the resin with concomitant removal of side-chain protecting groups using a standard cleavage cocktail (e.g., trifluoroacetic acid with scavengers).

  • Purification: The crude peptide was purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The final product was characterized by mass spectrometry to confirm the correct molecular weight.

In Vitro Inhibition of IL-1-induced IL-8 Production

This assay quantifies the ability of this compound to inhibit the production of the pro-inflammatory chemokine IL-8 from human cells stimulated with IL-1.

  • Cell Culture: Human dermal fibroblasts were cultured in appropriate media (e.g., DMEM supplemented with 10% fetal bovine serum) in 96-well plates until confluent.

  • Stimulation: Cells were washed and then pre-incubated with varying concentrations of this compound for 30 minutes at 37°C.

  • IL-1 Challenge: Recombinant human IL-1β was added to the wells to a final concentration known to elicit a robust IL-8 response (e.g., 1 ng/mL).

  • Incubation: The plates were incubated for 24 hours at 37°C in a humidified CO2 incubator.

  • Quantification: The cell culture supernatants were collected, and the concentration of IL-8 was determined using a specific enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The IC50 value was calculated by plotting the percentage inhibition of IL-8 production against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic curve.

In Vitro Inhibition of IL-1-induced ICAM-1 Expression

This assay measures the ability of this compound to block the upregulation of the adhesion molecule ICAM-1 on endothelial cells in response to IL-1.

  • Cell Culture: Human umbilical vein endothelial cells (HUVECs) were cultured to confluence in 96-well plates.

  • Treatment: Cells were treated with various concentrations of this compound in the presence of a stimulating concentration of recombinant human IL-1α or IL-1β for 6-24 hours.

  • Cell-Based ELISA:

    • The cells were fixed in the wells (e.g., with paraformaldehyde).

    • Non-specific binding was blocked with a suitable blocking buffer.

    • A primary antibody specific for human ICAM-1 was added and incubated.

    • After washing, a horseradish peroxidase (HRP)-conjugated secondary antibody was added.

    • A colorimetric HRP substrate was added, and the absorbance was measured using a plate reader.

  • Data Analysis: The IC50 value was determined by analyzing the dose-response curve of this compound on ICAM-1 expression.

Ex Vivo Inhibition of IL-1-induced IL-6 in Cynomolgus Monkey Whole Blood

This protocol assesses the in vivo activity of this compound by measuring its ability to block IL-1-induced cytokine production in whole blood samples taken from treated animals.

  • Animal Dosing: Cynomolgus monkeys were administered this compound via intravenous infusion.

  • Blood Collection: Blood samples were collected into heparinized tubes at various time points before, during, and after the infusion.

  • Ex Vivo Stimulation: Aliquots of whole blood were stimulated with a sub-maximal concentration of recombinant human IL-1β and incubated for a defined period (e.g., 6 hours) at 37°C. A parallel set of aliquots was left unstimulated as a control.

  • Plasma Separation: After incubation, the blood samples were centrifuged to separate the plasma.

  • IL-6 Quantification: The concentration of IL-6 in the plasma samples was measured by a specific ELISA.

  • Data Analysis: The inhibitory effect of the in vivo administered this compound was determined by comparing the IL-6 levels in the IL-1β-stimulated samples from different time points to the pre-dose samples.

Conclusion and Future Directions

This compound stands as a significant milestone in the development of small molecule antagonists for the IL-1 receptor. Its discovery through phage display and subsequent characterization have demonstrated the potential of peptide-based therapeutics to selectively and potently modulate key inflammatory pathways. The detailed data and protocols presented in this guide offer a solid foundation for researchers and drug developers working on novel anti-inflammatory agents.

Future research could focus on optimizing the pharmacokinetic properties of this compound, such as its in vivo half-life, through strategies like PEGylation or the incorporation of additional non-natural amino acids to enhance stability. Further preclinical studies, including comprehensive toxicology and efficacy assessments in various animal models of inflammatory diseases, would be necessary to advance this compound or its derivatives towards clinical development. The logical and experimental workflows outlined herein provide a clear roadmap for the continued exploration of this promising therapeutic candidate.

References

AF12198 Peptide: A Technical Guide to its Structure, Sequence, and Function as a Selective IL-1 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AF12198 is a synthetic 15-mer peptide that has demonstrated significant potential as a selective antagonist of the human type I interleukin-1 receptor (IL-1R1).[1] By competitively inhibiting the binding of interleukin-1 (IL-1), a key mediator of inflammation, this compound effectively blocks downstream signaling pathways implicated in a variety of inflammatory diseases. This technical guide provides a comprehensive overview of the structure, sequence, and biological activity of this compound, along with detailed experimental protocols for its synthesis, purification, and characterization.

Peptide Structure and Sequence

This compound is a 15-amino acid peptide with the sequence Ac-Phe-Glu-Trp-Thr-Pro-Gly-Trp-Tyr-Gln-J-Tyr-Ala-Leu-Pro-Leu-NH2.[1][2] The 'J' in the sequence represents the unnatural amino acid 2-azetidine-1-carboxylic acid.[1] The peptide is N-terminally acetylated and C-terminally amidated, modifications that typically enhance stability and biological activity.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Sequence Ac-FEWTPGWYQJYALPL-NH2[1]
Unnatural Amino Acid (J) 2-azetidine-1-carboxylic acid[1]
Molecular Weight ~1900 g/mol (estimated)
Modifications N-terminal acetylation, C-terminal amidation[1]

Mechanism of Action: Selective IL-1R1 Antagonism

This compound functions as a competitive antagonist of the human type I IL-1 receptor.[1] It selectively binds to IL-1R1, thereby preventing the binding of both IL-1α and IL-1β.[1][3] This blockade of the IL-1/IL-1R1 interaction is the critical step in its anti-inflammatory activity, as it inhibits the subsequent recruitment of the IL-1 receptor accessory protein (IL-1RAcP) and the initiation of downstream signaling cascades.[3][4]

The IL-1 signaling pathway plays a central role in the inflammatory response. Upon binding of IL-1 to IL-1R1 and the subsequent recruitment of IL-1RAcP, a signaling complex is formed that activates intracellular pathways, including the NF-κB and MAPK pathways.[4][5][6] This leads to the transcription of numerous pro-inflammatory genes, including those for cytokines like IL-6 and IL-8, and adhesion molecules like ICAM-1.[1][5] this compound, by blocking the initial ligand-receptor interaction, effectively abrogates these downstream effects.

IL1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IL-1 IL-1 IL-1R1 IL-1R1 IL-1->IL-1R1 Binds This compound This compound This compound->IL-1R1 Blocks IL-1RAcP IL-1RAcP IL-1R1->IL-1RAcP Recruits MyD88 MyD88 IL-1RAcP->MyD88 Activates IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NF-kB Pathway NF-kB Pathway TRAF6->NF-kB Pathway MAPK Pathway MAPK Pathway TRAF6->MAPK Pathway Inflammatory Genes Inflammatory Genes NF-kB Pathway->Inflammatory Genes Transcription MAPK Pathway->Inflammatory Genes Transcription

Figure 1. this compound Antagonism of the IL-1 Signaling Pathway.

Quantitative Biological Activity

This compound has been shown to be a potent and selective antagonist of human IL-1R1 in a variety of in vitro and in vivo models.

Table 2: In Vitro Activity of this compound

AssayCell TypeMeasurementIC50Reference
IL-1R1 Binding -Competition for 125I-IL-1α binding8 nM[2]
IL-1 Induced IL-8 Production Human Dermal FibroblastsIL-8 levels25 nM[1][2]
IL-1 Induced ICAM-1 Expression Endothelial CellsICAM-1 expression9 nM[1][2]
IL-1 Induced IL-6 Production Heparinized Human Primate BloodIL-6 levels15 µM[2]

Table 3: In Vivo Activity of this compound

Animal ModelAdministrationEffectReference
Cynomolgus Monkeys Intravenous infusionBlocks ex vivo IL-1 induction of IL-6[1]
Rats with LPS-induced acute lung inflammation Intravenous infusion (16 mg/kg)Attenuates increase in lung MPO activity and reduces lung microvascular leakage[2]

Experimental Protocols

Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)

This compound can be synthesized using a standard Fmoc/tBu solid-phase peptide synthesis strategy. The inclusion of the unnatural amino acid, 2-azetidine-1-carboxylic acid, requires the use of the corresponding Fmoc-protected building block.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-Aze-OH)

  • Coupling reagent (e.g., HBTU)

  • Base (e.g., DIEA)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Cleavage cocktail (e.g., TFA/TIS/H2O)

  • Acetic anhydride for N-terminal acetylation

Protocol:

  • Resin Swelling: Swell the Rink Amide resin in DMF.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.

  • Amino Acid Coupling: Couple the C-terminal amino acid (Fmoc-Leu-OH) to the resin using a coupling reagent like HBTU and a base like DIEA.

  • Repeat Deprotection and Coupling: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence, including the unnatural amino acid.

  • N-terminal Acetylation: After the final amino acid is coupled and deprotected, acetylate the N-terminus with acetic anhydride.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.

  • Precipitation and Lyophilization: Precipitate the crude peptide in cold ether, wash, and lyophilize.

SPPS_Workflow start Start: Rink Amide Resin swell 1. Resin Swelling in DMF start->swell deprotect1 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect1 couple 3. Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIEA) deprotect1->couple wash1 Wash couple->wash1 repeat Repeat Steps 2-4 for each amino acid wash1->repeat repeat->deprotect1 Next Amino Acid acetylate 5. N-terminal Acetylation (Acetic Anhydride) repeat->acetylate Sequence Complete cleave 6. Cleavage & Side-Chain Deprotection (TFA Cocktail) acetylate->cleave precipitate 7. Precipitation in Ether cleave->precipitate lyophilize 8. Lyophilization precipitate->lyophilize end_product Crude this compound Peptide lyophilize->end_product

Figure 2. Solid-Phase Peptide Synthesis Workflow for this compound.
Peptide Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The crude this compound peptide is purified to homogeneity using RP-HPLC.

Materials:

  • RP-HPLC system with a C18 column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Lyophilizer

Protocol:

  • Sample Preparation: Dissolve the crude lyophilized peptide in a minimal amount of Mobile Phase A.

  • Chromatography: Inject the sample onto the C18 column. Elute the peptide using a linear gradient of Mobile Phase B.

  • Fraction Collection: Collect fractions corresponding to the major peak.

  • Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC and mass spectrometry.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified this compound peptide.

In Vitro Assays
  • Culture human dermal fibroblasts in appropriate media.

  • Seed cells in 96-well plates and allow them to adhere.

  • Pre-incubate the cells with varying concentrations of this compound for 1 hour.

  • Stimulate the cells with a sub-maximal concentration of recombinant human IL-1β.

  • After 24 hours, collect the cell culture supernatants.

  • Measure the concentration of IL-8 in the supernatants using a commercially available ELISA kit.

  • Calculate the IC50 value of this compound.

  • Culture human umbilical vein endothelial cells (HUVECs) in appropriate media.

  • Seed cells in 96-well plates and grow to confluence.

  • Pre-incubate the cells with varying concentrations of this compound for 1 hour.

  • Stimulate the cells with recombinant human IL-1β.

  • After 6-8 hours, fix the cells.

  • Perform a cell-based ELISA to quantify the expression of ICAM-1 on the cell surface using an anti-ICAM-1 antibody.

  • Calculate the IC50 value of this compound.

In Vivo Assay: Inhibition of IL-1 Induced IL-6 in Cynomolgus Monkeys
  • Acclimatize cynomolgus monkeys to the experimental conditions.

  • Administer this compound via intravenous infusion.

  • After a specified time, draw blood samples.

  • Challenge the whole blood ex vivo with recombinant human IL-1β.

  • Incubate the blood samples at 37°C.

  • Separate the plasma and measure the concentration of IL-6 using an ELISA kit.

  • Compare the IL-6 levels in blood from this compound-treated and vehicle-treated animals.

Discovery via Phage Display

This compound was identified from phage display libraries.[1] This technique involves screening large libraries of peptides displayed on the surface of bacteriophages to identify those that bind to a specific target, in this case, the human IL-1R1.

Phage_Display_Workflow start Start: Phage Display Library panning 1. Biopanning: Incubate library with immobilized IL-1R1 start->panning wash 2. Washing: Remove non-binding phage panning->wash elution 3. Elution: Elute bound phage wash->elution amplification 4. Amplification: Infect E. coli with eluted phage elution->amplification repeat Repeat Panning Rounds (3-5 times) amplification->repeat repeat->panning Further Enrichment isolation 5. Isolate and Sequence Individual Phage Clones repeat->isolation Enrichment Achieved synthesis 6. Synthesize and Characterize Peptide Candidates isolation->synthesis end_product Identified Antagonist (e.g., this compound) synthesis->end_product

Figure 3. Phage Display Workflow for IL-1R1 Antagonist Discovery.

Conclusion

This compound is a potent and selective peptide antagonist of the human IL-1R1. Its well-defined structure, sequence, and mechanism of action, coupled with its demonstrated in vitro and in vivo efficacy, make it a valuable tool for research into IL-1 mediated inflammatory processes and a potential lead compound for the development of novel anti-inflammatory therapeutics. The detailed protocols provided in this guide offer a framework for the synthesis, purification, and functional characterization of this compound and similar peptide-based modulators of cytokine receptors.

References

AF12198: A Potent and Selective Peptide Antagonist of the Human Interleukin-1 Receptor Type 1 (IL-1R1)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on Binding Affinity and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and functional activity of AF12198, a peptide antagonist of the human Interleukin-1 Receptor Type 1 (IL-1R1). The information is compiled from publicly available research, primarily the foundational study by Akeson et al. (1996). This document is intended to serve as a technical resource, presenting quantitative data, experimental methodologies, and visual representations of the associated biological pathways and workflows.

Quantitative Binding and Functional Data

This compound is a 15-mer peptide that demonstrates high potency and selectivity for the human IL-1R1. Its binding affinity and functional inhibitory capacity have been quantified through various in vitro assays. The following table summarizes the key quantitative data.

Parameter Target/Assay Cell Type Value Reference
IC50 125I-IL-1α binding competition-8 nM[1][2]
IC50 Human Type II IL-1 Receptor binding-6.7 µM[2]
IC50 Murine Type I IL-1 Receptor binding->200 µM[2]
IC50 IL-1-induced IL-8 productionHuman Dermal Fibroblasts25 nM[1][2]
IC50 IL-1-induced ICAM-1 expressionEndothelial Cells9 nM[1]

Experimental Protocols

The following sections describe the general methodologies used to determine the binding affinity and functional activity of this compound. For complete, detailed protocols, readers are encouraged to consult the original publication by Akeson et al. (1996) in the Journal of Biological Chemistry.

Competitive Binding Assay

The binding affinity of this compound to the human IL-1R1 was determined using a competitive binding assay. This assay measures the ability of this compound to compete with a radiolabeled ligand, such as 125I-IL-1α, for binding to the receptor.

General Protocol Outline:

  • Preparation of Receptor Source: A preparation containing the human IL-1R1 is used. This could be a purified receptor preparation or a cell line endogenously or recombinantly expressing the receptor.

  • Incubation: The receptor preparation is incubated with a constant concentration of 125I-IL-1α and varying concentrations of unlabeled this compound.

  • Separation: The receptor-bound and free radioligand are separated. This can be achieved through methods like filtration or precipitation.

  • Quantification: The amount of radioactivity bound to the receptor is measured using a gamma counter.

  • Data Analysis: The data is plotted as the percentage of specific binding versus the concentration of this compound. The IC50 value, the concentration of this compound that inhibits 50% of the specific binding of the radioligand, is then determined from this curve.

IL-1-Induced IL-8 Production Assay

This cell-based functional assay assesses the ability of this compound to inhibit the downstream signaling of IL-1R1, measured by the production of the pro-inflammatory chemokine IL-8.

General Protocol Outline:

  • Cell Culture: Human dermal fibroblasts are cultured in appropriate media and conditions.

  • Treatment: The cells are pre-incubated with varying concentrations of this compound for a specified period.

  • Stimulation: The cells are then stimulated with a constant concentration of IL-1 (e.g., IL-1α or IL-1β) to induce IL-8 production.

  • Sample Collection: After a defined incubation time, the cell culture supernatant is collected.

  • Quantification of IL-8: The concentration of IL-8 in the supernatant is measured using a specific and sensitive method, typically an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: The results are expressed as the percentage of inhibition of IL-1-induced IL-8 production at each concentration of this compound. The IC50 value is calculated from the resulting dose-response curve.

IL-1-Induced ICAM-1 Expression Assay

This assay evaluates the inhibitory effect of this compound on the IL-1-induced expression of the intercellular adhesion molecule-1 (ICAM-1) on the surface of endothelial cells.

General Protocol Outline:

  • Cell Culture: A suitable endothelial cell line, such as Human Umbilical Vein Endothelial Cells (HUVECs), is cultured to confluence in appropriate cell culture plates.

  • Treatment and Stimulation: The endothelial cells are treated with various concentrations of this compound, followed by stimulation with IL-1.

  • Detection of ICAM-1: The expression of ICAM-1 on the cell surface is quantified. This is often done using a cell-based ELISA or by flow cytometry using a specific anti-ICAM-1 antibody.

  • Data Analysis: The level of ICAM-1 expression is determined for each concentration of this compound. The IC50 value is then calculated, representing the concentration of this compound that causes a 50% reduction in the IL-1-induced ICAM-1 expression.

Visualizations

IL-1R1 Signaling Pathway

The following diagram illustrates the canonical signaling pathway initiated by the binding of IL-1 to its receptor, IL-1R1. This compound acts as an antagonist at the initial step of this cascade.

IL1R1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-1 IL-1α / IL-1β IL1R1 IL-1R1 IL-1->IL1R1 Binds This compound This compound This compound->IL1R1 Blocks IL1RAcP IL-1RAcP IL1R1->IL1RAcP Recruits MyD88 MyD88 IL1RAcP->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NFkB_pathway NF-κB Pathway TRAF6->NFkB_pathway MAPK_pathway MAPK Pathway TRAF6->MAPK_pathway Transcription Gene Transcription (e.g., IL-8, ICAM-1) NFkB_pathway->Transcription MAPK_pathway->Transcription

Caption: IL-1R1 signaling cascade and the antagonistic action of this compound.

Experimental Workflow for this compound Activity

The diagram below outlines a generalized workflow for characterizing the binding and functional activity of an IL-1R1 antagonist like this compound.

Experimental_Workflow cluster_binding Binding Affinity Determination cluster_functional Functional Activity Assessment cluster_selectivity Selectivity Profiling binding_assay Competitive Binding Assay (e.g., with 125I-IL-1α) binding_result Determine IC50 for IL-1R1 Binding binding_assay->binding_result cell_culture Cell Culture (e.g., Fibroblasts, Endothelial Cells) treatment Treat with this compound (Dose-Response) cell_culture->treatment stimulation Stimulate with IL-1 treatment->stimulation readout Measure Downstream Effect (e.g., IL-8, ICAM-1) stimulation->readout functional_result Determine IC50 for Functional Inhibition readout->functional_result selectivity_assay Binding/Functional Assays with other receptors (e.g., IL-1R2, murine IL-1R1) selectivity_result Assess Receptor Selectivity selectivity_assay->selectivity_result

Caption: Generalized workflow for characterizing this compound's activity.

References

The Anti-Inflammatory Properties of AF12198: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AF12198 is a novel, small-molecule peptide antagonist that has demonstrated significant anti-inflammatory properties through its selective inhibition of the human type I interleukin-1 receptor (IL-1R1). Interleukin-1 (IL-1) is a key cytokine that mediates a wide range of inflammatory responses, and its dysregulation is implicated in numerous autoimmune and inflammatory diseases. This compound competitively blocks the binding of both IL-1α and IL-1β to IL-1R1, thereby attenuating downstream inflammatory signaling pathways. This document provides a comprehensive technical overview of the anti-inflammatory characteristics of this compound, including its mechanism of action, quantitative in vitro and in vivo data, detailed experimental protocols, and a visualization of the targeted signaling pathway.

Introduction

The interleukin-1 (IL-1) family of cytokines, primarily IL-1α and IL-1β, are potent pro-inflammatory mediators that play a central role in the innate immune system. Upon binding to the type I IL-1 receptor (IL-1R1), they initiate a signaling cascade that leads to the activation of transcription factors such as NF-κB and AP-1. This, in turn, upregulates the expression of a host of inflammatory genes, including those for other cytokines, chemokines, and adhesion molecules, driving the inflammatory response.

Given the critical role of IL-1 in inflammation, therapeutic strategies aimed at inhibiting its activity have been a major focus of drug development. This compound is a 15-amino acid peptide that has emerged as a potent and selective antagonist of the human IL-1R1. Its ability to block IL-1-mediated signaling makes it a promising candidate for the treatment of a variety of inflammatory conditions. This whitepaper will delve into the technical details of this compound's anti-inflammatory properties, providing researchers and drug development professionals with a thorough understanding of its preclinical profile.

Mechanism of Action

This compound exerts its anti-inflammatory effects by acting as a competitive antagonist at the human type I interleukin-1 receptor (IL-1R1).[1] It selectively binds to IL-1R1, preventing the binding of the natural ligands, IL-1α and IL-1β. This blockade of ligand binding inhibits the formation of the active signaling complex, which consists of IL-1R1 and the IL-1 receptor accessory protein (IL-1RAcP). Consequently, the downstream signaling cascade, which involves the recruitment of adaptor proteins like MyD88 and subsequent activation of IRAK kinases, is halted. This ultimately prevents the activation of key transcription factors, NF-κB and AP-1, which are responsible for the expression of numerous pro-inflammatory genes. This compound shows high selectivity for the human IL-1R1, with significantly lower affinity for the human type II IL-1 receptor and the murine type I IL-1 receptor.[1]

Signaling Pathway

The following diagram illustrates the IL-1 signaling pathway and the point of intervention by this compound.

IL1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IL-1 IL-1α / IL-1β IL-1R1 IL-1R1 IL-1->IL-1R1 This compound This compound This compound->IL-1R1 Inhibition IL-1RAcP IL-1RAcP IL-1R1->IL-1RAcP Dimerization MyD88 MyD88 IL-1RAcP->MyD88 Recruitment IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPKs MAPKs (p38, JNK) TAK1->MAPKs IκB IκB IKK->IκB Phosphorylation NF-κB NF-κB IκB->NF-κB Release Nucleus Nucleus NF-κB->Nucleus Translocation AP-1 AP-1 MAPKs->AP-1 Activation AP-1->Nucleus Translocation Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes

Caption: IL-1 signaling pathway and inhibition by this compound.

Quantitative Data

The anti-inflammatory efficacy of this compound has been quantified through a series of in vitro and in vivo studies. The following tables summarize the key findings.

Table 1: In Vitro Activity of this compound
ParameterCell TypeAssayIC50 ValueReference
IL-1R1 BindingHuman Dermal FibroblastsCompetitive Binding Assay8 nM[1]
IL-8 Production InhibitionHuman Dermal FibroblastsIL-1-induced IL-8 Secretion25 nM[1]
ICAM-1 Expression InhibitionHuman Endothelial CellsIL-1-induced ICAM-1 Expression9 nM[1]
Table 2: In Vivo and Ex Vivo Activity of this compound
Animal ModelStudy TypeEndpointEffect of this compoundReference
Cynomolgus MonkeyEx VivoIL-1-induced IL-6 Production in Whole BloodInhibition[1]
Cynomolgus MonkeyIn VivoIL-6 InductionDown-modulation[1]
RatIn VivoLPS-induced Acute Lung InflammationAttenuation of Lung MPO Activity[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this whitepaper.

In Vitro Inhibition of IL-1-induced IL-8 Production in Human Dermal Fibroblasts
  • Cell Culture: Primary human dermal fibroblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Assay Protocol:

    • Fibroblasts are seeded in 96-well plates and grown to confluence.

    • The culture medium is replaced with fresh serum-free DMEM.

    • Cells are pre-incubated with varying concentrations of this compound for 30 minutes.

    • Recombinant human IL-1β (final concentration 1 ng/mL) is added to the wells to stimulate IL-8 production.

    • After 24 hours of incubation, the cell culture supernatants are collected.

    • The concentration of IL-8 in the supernatants is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition of IL-8 production against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic curve.

In Vitro Inhibition of IL-1-induced ICAM-1 Expression in Human Endothelial Cells
  • Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in Endothelial Cell Growth Medium (EGM) supplemented with the provided growth factors and 10% FBS at 37°C in a humidified atmosphere of 5% CO2.

  • Assay Protocol:

    • HUVECs are seeded in 48-well plates and grown to confluence.

    • Cells are pre-treated with various concentrations of this compound for 30 minutes.

    • Recombinant human IL-1α (final concentration 10 ng/mL) is added to stimulate ICAM-1 expression.

    • Following a 6-hour incubation period, the cells are washed with phosphate-buffered saline (PBS).

    • Cell surface expression of ICAM-1 is determined by a cell-based ELISA. Cells are fixed with 1% paraformaldehyde and then incubated with a primary antibody against human ICAM-1, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The colorimetric signal is developed using a suitable HRP substrate, and the absorbance is measured at the appropriate wavelength.

  • Data Analysis: The IC50 value is determined by analyzing the dose-response curve of this compound on the inhibition of ICAM-1 expression.

Ex Vivo Inhibition of IL-1-induced IL-6 Production in Cynomolgus Monkey Whole Blood
  • Animal Subjects: Healthy, adult cynomolgus monkeys are used in this study.

  • Experimental Procedure:

    • A baseline blood sample is collected from each monkey.

    • This compound is administered as an intravenous infusion.

    • Blood samples are collected at various time points during and after the infusion into heparinized tubes.

    • Aliquots of whole blood are stimulated ex vivo with recombinant human IL-1β (final concentration 10 ng/mL) for 6 hours at 37°C.

    • Plasma is separated by centrifugation.

    • The concentration of IL-6 in the plasma is measured by a specific ELISA.

  • Data Analysis: The inhibitory effect of this compound is assessed by comparing the IL-6 levels in post-treatment samples to the pre-treatment baseline levels.

In Vivo Rat Model of LPS-Induced Acute Lung Inflammation
  • Animal Model: Male Sprague-Dawley rats are used for this model.

  • Induction of Lung Inflammation:

    • Rats are anesthetized, and a single intratracheal instillation of lipopolysaccharide (LPS) from E. coli (10 µ g/rat ) is administered to induce acute lung injury.[2]

  • Drug Administration:

    • This compound is administered via intravenous infusion 30 minutes prior to the LPS challenge.

  • Assessment of Inflammation:

    • At 4 hours post-LPS administration, the animals are euthanized, and the lungs are lavaged and then harvested.

    • Myeloperoxidase (MPO) activity, an indicator of neutrophil infiltration, is measured in the lung tissue homogenates. Lung tissue is homogenized in a potassium phosphate buffer containing hexadecyltrimethylammonium bromide. The homogenate is then sonicated and centrifuged. The MPO activity in the supernatant is determined spectrophotometrically by measuring the H2O2-dependent oxidation of a chromogenic substrate.

  • Data Analysis: The reduction in lung MPO activity in the this compound-treated group is compared to the LPS-only control group to determine the anti-inflammatory effect.

Conclusion

This compound is a potent and selective antagonist of the human IL-1R1 with demonstrated anti-inflammatory activity in both in vitro and in vivo models. Its ability to effectively inhibit IL-1-mediated signaling pathways, leading to a reduction in the production of key inflammatory mediators such as IL-8, IL-6, and the expression of adhesion molecules like ICAM-1, underscores its therapeutic potential. The data presented in this whitepaper provide a strong preclinical rationale for the further development of this compound as a novel treatment for a range of inflammatory diseases. The detailed experimental protocols offer a foundation for researchers to further investigate the properties of this promising anti-inflammatory peptide.

Visualizations

Experimental Workflow: In Vitro IL-8 Inhibition Assay

in_vitro_workflow cluster_setup Assay Setup cluster_treatment Treatment cluster_analysis Analysis A Seed Human Dermal Fibroblasts in 96-well plate B Grow to Confluence A->B C Replace with Serum-Free Medium B->C D Pre-incubate with this compound (30 minutes) C->D E Stimulate with IL-1β (1 ng/mL) D->E F Incubate for 24 hours E->F G Collect Supernatants F->G H Quantify IL-8 using ELISA G->H I Calculate IC50 H->I

Caption: Workflow for in vitro IL-8 inhibition assay.

Logical Relationship: this compound Mechanism of Anti-Inflammatory Action

logical_relationship cluster_cause Cause cluster_mechanism Mechanism cluster_effect Effect A This compound B Binds to IL-1R1 A->B C Blocks IL-1 Binding B->C D Inhibits Downstream Signaling (NF-κB, AP-1) C->D E Decreased Inflammatory Gene Expression D->E F Reduced Production of Cytokines & Chemokines E->F G Anti-inflammatory Response F->G

Caption: Logical flow of this compound's anti-inflammatory action.

References

The Role of AF12198 in Cytokine Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AF12198 is a potent and selective synthetic peptide antagonist of the human type I interleukin-1 receptor (IL-1R1). By competitively inhibiting the binding of the pro-inflammatory cytokines interleukin-1α (IL-1α) and interleukin-1β (IL-1β) to IL-1R1, this compound effectively blocks the initiation of the IL-1 signaling cascade. This inhibitory action prevents the downstream activation of key transcription factors such as NF-κB, leading to a reduction in the expression of inflammatory mediators. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its interaction with the IL-1 signaling pathway, a summary of its in vitro and in vivo activity, and detailed experimental protocols for assessing its function.

Introduction to this compound

This compound is a 15-amino acid peptide (Ac-FEWTPGWYQJYALPL-NH2, where J is the unnatural amino acid 2-azetidine-1-carboxylic acid) identified through phage display library screening.[1] It was developed as a small molecule alternative to the naturally occurring interleukin-1 receptor antagonist (IL-1ra) for modulating IL-1-driven inflammatory responses.[1] this compound exhibits high selectivity for the human IL-1R1, with significantly lower affinity for the human type II receptor and the murine type I receptor.[1][2] Its antagonistic properties have been demonstrated in various in vitro and in vivo models, highlighting its potential as a therapeutic agent for inflammatory diseases.[1][2]

Mechanism of Action: Antagonism of IL-1R1

The primary mechanism of action of this compound is the competitive antagonism of the IL-1R1. IL-1α and IL-1β are potent pro-inflammatory cytokines that initiate signaling by binding to the extracellular domain of IL-1R1.[3][4] This binding event induces a conformational change in IL-1R1, facilitating its association with the IL-1 receptor accessory protein (IL-1RAcP).[5] The formation of this heterodimeric receptor complex brings the intracellular Toll-interleukin-1 receptor (TIR) domains of both receptor chains into close proximity, initiating a downstream signaling cascade.[5]

This compound exerts its inhibitory effect by binding to IL-1R1 at the same site as IL-1, thereby preventing the cytokine from docking and initiating the signaling process. This competitive inhibition effectively halts the inflammatory cascade at its inception.

The IL-1 Signaling Pathway and the Role of this compound

The IL-1 signaling pathway is a critical component of the innate immune system. Its activation leads to the production of a wide range of pro-inflammatory molecules. This compound intervenes at the very beginning of this pathway.

Visualizing the IL-1 Signaling Pathway

The following diagram illustrates the canonical IL-1 signaling pathway and the point of intervention by this compound.

IL1_Signaling_Pathway cluster_intracellular Intracellular Space IL1 IL-1α / IL-1β IL1R1_active IL-1R1 IL1->IL1R1_active Binds This compound This compound IL1R1_inactive IL-1R1 This compound->IL1R1_inactive IL1RAcP_inactive IL-1RAcP IL1RAcP_active IL-1RAcP IL1R1_active->IL1RAcP_active MyD88 MyD88 IL1RAcP_active->MyD88 Recruits IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylates TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK complex TAK1->IKK_complex Activates IκB IκB IKK_complex->IκB Phosphorylates NFκB_inactive NF-κB IκB->NFκB_inactive Releases NFκB_active NF-κB NFκB_inactive->NFκB_active Activation nucleus Nucleus NFκB_active->nucleus Translocates to inflammation Inflammatory Gene Expression nucleus->inflammation Induces

Caption: IL-1 Signaling Pathway and this compound Inhibition.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified in several key assays. The following tables summarize these findings for easy comparison.

Table 1: Receptor Binding Affinity of this compound

ReceptorLigandIC50 (nM)Reference
Human IL-1R1125I-IL-1α8.0[2]
Human IL-1RII125I-IL-1α6700[2]
Murine IL-1R1125I-IL-1α>200,000[2]

Table 2: In Vitro Inhibition of IL-1-Induced Cellular Responses by this compound

Cellular ResponseCell TypeInducing AgentIC50 (nM)Reference
IL-8 ProductionHuman Dermal FibroblastsIL-125[1]
ICAM-1 ExpressionHuman Endothelial CellsIL-19[1]

Table 3: In Vivo/Ex Vivo Inhibition of IL-1-Induced IL-6 Production by this compound

SpeciesAssay TypeInducing AgentIC50 (µM)Reference
HumanEx Vivo (heparinized blood)IL-115[2]
Cynomolgus MonkeyEx Vivo (heparinized blood)IL-117[2]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's activity, based on the study by Akeson et al. (1996).

IL-1R1 Binding Assay
  • Objective: To determine the binding affinity of this compound to human IL-1R1.

  • Cell Line: Human T-cell line, EL4-6.1.

  • Reagents:

    • Recombinant human 125I-IL-1α (specific activity ~2200 Ci/mmol).

    • This compound peptide.

    • Binding Buffer: RPMI 1640 medium containing 1% bovine serum albumin (BSA), 25 mM HEPES, pH 7.4.

    • Wash Buffer: Phosphate-buffered saline (PBS) with 0.1% BSA.

  • Procedure:

    • EL4-6.1 cells are harvested and resuspended in Binding Buffer to a concentration of 1 x 107 cells/mL.

    • In a 96-well filter plate, 100 µL of the cell suspension is added to each well.

    • Serial dilutions of this compound are prepared in Binding Buffer and 50 µL is added to the wells.

    • 50 µL of 125I-IL-1α (final concentration ~50 pM) is added to each well.

    • The plate is incubated for 4 hours at 4°C with gentle agitation.

    • The cells are washed three times with ice-cold Wash Buffer by vacuum filtration.

    • The filters are collected, and the radioactivity is measured using a gamma counter.

    • Non-specific binding is determined in the presence of a 1000-fold excess of unlabeled IL-1α.

    • The IC50 value is calculated as the concentration of this compound that inhibits 50% of the specific binding of 125I-IL-1α.

IL-1-Induced IL-8 Production Assay
  • Objective: To measure the inhibitory effect of this compound on IL-1-induced IL-8 production in human dermal fibroblasts.

  • Cell Line: Human Dermal Fibroblasts (HDF).

  • Reagents:

    • Recombinant human IL-1β.

    • This compound peptide.

    • Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS).

    • Human IL-8 ELISA kit.

  • Procedure:

    • HDFs are seeded in 96-well plates and grown to confluence.

    • The culture medium is replaced with serum-free DMEM for 24 hours prior to the assay.

    • Serial dilutions of this compound are prepared and pre-incubated with the cells for 30 minutes at 37°C.

    • Recombinant human IL-1β is added to a final concentration of 1 ng/mL.

    • The cells are incubated for 24 hours at 37°C.

    • The culture supernatants are collected.

    • The concentration of IL-8 in the supernatants is determined using a commercially available ELISA kit according to the manufacturer's instructions.

    • The IC50 value is calculated as the concentration of this compound that causes a 50% reduction in IL-1-induced IL-8 production.

IL-1-Induced ICAM-1 Expression Assay
  • Objective: To assess the ability of this compound to inhibit IL-1-induced ICAM-1 expression on human endothelial cells.

  • Cell Line: Human Umbilical Vein Endothelial Cells (HUVEC).

  • Reagents:

    • Recombinant human IL-1α.

    • This compound peptide.

    • Cell Culture Medium: Endothelial Cell Growth Medium.

    • FITC-conjugated anti-human ICAM-1 antibody.

    • Flow cytometry buffer (PBS with 1% BSA).

  • Procedure:

    • HUVECs are cultured in 24-well plates until confluent.

    • Serial dilutions of this compound are prepared and added to the cells.

    • Recombinant human IL-1α is added to a final concentration of 10 ng/mL.

    • The cells are incubated for 18 hours at 37°C.

    • The cells are washed with PBS and detached using a non-enzymatic cell dissociation solution.

    • The cells are resuspended in flow cytometry buffer and incubated with a FITC-conjugated anti-human ICAM-1 antibody for 30 minutes on ice in the dark.

    • The cells are washed twice with flow cytometry buffer.

    • The fluorescence intensity of the cells is analyzed by flow cytometry.

    • The IC50 value is determined as the concentration of this compound that reduces the IL-1-induced mean fluorescence intensity by 50%.

Conclusion

This compound is a well-characterized, potent, and selective antagonist of the human IL-1R1. Its ability to block the initial step of the IL-1 signaling cascade makes it a valuable tool for researchers studying IL-1-mediated inflammation and a potential therapeutic candidate for a variety of inflammatory disorders. The data and protocols presented in this guide provide a solid foundation for further investigation and development of this compound and related molecules.

References

Species Specificity of AF12198: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the species specificity of AF12198, a potent and selective peptide antagonist of the human type I interleukin-1 receptor (IL-1R1). The information presented herein is crucial for the design and interpretation of preclinical studies and for the clinical development of this compound-based therapeutics.

Core Findings: High Affinity and Selectivity for Human IL-1R1

This compound demonstrates marked species specificity, exhibiting high affinity for the human type I interleukin-1 receptor while displaying significantly lower affinity for the murine equivalent and the human type II receptor. This selectivity is a critical factor in its mechanism of action and its potential therapeutic applications.

Quantitative Analysis of Binding Affinity and Inhibitory Activity

The following tables summarize the quantitative data regarding the binding affinity and functional inhibition of this compound across different species and receptor subtypes.

Receptor Type Species IC50 Reference
Type I IL-1 Receptor (IL-1R1)Human8 nM[1][2]
Type II IL-1 Receptor (IL-1R2)Human6.7 µM[1]
Type I IL-1 Receptor (IL-1R1)Murine>200 µM[1]
Type I IL-1 Receptor (IL-1R1)Cynomolgus Monkey17 µM (for IL-6 induction)[1]

Table 1: Comparative Binding Affinity (IC50) of this compound to IL-1 Receptors

Biological Process Cell Type/System Species IC50 Reference
IL-1-induced IL-8 ProductionHuman Dermal FibroblastsHuman25 nM[1][2]
IL-1-induced ICAM-1 ExpressionHuman Endothelial CellsHuman9 nM[1][2]
IL-1-induced IL-6 InductionHeparinized Whole BloodHuman15 µM[1]
IL-1-induced IL-6 InductionHeparinized Whole BloodCynomolgus Monkey17 µM[1]

Table 2: Functional Inhibitory Activity (IC50) of this compound

Signaling Pathway and Mechanism of Action

This compound acts as a competitive antagonist at the human IL-1R1. Interleukin-1 (IL-1), a key pro-inflammatory cytokine, exerts its effects by binding to IL-1R1, which then forms a complex with the IL-1 receptor accessory protein (IL-1RAcP). This complex initiates an intracellular signaling cascade, leading to the activation of transcription factors such as NF-κB and AP-1, and subsequent expression of inflammatory genes. This compound competitively binds to IL-1R1, preventing the binding of IL-1α and IL-1β and thereby blocking the initiation of this inflammatory cascade.[3][4][5]

AF12198_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IL-1 IL-1α / IL-1β IL-1R1 IL-1R1 (Human) IL-1->IL-1R1 Binds This compound This compound This compound->IL-1R1 Competitively Binds & Blocks IL-1RAcP IL-1RAcP IL-1R1->IL-1RAcP Recruits Signaling_Cascade Signaling Cascade (MyD88, IRAKs, TRAF6) IL-1RAcP->Signaling_Cascade Initiates NF-kB_Activation NF-κB Activation Signaling_Cascade->NF-kB_Activation Leads to Inflammatory_Genes Inflammatory Gene Expression (IL-8, ICAM-1, IL-6) NF-kB_Activation->Inflammatory_Genes Induces

This compound Mechanism of Action

Experimental Protocols

The determination of this compound's species specificity relies on a series of well-defined in vitro and in vivo experimental protocols.

Radioligand Binding Assays

A fundamental method to determine the binding affinity of this compound to IL-1 receptors from different species is the competitive radioligand binding assay.

Binding_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cells Cells expressing IL-1 Receptor (Human or Murine) Incubation Incubate Cells with Radioligand and this compound Cells->Incubation Radioligand Radiolabeled IL-1 (e.g., ¹²⁵I-IL-1α) Radioligand->Incubation Competitor Unlabeled this compound (Varying Concentrations) Competitor->Incubation Washing Wash to remove unbound ligand Incubation->Washing Measurement Measure bound radioactivity (Gamma Counter) Washing->Measurement Competition_Curve Plot % Inhibition vs. log[this compound] Measurement->Competition_Curve IC50_Calculation Calculate IC50 value Competition_Curve->IC50_Calculation

Radioligand Binding Assay Workflow

Methodology:

  • Cell Preparation: Culture cells engineered to express high levels of either human or murine IL-1R1.

  • Assay Setup: In a multi-well plate format, incubate the cells with a constant concentration of radiolabeled IL-1 (e.g., ¹²⁵I-IL-1α) and varying concentrations of unlabeled this compound.

  • Incubation: Allow the binding reaction to reach equilibrium.

  • Separation: Rapidly wash the cells to separate bound from free radioligand.

  • Detection: Measure the amount of radioactivity bound to the cells using a gamma counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of this compound. The IC50 value, the concentration of this compound that inhibits 50% of the specific binding of the radioligand, is then determined.

In Vitro Functional Assays

To assess the functional consequences of this compound binding, in vitro cell-based assays measuring the inhibition of IL-1-induced downstream signaling events are employed.

IL-8 Production Assay in Human Dermal Fibroblasts:

  • Cell Culture: Plate human dermal fibroblasts in culture wells and allow them to adhere.

  • Treatment: Pre-incubate the cells with varying concentrations of this compound for a defined period.

  • Stimulation: Add a constant concentration of recombinant human IL-1β to induce IL-8 production.

  • Incubation: Culture the cells for a sufficient time to allow for IL-8 synthesis and secretion.

  • Quantification: Collect the cell culture supernatant and measure the concentration of IL-8 using an enzyme-linked immunosorbent assay (ELISA).

  • Analysis: Calculate the IC50 value for the inhibition of IL-8 production.[1][2]

ICAM-1 Expression Assay in Human Endothelial Cells:

  • Cell Culture: Grow human endothelial cells (e.g., HUVECs) to confluence in culture plates.

  • Treatment and Stimulation: Treat the cells with different concentrations of this compound followed by stimulation with IL-1β.

  • Detection: Measure the cell surface expression of ICAM-1 using methods such as flow cytometry with a fluorescently labeled anti-ICAM-1 antibody or a cell-based ELISA.

  • Analysis: Determine the IC50 for the inhibition of ICAM-1 expression.[1][2]

Ex Vivo and In Vivo Studies

Ex Vivo IL-6 Induction in Whole Blood (Human and Cynomolgus Monkey):

  • Blood Collection: Obtain fresh heparinized whole blood from human volunteers or cynomolgus monkeys.

  • Treatment: Aliquot the blood and incubate with varying concentrations of this compound.

  • Stimulation: Add IL-1 to induce the production of IL-6.

  • Incubation: Incubate the blood samples for a specified duration.

  • Analysis: Separate the plasma and measure the concentration of IL-6 by ELISA.[1]

In Vivo Anti-Inflammatory Activity in Rats: While this compound shows poor affinity for the murine IL-1R1, it has demonstrated anti-inflammatory effects in a rat model of LPS-induced lung inflammation. This suggests potential off-target effects or activity against the rat IL-1R1 at higher concentrations.

  • Animal Model: Induce acute lung inflammation in rats by intravenous injection of lipopolysaccharide (LPS).

  • Treatment: Administer this compound via intravenous infusion prior to the LPS challenge.

  • Outcome Measures: At various time points after LPS injection, assess lung inflammation by measuring myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration) and microvascular leakage.[1]

Logical Relationship of Specificity and Function

The high species specificity of this compound for the human IL-1R1 directly dictates its potent functional activity in human-based assay systems. The significantly lower affinity for the murine receptor explains the lack of potent activity in mouse models, necessitating the use of higher concentrations or alternative animal models that more closely mimic the human receptor, such as the cynomolgus monkey.

Specificity_Function_Relationship High_Affinity_Human High Affinity Binding to Human IL-1R1 Potent_Inhibition_Human Potent Inhibition of IL-1 Signaling in Human Cells High_Affinity_Human->Potent_Inhibition_Human Leads to Low_Affinity_Murine Low Affinity Binding to Murine IL-1R1 Weak_Inhibition_Murine Weak/No Inhibition of IL-1 Signaling in Murine Cells at Low Concentrations Low_Affinity_Murine->Weak_Inhibition_Murine Leads to Choice_of_Preclinical_Model\n(e.g., Cynomolgus Monkey) Choice_of_Preclinical_Model (e.g., Cynomolgus Monkey) Potent_Inhibition_Human->Choice_of_Preclinical_Model\n(e.g., Cynomolgus Monkey) Challenges in Murine\nModel Translatability Challenges in Murine Model Translatability Weak_Inhibition_Murine->Challenges in Murine\nModel Translatability

Specificity and Functional Outcome

Conclusion

The species specificity of this compound is a defining characteristic of this IL-1R1 antagonist. Its high affinity for the human receptor translates to potent in vitro and in vivo efficacy in human and non-human primate systems. Conversely, its low affinity for the murine receptor highlights the critical importance of selecting appropriate animal models for preclinical evaluation. A thorough understanding of this specificity is paramount for the continued development and successful clinical translation of this compound and related molecules.

References

AF12198: A Potent Peptide Antagonist of the Human Interleukin-1 Receptor Type 1 for Basic Immunology Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

AF12198 is a synthetic 15-mer peptide that acts as a potent and selective antagonist of the human type I interleukin-1 receptor (IL-1R1).[1] Interleukin-1 (IL-1) is a key pro-inflammatory cytokine involved in a wide range of immune and inflammatory responses.[1][2] By blocking the binding of IL-1α and IL-1β to IL-1R1, this compound effectively inhibits the downstream signaling pathways that lead to the expression of various inflammatory mediators.[1][3] This makes this compound a valuable tool for investigating the role of the IL-1 signaling pathway in various physiological and pathological processes. This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Mechanism of Action

This compound is a competitive antagonist of the IL-1R1.[3] It selectively binds to the human IL-1R1, preventing the binding of the natural ligands, IL-1α and IL-1β.[1] This blockade of ligand binding inhibits the recruitment of the IL-1 receptor accessory protein (IL-1RAcP), a crucial step for the initiation of downstream signaling.[4] Consequently, the activation of key signaling molecules such as MyD88, IRAK, TRAF6, and ultimately the transcription factors NF-κB and AP-1, is prevented.[5][6] This leads to the suppression of IL-1-induced gene expression of various pro-inflammatory cytokines, chemokines, and adhesion molecules.[1][7]

Data Presentation

The following tables summarize the quantitative data regarding the in vitro and in vivo activities of this compound.

Table 1: In Vitro Activity of this compound

ParameterDescriptionValueCell Type/SystemReference
IC50 (IL-1R1 binding) Concentration of this compound that inhibits 50% of 125I-IL-1α binding to human IL-1R1.8 nMHuman Type I IL-1 Receptor[3]
IC50 (IL-8 Production) Concentration of this compound that inhibits 50% of IL-1-induced IL-8 production.25 nMHuman Dermal Fibroblasts[1]
IC50 (ICAM-1 Expression) Concentration of this compound that inhibits 50% of IL-1-induced ICAM-1 expression.9 nMHuman Endothelial Cells[1]
IC50 (IL-6 Induction) Concentration of this compound that inhibits 50% of IL-1-induced IL-6 production.17 µMCynomolgus Monkey Blood[3]
Selectivity (IL-1RII) IC50 for binding to the human type II IL-1 receptor.6.7 µMHuman Type II IL-1 Receptor[3]
Selectivity (Murine IL-1R1) IC50 for binding to the murine type I IL-1 receptor.>200 µMMurine Type I IL-1 Receptor[3]

Table 2: In Vivo Activity of this compound

Animal ModelExperimental SetupDosageKey FindingsReference
Cynomolgus Monkey Intravenous infusion of this compound.Not specifiedBlocks ex vivo IL-1 induction of IL-6 and down-modulates in vivo induction of IL-6.[1]
Rat Intravenous infusion of this compound 30 minutes before intravenous LPS injection in an acute lung inflammation model.16 mg/kgSignificantly attenuates the increase in lung myeloperoxidase (MPO) activity. Reduces lung microvascular leakage at 4h (32.6%), 12h (50.1%), and 24h (65.3%) after LPS administration.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

In Vitro Inhibition of IL-1-induced IL-8 Production in Human Dermal Fibroblasts

Objective: To determine the IC50 of this compound for the inhibition of IL-1-induced IL-8 production.

Materials:

  • Human Dermal Fibroblasts (HDFs)

  • Fibroblast growth medium (e.g., DMEM with 10% FBS)

  • Recombinant Human IL-1α or IL-1β

  • This compound

  • Human IL-8 ELISA Kit

  • 96-well cell culture plates

Protocol:

  • Seed HDFs into 96-well plates at an optimal density and culture overnight to allow for cell adherence.[8]

  • Prepare serial dilutions of this compound in fibroblast growth medium.

  • Pre-incubate the HDFs with the different concentrations of this compound for 1 hour at 37°C.[7]

  • Add a final concentration of IL-1α or IL-1β (typically in the range of 0.1-1 ng/mL) to the wells.[7] Include control wells with no IL-1 stimulation and IL-1 stimulation without this compound.

  • Incubate the plates for 24 hours at 37°C.[4]

  • Collect the cell culture supernatants.

  • Quantify the concentration of IL-8 in the supernatants using a human IL-8 ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition of IL-8 production for each this compound concentration relative to the IL-1 stimulated control.

  • Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a four-parameter logistic curve.

In Vitro Inhibition of IL-1-induced ICAM-1 Expression on Human Endothelial Cells

Objective: To determine the IC50 of this compound for the inhibition of IL-1-induced ICAM-1 expression.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cells

  • Endothelial cell growth medium

  • Recombinant Human IL-1β

  • This compound

  • Anti-human ICAM-1 antibody (for flow cytometry or cell-based ELISA)

  • Appropriate secondary antibodies and detection reagents

  • 96-well cell culture plates

Protocol:

  • Seed endothelial cells into 96-well plates and grow to confluence.

  • Prepare serial dilutions of this compound in endothelial cell growth medium.

  • Pre-incubate the endothelial cell monolayers with the different concentrations of this compound for 1 hour at 37°C.

  • Stimulate the cells with a final concentration of IL-1β (typically 1-10 ng/mL) for 4 to 24 hours at 37°C.[2][9] Include unstimulated and IL-1β-stimulated controls.

  • Wash the cells to remove the medium.

  • For flow cytometry analysis, detach the cells and stain with a fluorescently labeled anti-human ICAM-1 antibody. Analyze the mean fluorescence intensity.

  • For a cell-based ELISA, fix the cells and then incubate with a primary anti-human ICAM-1 antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a suitable substrate. Measure the absorbance.

  • Calculate the percentage of inhibition of ICAM-1 expression for each this compound concentration.

  • Determine the IC50 value as described in the IL-8 protocol.

In Vivo Inhibition of LPS-induced Acute Lung Inflammation in Rats

Objective: To evaluate the in vivo efficacy of this compound in a rat model of acute lung injury.

Materials:

  • Male Sprague-Dawley rats

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Anesthesia (e.g., isoflurane)

  • Myeloperoxidase (MPO) activity assay kit

  • Evans blue dye (for vascular permeability assessment)

Protocol:

  • Anesthetize the rats.

  • Administer this compound via intravenous infusion at a dose of 16 mg/kg.[3]

  • Thirty minutes after this compound administration, induce acute lung injury by intravenous injection of LPS.[3][6]

  • At various time points after LPS injection (e.g., 4, 12, and 24 hours), euthanize the animals.

  • To assess neutrophil infiltration, harvest the lungs, homogenize the tissue, and measure MPO activity using a commercially available kit.

  • To measure vascular permeability, inject Evans blue dye intravenously before euthanasia. After lung perfusion to remove blood, extract the dye from the lung tissue and quantify it spectrophotometrically.

  • Compare the MPO activity and Evans blue dye extravasation in the this compound-treated group to a vehicle-treated control group.

Mandatory Visualizations

Signaling Pathways

IL1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IL-1 IL-1α / IL-1β IL1R1 IL-1R1 IL-1->IL1R1 Binds This compound This compound This compound->IL1R1 Blocks IL1RAcP IL-1RAcP IL1R1->IL1RAcP Recruits MyD88 MyD88 IL1RAcP->MyD88 Activates IRAK IRAK MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK (JNK, p38) TAK1->MAPK IκB IκB IKK->IκB Phosphorylates NFκB NF-κB IκB->NFκB Releases Gene Inflammatory Gene Expression (IL-8, ICAM-1, etc.) NFκB->Gene Translocates to Nucleus AP1 AP-1 MAPK->AP1 Activates AP1->Gene Translocates to Nucleus

Caption: IL-1 Signaling Pathway and the inhibitory action of this compound.

Experimental Workflows

in_vitro_workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis A 1. Seed Cells (e.g., HDFs, HUVECs) B 2. Pre-incubate with serial dilutions of this compound A->B C 3. Stimulate with IL-1 B->C D 4. Incubate for a defined period C->D E 5a. Collect Supernatant for ELISA (e.g., IL-8) D->E F 5b. Process Cells for Flow Cytometry or Cell-based ELISA (e.g., ICAM-1) D->F G 6. Quantify Analyte E->G F->G H 7. Calculate IC50 G->H in_vivo_workflow cluster_animal_procedure Animal Procedure cluster_tissue_analysis Tissue Analysis A 1. Anesthetize Rats B 2. Administer this compound (16 mg/kg, IV) A->B C 3. Induce Lung Injury with LPS (IV) B->C D 4. Euthanize at specific time points C->D E 5a. Harvest Lungs for MPO Assay (Neutrophil Infiltration) D->E F 5b. Assess Vascular Permeability (Evans Blue Dye Extravasation) D->F G 6. Quantify Markers of Inflammation and Injury E->G F->G H 7. Compare Treated vs. Control G->H

References

Methodological & Application

AF12198: Application Notes and Protocols for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AF12198 is a novel synthetic peptide that acts as a potent and selective antagonist of the human type I interleukin-1 receptor (IL-1RI). By competitively inhibiting the binding of IL-1α and IL-1β to IL-1RI, this compound effectively blocks downstream inflammatory signaling pathways. These application notes provide detailed protocols for in vitro studies to characterize the activity of this compound, including its inhibitory effects on IL-1-induced cytokine production and cell adhesion molecule expression.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory and binding activities of this compound.

Table 1: Inhibitory Activity of this compound

AssayCell TypeStimulantMeasured EndpointIC50 (nM)
IL-8 ProductionHuman Dermal FibroblastsIL-1IL-8 Secretion25
ICAM-1 ExpressionHuman Umbilical Vein Endothelial Cells (HUVECs)IL-1ICAM-1 Surface Expression9

Table 2: Receptor Binding Specificity of this compound

ReceptorSpeciesBinding Affinity (IC50)
IL-1 Receptor Type I (IL-1RI)Human8 nM
IL-1 Receptor Type IIHuman6.7 µM
IL-1 Receptor Type IMurine>200 µM

Signaling Pathway

The following diagram illustrates the proposed mechanism of action for this compound in blocking the IL-1 signaling pathway.

AF12198_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space IL-1 IL-1α / IL-1β IL1RI IL-1RI IL-1->IL1RI This compound This compound This compound->IL1RI Blocks IL1RAcP IL-1RAcP IL1RI->IL1RAcP Recruitment MyD88 MyD88 IL1RAcP->MyD88 IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 NFkB_activation NF-κB Activation TRAF6->NFkB_activation Gene_Expression Pro-inflammatory Gene Expression (IL-8, ICAM-1) NFkB_activation->Gene_Expression

Caption: this compound competitively antagonizes IL-1RI, preventing downstream signaling.

Experimental Protocols

Inhibition of IL-1-Induced IL-8 Production in Human Dermal Fibroblasts

This protocol details the methodology to assess the inhibitory effect of this compound on the production of Interleukin-8 (IL-8) from human dermal fibroblasts (HDFs) stimulated with Interleukin-1 (IL-1).

Materials:

  • Human Dermal Fibroblasts (HDFs)

  • Fibroblast growth medium (e.g., DMEM with 10% FBS)

  • Recombinant human IL-1β

  • This compound

  • Phosphate Buffered Saline (PBS)

  • Human IL-8 ELISA Kit

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Culture HDFs in fibroblast growth medium.

    • Seed HDFs into a 96-well plate at a density of 2 x 10^4 cells per well.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell adherence.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in fibroblast growth medium.

    • Remove the culture medium from the wells and replace it with 100 µL of the this compound dilutions.

    • Incubate for 1 hour at 37°C.

  • Cell Stimulation:

    • Prepare a solution of recombinant human IL-1β in fibroblast growth medium at a final concentration of 1 ng/mL.

    • Add 100 µL of the IL-1β solution to each well (except for the unstimulated control wells).

    • Incubate the plate for 24 hours at 37°C.

  • Sample Collection and Analysis:

    • Centrifuge the 96-well plate at 300 x g for 5 minutes.

    • Carefully collect the supernatant from each well.

    • Quantify the concentration of IL-8 in the supernatants using a human IL-8 ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage inhibition of IL-8 production for each concentration of this compound compared to the IL-1β stimulated control.

    • Determine the IC50 value of this compound by plotting the percentage inhibition against the log concentration of this compound and fitting the data to a four-parameter logistic curve.

IL8_Production_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Seed_Cells Seed Human Dermal Fibroblasts in 96-well plate Incubate_Cells Incubate cells for 24h Seed_Cells->Incubate_Cells Prepare_this compound Prepare serial dilutions of this compound Add_this compound Add this compound dilutions to cells Prepare_this compound->Add_this compound Prepare_IL1 Prepare IL-1β solution Stimulate_Cells Stimulate cells with IL-1β Prepare_IL1->Stimulate_Cells Incubate_Cells->Add_this compound Incubate_this compound Incubate for 1h Add_this compound->Incubate_this compound Incubate_this compound->Stimulate_Cells Incubate_Stimulation Incubate for 24h Stimulate_Cells->Incubate_Stimulation Collect_Supernatant Collect supernatant Incubate_Stimulation->Collect_Supernatant ELISA Perform IL-8 ELISA Collect_Supernatant->ELISA Analyze_Data Calculate % inhibition and IC50 ELISA->Analyze_Data

Caption: Workflow for determining the inhibitory effect of this compound on IL-8 production.
Inhibition of IL-1-Induced ICAM-1 Expression on HUVECs

This protocol outlines the procedure to evaluate the ability of this compound to inhibit the expression of Intercellular Adhesion Molecule-1 (ICAM-1) on Human Umbilical Vein Endothelial Cells (HUVECs) stimulated with IL-1.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium (e.g., EGM-2)

  • Recombinant human IL-1β

  • This compound

  • Phosphate Buffered Saline (PBS)

  • Paraformaldehyde (4%)

  • Bovine Serum Albumin (BSA)

  • Anti-human ICAM-1 primary antibody (FITC-conjugated)

  • 96-well black, clear-bottom cell culture plates

  • Fluorescence microplate reader or flow cytometer

Protocol:

  • Cell Seeding:

    • Culture HUVECs in endothelial cell growth medium.

    • Seed HUVECs into a 96-well black, clear-bottom plate at a density of 1 x 10^4 cells per well.

    • Incubate for 48 hours at 37°C in a 5% CO2 incubator until a confluent monolayer is formed.

  • Compound Treatment and Stimulation:

    • Prepare serial dilutions of this compound in endothelial cell growth medium.

    • Prepare a solution of recombinant human IL-1β at a final concentration of 10 ng/mL in endothelial cell growth medium.

    • Remove the culture medium from the wells.

    • Add 50 µL of the this compound dilutions to the respective wells.

    • Immediately add 50 µL of the IL-1β solution to each well (except for the unstimulated control wells).

    • Incubate the plate for 18-24 hours at 37°C.

  • Immunostaining:

    • Gently wash the cell monolayer twice with PBS.

    • Fix the cells by adding 100 µL of 4% paraformaldehyde to each well and incubating for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Block non-specific binding by adding 200 µL of 1% BSA in PBS to each well and incubating for 30 minutes at room temperature.

    • Wash the cells once with PBS.

    • Dilute the FITC-conjugated anti-human ICAM-1 antibody in 1% BSA in PBS according to the manufacturer's recommendation.

    • Add 100 µL of the diluted antibody to each well and incubate for 1 hour at room temperature in the dark.

    • Wash the cells three times with PBS.

  • Detection and Analysis:

    • For Microplate Reader: Add 100 µL of PBS to each well and measure the fluorescence intensity using a microplate reader with appropriate filters for FITC (Excitation: ~490 nm, Emission: ~525 nm).

    • For Flow Cytometry: Detach the cells using a non-enzymatic cell dissociation solution. Resuspend the cells in PBS and analyze the fluorescence intensity using a flow cytometer.

  • Data Analysis:

    • Calculate the percentage inhibition of ICAM-1 expression for each concentration of this compound compared to the IL-1β stimulated control.

    • Determine the IC50 value of this compound by plotting the percentage inhibition against the log concentration of this compound and fitting the data to a four-parameter logistic curve.

ICAM1_Expression_Workflow cluster_prep Preparation cluster_exp Experiment cluster_staining Immunostaining cluster_analysis Analysis Seed_Cells Seed HUVECs in 96-well plate Incubate_Cells Incubate cells for 48h to confluence Seed_Cells->Incubate_Cells Prepare_this compound Prepare serial dilutions of this compound Treat_Stimulate Add this compound and IL-1β to cells Prepare_this compound->Treat_Stimulate Prepare_IL1 Prepare IL-1β solution Prepare_IL1->Treat_Stimulate Incubate_Cells->Treat_Stimulate Incubate_Stimulation Incubate for 18-24h Treat_Stimulate->Incubate_Stimulation Wash_Fix Wash and fix cells Incubate_Stimulation->Wash_Fix Block Block non-specific binding Wash_Fix->Block Add_Antibody Add anti-ICAM-1 antibody Block->Add_Antibody Incubate_Antibody Incubate for 1h Add_Antibody->Incubate_Antibody Wash_Final Final washes Incubate_Antibody->Wash_Final Detect_Fluorescence Detect fluorescence (Plate Reader or Flow Cytometer) Wash_Final->Detect_Fluorescence Analyze_Data Calculate % inhibition and IC50 Detect_Fluorescence->Analyze_Data

Caption: Workflow for assessing this compound's inhibition of ICAM-1 expression.

In Vivo Administration of AF12198: Application Notes and Protocols for Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AF12198 is a synthetic 15-mer peptide (Ac-FEWTPGWYQJYALPL-NH2) that acts as a potent and selective antagonist of the human type I interleukin-1 receptor (IL-1R1).[1] By blocking the binding of the pro-inflammatory cytokines IL-1α and IL-1β to their receptor, this compound effectively mitigates downstream inflammatory signaling cascades. This makes it a compelling candidate for therapeutic intervention in a variety of inflammatory diseases. Preclinical evaluation in animal models is a critical step in the development of this compound. These application notes provide a detailed overview of the in vivo administration of this compound in relevant animal models, including comprehensive experimental protocols and a summary of key quantitative data.

Mechanism of Action: IL-1 Receptor Antagonism

Interleukin-1 (IL-1) is a key mediator of the inflammatory response. Upon binding to IL-1R1, it recruits the accessory protein IL-1RAcP, leading to the formation of a signaling complex that activates downstream pathways, including NF-κB and MAPK. This results in the transcription of numerous pro-inflammatory genes, including those for other cytokines, chemokines, and adhesion molecules, which drive the inflammatory process. This compound competitively inhibits the binding of IL-1 to IL-1R1, thereby preventing the initiation of this signaling cascade.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IL-1 IL-1 IL1R1 IL-1R1 IL-1->IL1R1 Binds This compound This compound This compound->IL1R1 Blocks Signaling_Complex Signaling Complex Formation IL1R1->Signaling_Complex Activates Inflammatory_Response Pro-inflammatory Gene Expression (e.g., IL-6, IL-8, ICAM-1) Signaling_Complex->Inflammatory_Response Leads to

Figure 1: Simplified signaling pathway of IL-1 and the inhibitory action of this compound.

Quantitative Data Summary

The in vivo efficacy of this compound has been demonstrated in multiple animal models. The following tables summarize the key quantitative findings from these studies.

Table 1: In Vitro Inhibitory Activity of this compound
TargetCell TypeAssayIC50 (nM)Reference
IL-1R1Human Dermal FibroblastsIL-1-induced IL-8 production25[1]
IL-1R1Human Endothelial CellsIL-1-induced ICAM-1 expression9[1]
Table 2: In Vivo Efficacy of this compound in a Rat Model of LPS-Induced Acute Lung Inflammation
Treatment GroupTime Post-LPSReduction in Lung Microvascular Leakage (%)Reference
This compound (16 mg/kg, IV)4 hours32.6[2]
This compound (16 mg/kg, IV)12 hours50.1[2]
This compound (16 mg/kg, IV)24 hours65.3[2]

Note: Further quantitative data on the in vivo effects of this compound, such as absolute changes in inflammatory markers and statistical significance, are detailed in the primary literature.

Experimental Protocols

The following are detailed protocols for the in vivo administration of this compound in rat and cynomolgus monkey models of inflammation. These protocols are based on established methodologies and should be adapted to specific experimental needs and institutional guidelines.

Protocol 1: Intravenous Administration of this compound in a Rat Model of LPS-Induced Lung Inflammation

This protocol describes the intravenous infusion of this compound to evaluate its efficacy in a lipopolysaccharide (LPS)-induced acute lung inflammation model in Wistar rats.

Materials:

  • This compound peptide

  • Sterile, pyrogen-free saline (0.9% NaCl)

  • Lipopolysaccharide (LPS) from E. coli

  • Male Wistar rats (specific pathogen-free)

  • Anesthesia (e.g., isoflurane, ketamine/xylazine)

  • Infusion pump and catheters

  • Materials for endpoint analysis (e.g., Evans blue dye, myeloperoxidase assay kits)

Procedure:

  • Animal Preparation:

    • Acclimate male Wistar rats for at least one week under standard laboratory conditions.

    • On the day of the experiment, anesthetize the rats using an appropriate anesthetic regimen.

    • Surgically implant a catheter into the jugular or femoral vein for intravenous administration.

  • This compound Formulation and Administration:

    • Prepare a sterile solution of this compound in pyrogen-free saline at the desired concentration.

    • Administer this compound as an intravenous infusion at a dose of 16 mg/kg.[2] The infusion should be given 30 minutes prior to the LPS challenge.[2]

  • Induction of Lung Inflammation:

    • Prepare a solution of LPS in sterile saline.

    • Administer LPS intravenously via the indwelling catheter.

  • Endpoint Analysis:

    • At predetermined time points (e.g., 4, 12, and 24 hours) after LPS administration, euthanize the animals.

    • Lung Microvascular Leakage: Assess vascular permeability by measuring the extravasation of Evans blue dye into the lung tissue.

    • Neutrophil Infiltration: Quantify neutrophil influx into the lungs by measuring myeloperoxidase (MPO) activity in lung tissue homogenates.

cluster_workflow Experimental Workflow: Rat LPS Model start Start acclimatize Acclimatize Wistar Rats start->acclimatize anesthetize Anesthetize and Catheterize acclimatize->anesthetize prepare_this compound Prepare this compound Solution anesthetize->prepare_this compound administer_this compound Administer this compound (16 mg/kg, IV) prepare_this compound->administer_this compound wait_30min Wait 30 minutes administer_this compound->wait_30min prepare_lps Prepare LPS Solution wait_30min->prepare_lps administer_lps Administer LPS (IV) prepare_lps->administer_lps timepoint_analysis Euthanize at 4, 12, or 24 hours administer_lps->timepoint_analysis measure_leakage Measure Lung Microvascular Leakage timepoint_analysis->measure_leakage measure_mpo Measure Lung MPO Activity timepoint_analysis->measure_mpo end End measure_leakage->end measure_mpo->end

Figure 2: Workflow for this compound administration in a rat LPS-induced lung inflammation model.

Protocol 2: Intravenous Administration of this compound in Cynomolgus Monkeys

This protocol outlines the intravenous infusion of this compound in cynomolgus monkeys to assess its ability to modulate IL-1-induced IL-6 production.

Materials:

  • This compound peptide

  • Sterile, pyrogen-free saline (0.9% NaCl)

  • Recombinant human IL-1

  • Cynomolgus monkeys (Macaca fascicularis)

  • Anesthesia and surgical equipment for catheterization

  • Infusion pump

  • Blood collection supplies

  • ELISA kits for monkey IL-6

Procedure:

  • Animal Preparation:

    • Acclimate cynomolgus monkeys to the experimental conditions.

    • Anesthetize the animals and surgically implant a venous catheter for infusion and blood sampling.

  • This compound Administration:

    • Prepare a sterile solution of this compound in pyrogen-free saline.

    • Administer this compound as a continuous intravenous infusion.[1] The specific dose and infusion rate should be determined based on pharmacokinetic and pharmacodynamic studies.

  • Ex Vivo IL-1 Stimulation:

    • Collect whole blood samples from the monkeys at baseline and at various time points during the this compound infusion.

    • Incubate the whole blood samples ex vivo with a standardized concentration of recombinant human IL-1 to induce IL-6 production.

  • In Vivo IL-1 Challenge (Optional):

    • To assess in vivo efficacy, a systemic IL-1 challenge can be administered to the monkeys during the this compound infusion.

  • Measurement of IL-6 Levels:

    • Separate plasma or serum from the blood samples.

    • Quantify the concentration of IL-6 in the samples using a validated ELISA kit specific for monkey IL-6.

cluster_workflow_monkey Experimental Workflow: Cynomolgus Monkey Model start_monkey Start acclimatize_monkey Acclimatize Cynomolgus Monkeys start_monkey->acclimatize_monkey anesthetize_monkey Anesthetize and Catheterize acclimatize_monkey->anesthetize_monkey prepare_af12198_monkey Prepare this compound Solution anesthetize_monkey->prepare_af12198_monkey infuse_this compound Continuous IV Infusion of this compound prepare_af12198_monkey->infuse_this compound collect_blood Collect Blood at Timepoints infuse_this compound->collect_blood ex_vivo_stim Ex Vivo IL-1 Stimulation of Blood collect_blood->ex_vivo_stim measure_il6 Measure IL-6 Levels by ELISA ex_vivo_stim->measure_il6 end_monkey End measure_il6->end_monkey

Figure 3: Workflow for this compound administration and IL-6 modulation in cynomolgus monkeys.

Conclusion

This compound is a promising small molecule antagonist of the IL-1 receptor with demonstrated in vivo activity in animal models of inflammation. The protocols and data presented in these application notes provide a foundation for researchers to further investigate the therapeutic potential of this compound. Careful adherence to established methodologies and appropriate animal welfare guidelines is essential for obtaining robust and reproducible results in preclinical studies.

References

Application Notes and Protocols for Blocking IL-1 Signaling in Cell Culture Using AF12198

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing AF12198, a potent and selective peptide antagonist of the human type I interleukin-1 receptor (IL-1R1), to block IL-1 signaling in in vitro cell culture systems. This document includes detailed protocols for key experiments, data presentation in tabular format for easy interpretation, and visualizations of the signaling pathway and experimental workflows.

Introduction

Interleukin-1 (IL-1) is a pleiotropic cytokine that plays a central role in mediating inflammatory and immune responses.[1] Dysregulation of the IL-1 signaling pathway is implicated in a wide range of inflammatory diseases. This compound is a 15-amino acid peptide that acts as a selective antagonist of the human IL-1 receptor type I (IL-1R1), effectively blocking the downstream signaling cascade initiated by IL-1α and IL-1β.[1][2] These notes provide detailed protocols for utilizing this compound to inhibit IL-1 signaling in cell culture, a critical step in the research and development of novel anti-inflammatory therapeutics.

Mechanism of Action

This compound competitively binds to the human IL-1R1, preventing the binding of IL-1α and IL-1β.[1][2] This blockade inhibits the recruitment of the IL-1 receptor accessory protein (IL-1RAcP), a necessary step for the formation of a functional receptor complex and the subsequent activation of downstream signaling pathways, including the NF-κB and MAPK pathways.[3]

Data Presentation

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound in blocking IL-1 signaling.

ParameterValueCell TypeAssay
IL-1R1 Binding Affinity (IC50) 8 nM-Competitive Binding Assay
IL-1-induced IL-8 Production Inhibition (IC50) 25 nMHuman Dermal FibroblastsELISA
IL-1-induced ICAM-1 Expression Inhibition (IC50) 9 nMHuman Umbilical Vein Endothelial Cells (HUVECs)Cell-Based ELISA
IL-1-induced IL-6 Production Inhibition (IC50) 15 µMHeparinized Human Primate BloodELISA

Experimental Protocols

Protocol 1: Inhibition of IL-1β-induced IL-8 Production

This protocol describes how to assess the inhibitory effect of this compound on IL-1β-induced IL-8 production in human dermal fibroblasts.

Materials:

  • Human Dermal Fibroblasts (HDFs)

  • Fibroblast Growth Medium

  • Recombinant Human IL-1β

  • This compound

  • 96-well cell culture plates

  • Human IL-8 ELISA Kit

  • Phosphate Buffered Saline (PBS)

  • Cell lysis buffer

  • Protein assay reagent

Procedure:

  • Cell Seeding: Seed HDFs in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treatment with this compound: The following day, replace the medium with fresh medium containing varying concentrations of this compound (e.g., 0.1 nM to 1 µM). Incubate for 1 hour at 37°C.

  • IL-1β Stimulation: Add recombinant human IL-1β to a final concentration of 1 ng/mL to all wells except for the unstimulated control.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes and collect the cell culture supernatants.

  • IL-8 Measurement: Quantify the concentration of IL-8 in the supernatants using a human IL-8 ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Plot the IL-8 concentration against the concentration of this compound to generate a dose-response curve and determine the IC50 value.

Protocol 2: Inhibition of IL-1β-induced ICAM-1 Expression

This protocol details the measurement of this compound's ability to inhibit IL-1β-induced Intercellular Adhesion Molecule-1 (ICAM-1) expression on Human Umbilical Vein Endothelial Cells (HUVECs).

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium

  • Recombinant Human IL-1β

  • This compound

  • 96-well cell culture plates

  • Anti-human ICAM-1 antibody (primary antibody)

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 1 M H2SO4)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., PBS with 1% BSA)

Procedure:

  • Cell Seeding: Seed HUVECs in a 96-well plate at a density of 1 x 10^4 cells/well and grow to confluence.

  • Pre-treatment with this compound: Replace the medium with fresh medium containing a serial dilution of this compound (e.g., 0.1 nM to 1 µM). Incubate for 1 hour at 37°C.

  • IL-1β Stimulation: Add recombinant human IL-1β to a final concentration of 1 ng/mL to all wells except for the unstimulated control.

  • Incubation: Incubate the plate for 18-24 hours at 37°C.

  • Cell-Based ELISA:

    • Wash the cells three times with wash buffer.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash the cells three times with wash buffer.

    • Block non-specific binding with blocking buffer for 1 hour at room temperature.

    • Incubate with anti-human ICAM-1 antibody for 2 hours at room temperature.

    • Wash the cells three times with wash buffer.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the cells five times with wash buffer.

    • Add TMB substrate and incubate until a blue color develops.

    • Stop the reaction by adding the stop solution.

  • Data Analysis: Measure the absorbance at 450 nm using a microplate reader. Plot the absorbance against the concentration of this compound to determine the IC50 value.

Protocol 3: Western Blot Analysis of IL-1 Signaling Pathway Inhibition

This protocol outlines the procedure to assess the effect of this compound on the phosphorylation of key downstream signaling proteins, IRAK1 and NF-κB p65, in response to IL-1β stimulation.

Materials:

  • Target cells (e.g., HeLa or THP-1)

  • Cell culture medium

  • Recombinant Human IL-1β

  • This compound

  • 6-well cell culture plates

  • Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-IRAK1 (Thr209), anti-IRAK1, anti-phospho-NF-κB p65 (Ser536), anti-NF-κB p65, anti-β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 80-90% confluency. Pre-treat with this compound at the desired concentration for 1 hour, followed by stimulation with IL-1β (10 ng/mL) for 15-30 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Protocol 4: Cell Viability (MTT) Assay

This protocol is used to determine if this compound exhibits any cytotoxic effects on the cells at the concentrations used for the signaling inhibition assays.

Materials:

  • Target cells

  • Cell culture medium

  • This compound

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density appropriate for the cell line (e.g., 5,000-10,000 cells/well).

  • Treatment: The following day, treat the cells with a range of this compound concentrations for the same duration as the primary experiments (e.g., 24 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Mandatory Visualizations

IL1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IL-1 IL-1α / IL-1β IL-1R1 IL-1R1 IL-1->IL-1R1 This compound This compound This compound->IL-1R1 Blocks Receptor_Complex IL-1R1/IL-1RAcP Complex IL-1R1->Receptor_Complex Recruits IL-1RAcP IL-1RAcP IL-1RAcP MyD88 MyD88 Receptor_Complex->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_Complex IKK Complex TAK1->IKK_Complex MAPKs MAPKs (p38, JNK) TAK1->MAPKs IκB IκB IKK_Complex->IκB Phosphorylates & Degrades NF-κB NF-κB IκB->NF-κB Releases Nucleus Nucleus NF-κB->Nucleus AP-1 AP-1 MAPKs->AP-1 AP-1->Nucleus Gene_Expression Pro-inflammatory Gene Expression (IL-8, ICAM-1, etc.) Nucleus->Gene_Expression Transcription

Caption: IL-1 Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow_IL8 Start Start Seed_Cells 1. Seed Human Dermal Fibroblasts in 96-well plate Start->Seed_Cells Pre-treat 2. Pre-treat with varying concentrations of this compound Seed_Cells->Pre-treat Stimulate 3. Stimulate with IL-1β Pre-treat->Stimulate Incubate 4. Incubate for 24 hours Stimulate->Incubate Collect_Supernatant 5. Collect cell culture supernatants Incubate->Collect_Supernatant ELISA 6. Perform IL-8 ELISA Collect_Supernatant->ELISA Analyze 7. Analyze data and determine IC50 ELISA->Analyze End End Analyze->End Western_Blot_Workflow Start Start Cell_Treatment 1. Treat cells with this compound and stimulate with IL-1β Start->Cell_Treatment Cell_Lysis 2. Lyse cells and quantify protein Cell_Treatment->Cell_Lysis SDS_PAGE 3. Separate proteins by SDS-PAGE Cell_Lysis->SDS_PAGE Transfer 4. Transfer proteins to PVDF membrane SDS_PAGE->Transfer Blocking 5. Block membrane Transfer->Blocking Primary_Ab 6. Incubate with primary antibodies (p-IRAK1, p-p65) Blocking->Primary_Ab Secondary_Ab 7. Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detection 8. Detect with chemiluminescence Secondary_Ab->Detection Analyze 9. Analyze band intensity Detection->Analyze End End Analyze->End

References

Application Notes and Protocols for AF12198 in LPS-Induced Inflammation Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AF12198 is a 15-amino acid synthetic peptide (Ac-FEWTPGWYQJYALPL-NH2) that acts as a potent and selective antagonist of the human type I interleukin-1 receptor (IL-1RI).[1] By blocking the binding of the pro-inflammatory cytokines IL-1α and IL-1β to their receptor, this compound effectively inhibits downstream inflammatory signaling cascades. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a powerful activator of the innate immune system and a widely used tool to induce a robust inflammatory response in both in vitro and in vivo models. A key mediator of LPS-induced inflammation is the production of IL-1. Therefore, this compound presents as a valuable research tool for investigating the role of the IL-1 signaling pathway in the context of LPS-induced inflammation and for the preclinical evaluation of IL-1RI antagonism as a therapeutic strategy.

These application notes provide detailed protocols for the use of this compound in common LPS-induced inflammation models, along with recommended dosage ranges based on its known in vitro potency and data from studies using other IL-1 receptor antagonists.

Data Presentation

Table 1: In Vitro Activity of this compound
ParameterCell LineAssayIC50
IL-1-induced IL-8 ProductionHuman Dermal FibroblastsELISA25 nM
IL-1-induced ICAM-1 ExpressionHuman Endothelial CellsCell-based ELISA9 nM

Data sourced from literature.[1]

Table 2: Recommended Starting Concentrations for this compound in In Vitro LPS-Induced Inflammation Models
Cell TypeLPS ConcentrationThis compound Concentration Range (for dose-response)Key Inflammatory Readouts
Human Monocytes/Macrophages (e.g., THP-1)100 ng/mL - 1 µg/mL10 nM - 1 µMIL-1β, IL-6, TNF-α, IL-8 secretion (ELISA); Gene expression of pro-inflammatory cytokines (RT-qPCR)
Murine Macrophages (e.g., RAW 264.7)100 ng/mL - 1 µg/mL10 nM - 1 µMNitric Oxide (Griess Assay); IL-6, TNF-α secretion (ELISA); Gene expression of iNOS, COX-2 (RT-qPCR)

Note: As this compound is selective for the human IL-1RI, its efficacy in murine cells may be limited.[1] Researchers should validate its activity in the chosen murine cell line or consider using humanized cell models.

Table 3: Recommended Starting Dosages for this compound in In Vivo LPS-Induced Inflammation Models (Mouse)
Animal ModelLPS Dosage and RouteThis compound Dosage Range and RouteKey Inflammatory Readouts
C57BL/6 or BALB/c Mice1-5 mg/kg (intraperitoneal)10-100 mg/kg (subcutaneous or intravenous)Serum levels of IL-1β, IL-6, TNF-α (ELISA); Neutrophil infiltration in peritoneal lavage or lung tissue (Flow Cytometry/Histology); Sickness behavior scoring

Note: The recommended in vivo dosages are extrapolated from studies using the recombinant IL-1 receptor antagonist, Anakinra, in similar LPS-induced inflammation models. Dose-response studies are highly recommended to determine the optimal effective dose of this compound.

Signaling Pathway and Experimental Workflow

AF12198_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space LPS LPS TLR4 TLR4 LPS->TLR4 IL-1β IL-1β IL-1RI IL-1RI IL-1β->IL-1RI This compound This compound This compound->IL-1RI blocks MyD88 MyD88 IL-1RI->MyD88 activates TLR4->MyD88 NF-κB NF-κB MyD88->NF-κB Inflammasome Inflammasome MyD88->Inflammasome activates Inflammatory_Genes Inflammatory Gene Transcription NF-κB->Inflammatory_Genes Pro-IL-1β Pro-IL-1β Inflammatory_Genes->Pro-IL-1β synthesis Caspase-1 Caspase-1 Inflammasome->Caspase-1 activates Caspase-1->IL-1β cleaves Pro-IL-1β to

Caption: Mechanism of this compound in LPS-induced inflammation.

Experimental_Workflow cluster_invitro In Vitro Protocol cluster_invivo In Vivo Protocol Seed_Cells Seed Macrophages (e.g., THP-1, RAW 264.7) Pretreat_this compound Pre-treat with this compound (dose-response) Seed_Cells->Pretreat_this compound Stimulate_LPS Stimulate with LPS Pretreat_this compound->Stimulate_LPS Incubate Incubate (4-24 hours) Stimulate_LPS->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant Lyse_Cells Lyse Cells Incubate->Lyse_Cells Analyze_In_Vitro Analyze Cytokines (ELISA) & Gene Expression (RT-qPCR) Collect_Supernatant->Analyze_In_Vitro Lyse_Cells->Analyze_In_Vitro Acclimatize Acclimatize Mice Administer_this compound Administer this compound (dose-response, s.c. or i.v.) Acclimatize->Administer_this compound Inject_LPS Inject LPS (i.p.) Administer_this compound->Inject_LPS Monitor Monitor Sickness Behavior Inject_LPS->Monitor Collect_Samples Collect Blood/Tissues (e.g., 2-6 hours post-LPS) Monitor->Collect_Samples Analyze_In_Vivo Analyze Serum Cytokines (ELISA) & Tissue Inflammation Collect_Samples->Analyze_In_Vivo

References

Application Notes and Protocols for Measuring IL-1 Inhibition using AF12198 in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-1 (IL-1) is a potent pro-inflammatory cytokine that plays a crucial role in a wide range of physiological and pathological processes, including host defense, inflammation, and autoimmune diseases. The biological activities of IL-1 are mediated through its binding to the type I IL-1 receptor (IL-1R1), which triggers a signaling cascade leading to the expression of various inflammatory genes. AF12198 is a selective peptide antagonist of human IL-1R1, effectively inhibiting IL-1-mediated cellular responses. These application notes provide detailed protocols for utilizing this compound in cell-based assays to measure the inhibition of IL-1 activity, a critical step in the development of novel anti-inflammatory therapeutics.

Mechanism of Action of this compound

This compound is a potent and selective antagonist of the human type I interleukin-1 receptor (IL-1R1).[1] It functions by competitively binding to IL-1R1, thereby preventing the binding of both IL-1α and IL-1β. This blockade of the IL-1/IL-1R1 interaction inhibits the subsequent recruitment of the IL-1 receptor accessory protein (IL-1RAcP) and the initiation of the downstream signaling cascade.[2] This ultimately leads to the suppression of IL-1-induced gene expression and inflammatory responses. The signaling pathway initiated by IL-1 binding to its receptor and the point of inhibition by this compound are depicted below.

IL1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IL-1 IL-1α / IL-1β IL1R1 IL-1R1 IL-1->IL1R1 Binds This compound This compound This compound->IL1R1 Blocks IL1RAcP IL-1RAcP IL1R1->IL1RAcP Recruits MyD88 MyD88 IL1RAcP->MyD88 Activates IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK complex TAK1->IKK MAPK MAPKs (p38, JNK) TAK1->MAPK NFkB NF-κB IKK->NFkB Activates nucleus Nucleus NFkB->nucleus Translocates MAPK->nucleus Translocates genes Inflammatory Gene Expression (IL-8, ICAM-1, IL-6) nucleus->genes Induces

Figure 1: IL-1 Signaling Pathway and this compound Inhibition.

Data Presentation: In Vitro Efficacy of this compound

The inhibitory activity of this compound has been quantified in various cell-based assays. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.

AssayCell TypeIL-1 Induced ResponseThis compound IC50Reference
Receptor Binding-125I-IL-1α binding to human IL-1R18 nM[1]
ICAM-1 ExpressionEndothelial CellsIntercellular Adhesion Molecule-1 (ICAM-1)9 nM[1][3]
IL-8 ProductionHuman Dermal FibroblastsInterleukin-8 (IL-8)25 nM[1][3]
IL-6 ProductionHeparinized Human Primate BloodInterleukin-6 (IL-6)15 µM[1]
IL-6 ProductionCynomolgus Monkey BloodInterleukin-6 (IL-6)17 µM[1]

Experimental Protocols

The following are detailed protocols for key cell-based assays to determine the efficacy of this compound in inhibiting IL-1-mediated responses.

Experimental Workflow Overview

The general workflow for assessing the inhibitory activity of this compound is outlined below.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Analysis cell_culture 1. Cell Culture (e.g., HDF, HUVEC) cell_seeding 4. Seed cells in assay plates cell_culture->cell_seeding af12198_prep 2. Prepare this compound dilutions pre_incubation 5. Pre-incubate with this compound af12198_prep->pre_incubation il1_prep 3. Prepare IL-1 solution stimulation 6. Stimulate with IL-1 il1_prep->stimulation cell_seeding->pre_incubation pre_incubation->stimulation incubation 7. Incubate stimulation->incubation supernatant_collection 8a. Collect Supernatant (for IL-8, IL-6) incubation->supernatant_collection cell_staining 8b. Cell Staining (for ICAM-1) incubation->cell_staining elisa 9a. ELISA supernatant_collection->elisa flow_cytometry 9b. Flow Cytometry cell_staining->flow_cytometry data_analysis 10. Data Analysis & IC50 Calculation elisa->data_analysis flow_cytometry->data_analysis

Figure 2: General experimental workflow for this compound cell-based assays.
Protocol 1: Inhibition of IL-1-induced IL-8 Production in Human Dermal Fibroblasts (HDFs)

This protocol describes how to measure the inhibition of IL-1-induced IL-8 production by this compound in primary human dermal fibroblasts.

Materials:

  • Human Dermal Fibroblasts (HDFs)

  • Fibroblast Growth Medium

  • Recombinant Human IL-1α or IL-1β

  • This compound

  • Human IL-8 ELISA Kit

  • 96-well tissue culture plates

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

Procedure:

  • Cell Culture and Seeding:

    • Culture HDFs in Fibroblast Growth Medium at 37°C in a 5% CO₂ incubator.

    • When cells reach 80-90% confluency, detach them using Trypsin-EDTA.

    • Seed the HDFs in a 96-well plate at a density of 2 x 10⁴ cells/well in 100 µL of growth medium.

    • Incubate for 24 hours to allow for cell attachment.

  • This compound Pre-incubation:

    • Prepare a serial dilution of this compound in assay medium (serum-free or low-serum medium) to achieve final concentrations ranging from 1 nM to 1 µM.

    • Carefully remove the growth medium from the wells and replace it with 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of this compound solvent).

    • Incubate the plate for 1 hour at 37°C.

  • IL-1 Stimulation:

    • Prepare a solution of recombinant human IL-1α or IL-1β in assay medium at a concentration that induces a sub-maximal IL-8 response (e.g., 1 ng/mL). This concentration should be determined empirically in your cell system.

    • Add 10 µL of the IL-1 solution to each well (except for the unstimulated control wells).

    • Incubate the plate for 18-24 hours at 37°C.

  • IL-8 Measurement by ELISA:

    • After incubation, centrifuge the plate at 300 x g for 5 minutes.

    • Carefully collect the cell culture supernatants.

    • Measure the concentration of IL-8 in the supernatants using a human IL-8 ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of IL-8 inhibition for each concentration of this compound compared to the IL-1 stimulated control.

    • Plot the percentage of inhibition against the log concentration of this compound to generate a dose-response curve and determine the IC50 value.

Protocol 2: Inhibition of IL-1-induced ICAM-1 Expression on Human Umbilical Vein Endothelial Cells (HUVECs)

This protocol details the measurement of this compound's ability to inhibit IL-1-induced surface expression of ICAM-1 on HUVECs using flow cytometry.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium

  • Recombinant Human IL-1α or IL-1β

  • This compound

  • FITC- or PE-conjugated anti-human ICAM-1 antibody

  • Isotype control antibody

  • Flow cytometry buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

  • 24-well tissue culture plates

Procedure:

  • Cell Culture and Seeding:

    • Culture HUVECs in Endothelial Cell Growth Medium at 37°C in a 5% CO₂ incubator.

    • Seed HUVECs in a 24-well plate at a density of 5 x 10⁴ cells/well and grow to confluency.

  • This compound Pre-incubation:

    • Prepare serial dilutions of this compound in assay medium.

    • Replace the growth medium with 500 µL of the this compound dilutions or vehicle control.

    • Incubate for 1 hour at 37°C.

  • IL-1 Stimulation:

    • Add recombinant human IL-1α or IL-1β to a final concentration of 1 ng/mL (or an empirically determined optimal concentration).

    • Incubate for 6-8 hours at 37°C.

  • Cell Staining for Flow Cytometry:

    • Gently wash the cells with PBS.

    • Detach the cells using a non-enzymatic cell dissociation solution.

    • Transfer the cell suspension to flow cytometry tubes and wash with flow cytometry buffer.

    • Resuspend the cells in 100 µL of flow cytometry buffer containing the fluorescently labeled anti-human ICAM-1 antibody or an isotype control antibody.

    • Incubate for 30 minutes on ice in the dark.

    • Wash the cells twice with flow cytometry buffer.

    • Resuspend the cells in 300-500 µL of flow cytometry buffer for analysis.

  • Flow Cytometry and Data Analysis:

    • Acquire the samples on a flow cytometer.

    • Determine the median fluorescence intensity (MFI) for ICAM-1 staining in each sample.

    • Calculate the percentage of inhibition of IL-1-induced ICAM-1 expression for each this compound concentration.

    • Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.

Protocol 3: Inhibition of IL-1-induced IL-6 Production in Human Whole Blood

This protocol describes an ex vivo assay to measure the inhibitory effect of this compound on IL-1-induced IL-6 production in fresh human whole blood.

Materials:

  • Freshly drawn human whole blood (using heparin as an anticoagulant)

  • Recombinant Human IL-1β

  • This compound

  • RPMI 1640 medium

  • Human IL-6 ELISA Kit

  • Sterile polypropylene tubes

Procedure:

  • Assay Setup:

    • Within 2 hours of collection, dilute the heparinized whole blood 1:1 with RPMI 1640 medium.

    • In sterile polypropylene tubes, add the desired concentrations of this compound (e.g., 1 µM to 50 µM final concentration). Include a vehicle control.

    • Add the diluted whole blood to the tubes to a final volume of 1 mL.

  • IL-1 Stimulation:

    • Add recombinant human IL-1β to a final concentration of 10 ng/mL (or an empirically determined optimal concentration).

    • Mix gently by inverting the tubes.

    • Incubate the tubes for 24 hours at 37°C in a 5% CO₂ incubator.

  • Plasma Collection:

    • After incubation, centrifuge the tubes at 1,500 x g for 10 minutes at 4°C.

    • Carefully collect the plasma supernatant without disturbing the cell pellet.

  • IL-6 Measurement by ELISA:

    • Measure the concentration of IL-6 in the plasma samples using a human IL-6 ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of IL-6 production for each this compound concentration relative to the IL-1 stimulated control.

    • Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.

Conclusion

The protocols outlined in these application notes provide robust and reproducible methods for evaluating the inhibitory activity of this compound on IL-1 signaling in relevant human cell systems. These assays are essential tools for researchers and drug developers working to characterize the pharmacological properties of IL-1 receptor antagonists and to advance the development of novel anti-inflammatory therapies. Careful optimization of cell handling, reagent concentrations, and incubation times will ensure high-quality, reliable data.

References

Application Notes and Protocols for AF12198 in Human Dermal Fibroblast Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AF12198 is a potent and selective peptide antagonist of the human type I interleukin-1 receptor (IL-1R1). Interleukin-1 (IL-1) is a key pro-inflammatory cytokine that plays a crucial role in various physiological and pathological processes, including inflammation, immunology, and fibrosis. Human dermal fibroblasts are highly responsive to IL-1 stimulation, which triggers the production of secondary inflammatory mediators such as interleukin-6 (IL-6) and interleukin-8 (IL-8), contributing to the inflammatory cascade. This compound, by selectively blocking the IL-1R1, offers a valuable tool for investigating the role of IL-1 signaling in human dermal fibroblasts and for the development of potential therapeutics targeting IL-1-mediated skin pathologies.[1]

These application notes provide a comprehensive guide for the use of this compound in in vitro studies involving primary human dermal fibroblasts.

Data Presentation

Table 1: In Vitro Activity of this compound

Target Cell LineParameter MeasuredAgonistIC50 of this compoundReference
Human Dermal FibroblastsIL-8 ProductionIL-125 nM[1]
Human Dermal FibroblastsIL-6 ProductionIL-1Inhibition observed, specific IC50 not reported[1]

Signaling Pathways and Experimental Workflow

Below are diagrams illustrating the key signaling pathway affected by this compound and a typical experimental workflow for its application in human dermal fibroblast studies.

AF12198_Mechanism_of_Action cluster_receptor Cell Membrane IL1 IL-1α / IL-1β IL1R1 IL-1R1 IL1->IL1R1 Binds This compound This compound This compound->IL1R1 Blocks IL1RAP IL-1RAcP IL1R1->IL1RAP Recruits MyD88 MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 MAPK MAPK Pathway (ERK, p38, JNK) TRAF6->MAPK NFkB NF-κB Pathway TRAF6->NFkB Gene_Expression Gene Expression (IL-6, IL-8, etc.) MAPK->Gene_Expression NFkB->Gene_Expression

Caption: Mechanism of action of this compound in blocking IL-1 signaling.

Experimental_Workflow start Start: Culture Human Dermal Fibroblasts treatment Treat with this compound (various concentrations) start->treatment stimulation Stimulate with IL-1 (e.g., IL-1β) treatment->stimulation incubation Incubate for a defined period (e.g., 24 hours) stimulation->incubation supernatant Collect Supernatant incubation->supernatant cells Harvest Cells incubation->cells elisa ELISA for IL-6/IL-8 supernatant->elisa rna RNA Extraction cells->rna protein Protein Extraction cells->protein viability Cell Viability Assay (e.g., MTT) cells->viability end End: Data Analysis elisa->end qpcr qPCR for Gene Expression rna->qpcr qpcr->end western Western Blot for Signaling Proteins protein->western western->end viability->end

Caption: General experimental workflow for studying this compound in fibroblasts.

Experimental Protocols

1. Culture of Human Dermal Fibroblasts (HDFs)

This protocol is adapted from standard procedures for primary fibroblast culture.

  • Materials:

    • Human Dermal Fibroblasts (HDFs)

    • Fibroblast Growth Medium (e.g., DMEM supplemented with 10-15% FBS, 1% Penicillin-Streptomycin, and optional growth factors like FGF2)

    • 0.25% Trypsin-EDTA

    • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

    • Sterile tissue culture flasks and plates

    • Humidified incubator (37°C, 5% CO2)

  • Procedure:

    • Thawing: Thaw cryopreserved HDFs rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed Fibroblast Growth Medium. Centrifuge at 200 x g for 5 minutes.

    • Plating: Resuspend the cell pellet in fresh Fibroblast Growth Medium and plate onto a T-75 culture flask.

    • Maintenance: Culture the cells at 37°C in a humidified 5% CO2 incubator. Change the medium every 2-3 days.

    • Passaging: When cells reach 80-90% confluency, wash with PBS and detach using 0.25% Trypsin-EDTA. Neutralize the trypsin with medium containing FBS, centrifuge, and re-plate at a suitable sub-cultivation ratio (e.g., 1:3 to 1:6).

2. Treatment of HDFs with this compound and IL-1 Stimulation

  • Materials:

    • Cultured HDFs at 80-90% confluency in multi-well plates

    • This compound peptide

    • Sterile, nuclease-free water or appropriate buffer for this compound reconstitution

    • Recombinant human IL-1α or IL-1β

    • Serum-free or low-serum Fibroblast Growth Medium

  • Procedure:

    • Preparation of this compound: Reconstitute lyophilized this compound in sterile, nuclease-free water to create a stock solution (e.g., 1 mM). Aliquot and store at -20°C or -80°C.

    • Cell Seeding: Seed HDFs into multi-well plates (e.g., 24- or 96-well plates) at a density that will result in 80-90% confluency at the time of treatment.

    • Serum Starvation (Optional): To reduce basal signaling, you may replace the growth medium with serum-free or low-serum (e.g., 0.5% FBS) medium for 12-24 hours prior to treatment.

    • This compound Pre-treatment: Prepare serial dilutions of this compound in the appropriate medium. Remove the old medium from the cells and add the medium containing the desired concentrations of this compound. A typical concentration range to test would be 1 nM to 1 µM to span the reported IC50 of 25 nM. Incubate for 1-2 hours at 37°C.

    • IL-1 Stimulation: Add recombinant human IL-1α or IL-1β to the wells to a final concentration known to elicit a robust response (e.g., 1-10 ng/mL).

    • Incubation: Incubate the cells for the desired period. For cytokine production (IL-6, IL-8), an incubation of 18-24 hours is common. For analysis of early signaling events (e.g., phosphorylation of MAPK), shorter incubation times (5-60 minutes) are required.

3. Quantification of IL-6 and IL-8 by ELISA

  • Materials:

    • Human IL-6 and IL-8 ELISA kits

    • Cell culture supernatants from the treatment protocol

    • Microplate reader

  • Procedure:

    • Following the incubation period, centrifuge the multi-well plates at low speed (e.g., 300 x g for 5 minutes) to pellet any detached cells.

    • Carefully collect the supernatants without disturbing the cell monolayer.

    • Perform the ELISA for IL-6 and IL-8 according to the manufacturer's instructions.

    • Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on the standard curve.

4. Analysis of Gene Expression by RT-qPCR

  • Materials:

    • HDFs harvested after treatment

    • RNA extraction kit

    • cDNA synthesis kit

    • qPCR master mix

    • Primers for target genes (e.g., IL6, IL8, GAPDH, ACTB)

    • Real-time PCR system

  • Procedure:

    • RNA Extraction: After the desired incubation time, wash the cells with PBS and lyse them directly in the well using the lysis buffer from an RNA extraction kit. Proceed with RNA extraction according to the kit's protocol.

    • cDNA Synthesis: Reverse transcribe the extracted RNA into cDNA using a cDNA synthesis kit.

    • qPCR: Perform real-time PCR using a suitable master mix and primers for your genes of interest. Use a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

    • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression.

5. Cell Viability Assessment by MTT Assay

  • Materials:

    • HDFs cultured in a 96-well plate

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • Microplate reader

  • Procedure:

    • At the end of the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

    • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Read the absorbance at a wavelength of 570 nm. The absorbance is proportional to the number of viable cells.

References

Application Notes and Protocols for AF12198 Treatment on Endothelial Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AF12198 is a novel synthetic peptide that functions as a selective antagonist of the human type I interleukin-1 (IL-1) receptor. By blocking the binding of the pro-inflammatory cytokines IL-1α and IL-1β to their receptor, this compound effectively modulates downstream inflammatory signaling pathways. In endothelial cells, the activation of the IL-1 receptor plays a critical role in promoting inflammation, angiogenesis, and vascular permeability. These application notes provide a comprehensive overview of the endothelial cell response to this compound treatment, including its effects on key cellular processes, relevant signaling pathways, and detailed experimental protocols.

Mechanism of Action

This compound is a 15-mer peptide that selectively binds to the human type I IL-1 receptor, preventing the recruitment of the IL-1 receptor accessory protein (IL-1RAcP) and the subsequent formation of the active signaling complex. This blockade inhibits the downstream activation of critical signaling cascades, most notably the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. The result is a reduction in the expression of a wide range of pro-inflammatory and pro-angiogenic genes in endothelial cells.

Data Presentation

The following tables summarize the known and anticipated quantitative effects of this compound and other IL-1 receptor antagonists on endothelial cell functions.

Table 1: Inhibitory Effect of this compound on IL-1-Induced ICAM-1 Expression

ParameterCell TypeStimulusValueReference
IC50Human Endothelial CellsInterleukin-1 (IL-1)9 nM[1]

Table 2: Representative Dose-Dependent Effects of IL-1 Receptor Antagonists on Endothelial and Related Cell Functions

AssayCell TypeIL-1 Receptor AntagonistConcentrations TestedObserved EffectReference(s)
Inflammatory Gene Expression (IL-1β, IL-6)Human Umbilical Vein Endothelial Cells (HUVECs)Anakinra100, 500, 1000 ng/mLSignificant dose-dependent suppression of IL-1β and IL-6 mRNA expression.[1]
Cell MigrationRat Aortic Smooth Muscle CellsAnakinraNot specifiedDose-dependent inhibition of cell migration.[1][2]
Endothelial Function (Vasodilation)Rat Mesenteric ArteriesAnakinra10, 50, 100 µg/mLDose-dependent improvement of endothelium-dependent relaxations.[3]
ApoptosisRat Intestinal TissueAnakinra50, 100 mg/kgDose-dependent reduction in the number of apoptotic cells.[4]
Tube FormationHuman Umbilical Vein Endothelial Cells (HUVECs)IL-1 Receptor Antagonist (IL-1RA)Not specifiedSignificant inhibition of IL-1α-enhanced tube formation.[5]

Signaling Pathways

This compound treatment modulates endothelial cell function primarily by inhibiting the IL-1 signaling pathway. This has direct consequences on inflammatory responses and downstream effects on processes such as cell adhesion and angiogenesis.

AF12198_Mechanism_of_Action cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IL1 IL-1α / IL-1β IL1R1 IL-1 Receptor Type I (IL-1R1) IL1->IL1R1 Binds This compound This compound This compound->IL1R1 Blocks MyD88 MyD88 IL1R1->MyD88 Recruits IRAK IRAK MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 MAPK MAPK (p38, JNK, ERK) TRAF6->MAPK NFkB NF-κB TRAF6->NFkB Gene_Expression Gene Expression (ICAM-1, IL-6, IL-8) MAPK->Gene_Expression NFkB->Gene_Expression

Figure 1: this compound blocks IL-1 signaling at the receptor level.

By inhibiting the initial IL-1 binding, this compound prevents the downstream signaling cascade that leads to the expression of inflammatory genes. One of the key adhesion molecules upregulated by IL-1 in endothelial cells is ICAM-1.

ICAM1_Signaling_Pathway ICAM-1 Downstream Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ICAM1 ICAM-1 Src Src Family Kinases ICAM1->Src PKC Protein Kinase C (PKC) ICAM1->PKC Rho Rho GTPases ICAM1->Rho Cytoskeleton Actin Cytoskeleton Rearrangement Src->Cytoskeleton PKC->Cytoskeleton Rho->Cytoskeleton Permeability Increased Permeability Cytoskeleton->Permeability Migration Cell Migration Cytoskeleton->Migration

Figure 2: Downstream effects of ICAM-1 signaling in endothelial cells.

Experimental Protocols

The following are detailed protocols for assessing the key functional responses of endothelial cells to this compound treatment.

Endothelial Cell Proliferation Assay (MTS/MTT Assay)

This protocol measures the metabolic activity of endothelial cells as an indicator of cell proliferation.

Proliferation_Assay_Workflow cluster_setup Cell Culture and Treatment cluster_assay MTS/MTT Assay Seed Seed Endothelial Cells in 96-well plate Starve Serum Starve Cells (optional) Seed->Starve Treat Treat with this compound +/- IL-1 Starve->Treat Add_Reagent Add MTS/MTT Reagent Treat->Add_Reagent Incubate Incubate (1-4 hours) Add_Reagent->Incubate Read_Absorbance Read Absorbance (490 nm for MTS) Incubate->Read_Absorbance

Figure 3: Workflow for the endothelial cell proliferation assay.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cells

  • Endothelial Growth Medium (EGM)

  • 96-well tissue culture plates

  • This compound

  • Recombinant human IL-1α or IL-1β (optional, as a stimulant)

  • MTS or MTT reagent

  • Plate reader

Procedure:

  • Seed endothelial cells in a 96-well plate at a density of 5,000-10,000 cells/well in EGM and allow them to adhere overnight.

  • (Optional) For studying the inhibitory effect on stimulated proliferation, replace the medium with a low-serum medium (e.g., 0.5-1% FBS) for 4-6 hours to synchronize the cells.

  • Prepare different concentrations of this compound in the appropriate cell culture medium. If applicable, also prepare solutions containing a stimulant like IL-1β (e.g., 10 ng/mL).

  • Remove the old medium from the cells and add 100 µL of the treatment solutions to the respective wells. Include appropriate controls (vehicle control, stimulant-only control).

  • Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Add 20 µL of MTS reagent (or 10 µL of MTT reagent) to each well.

  • Incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm for MTS or after solubilizing formazan crystals for MTT.

  • Calculate the percentage of proliferation relative to the control group.

Endothelial Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the ability of endothelial cells to migrate and close a "wound" created in a confluent monolayer.

Migration_Assay_Workflow cluster_setup Wound Creation cluster_treatment Treatment and Imaging Seed Seed Cells to Confluency in 24-well plate Scratch Create a 'Scratch' with a pipette tip Seed->Scratch Wash Wash with PBS to remove debris Scratch->Wash Treat Add Medium with this compound +/- IL-1 Wash->Treat Image_T0 Image at Time 0 Treat->Image_T0 Incubate Incubate (6-24 hours) Image_T0->Incubate Image_Tfinal Image at Final Timepoint Incubate->Image_Tfinal

Figure 4: Workflow for the wound healing migration assay.

Materials:

  • HUVECs or other endothelial cells

  • 24-well tissue culture plates

  • Sterile 200 µL pipette tips

  • Phosphate-Buffered Saline (PBS)

  • This compound

  • Recombinant human IL-1α or IL-1β (optional)

  • Microscope with a camera

Procedure:

  • Seed endothelial cells in a 24-well plate and grow them to a confluent monolayer.

  • Using a sterile 200 µL pipette tip, create a straight scratch across the center of each well.

  • Gently wash the wells twice with PBS to remove detached cells.

  • Replace the PBS with fresh culture medium containing the desired concentrations of this compound, with or without a stimulant like IL-1β.

  • Capture images of the scratches at time 0.

  • Incubate the plate at 37°C.

  • Capture images of the same fields at subsequent time points (e.g., 6, 12, and 24 hours).

  • Measure the width of the scratch at different points for each condition and time point to quantify the extent of cell migration and wound closure.

Endothelial Cell Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

Apoptosis_Assay_Workflow cluster_culture Cell Treatment cluster_staining Staining cluster_analysis Analysis Seed Seed Cells in 6-well plate Treat Treat with this compound +/- Apoptosis Inducer Seed->Treat Harvest Harvest Cells (including supernatant) Treat->Harvest Wash Wash with PBS Harvest->Wash Resuspend Resuspend in Annexin V Binding Buffer Wash->Resuspend Stain Add Annexin V-FITC and Propidium Iodide (PI) Resuspend->Stain Analyze Analyze by Flow Cytometry Stain->Analyze

Figure 5: Workflow for the Annexin V/PI apoptosis assay.

Materials:

  • HUVECs or other endothelial cells

  • 6-well tissue culture plates

  • This compound

  • Apoptosis inducer (e.g., serum starvation, TNF-α/Actinomycin D) (optional)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed endothelial cells in 6-well plates and allow them to adhere.

  • Treat the cells with various concentrations of this compound, with or without an apoptosis-inducing agent, for a predetermined time (e.g., 24-48 hours).

  • Harvest the cells by trypsinization and collect the supernatant to include any floating apoptotic cells.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Endothelial Cell Tube Formation Assay

This assay evaluates the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.

Tube_Formation_Workflow cluster_plate_prep Plate Preparation cluster_cell_seeding Cell Seeding and Treatment cluster_analysis Analysis Coat Coat 96-well plate with Basement Membrane Matrix (e.g., Matrigel) Solidify Incubate at 37°C to solidify Coat->Solidify Prepare_Cells Prepare Cell Suspension with this compound +/- IL-1 Solidify->Prepare_Cells Seed_Cells Seed Cells onto the Matrix Prepare_Cells->Seed_Cells Incubate Incubate (4-18 hours) Seed_Cells->Incubate Image Image Tube Formation Incubate->Image Quantify Quantify Tube Length, Branch Points, etc. Image->Quantify

Figure 6: Workflow for the endothelial cell tube formation assay.

Materials:

  • HUVECs or other endothelial cells

  • Basement membrane matrix (e.g., Matrigel®)

  • 96-well tissue culture plates

  • This compound

  • Recombinant human IL-1α or IL-1β (optional)

  • Microscope with a camera and image analysis software

Procedure:

  • Thaw the basement membrane matrix on ice overnight.

  • Pipette 50 µL of the cold matrix into each well of a pre-chilled 96-well plate, ensuring the entire surface is covered.

  • Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.

  • Harvest endothelial cells and resuspend them in a low-serum medium containing the desired concentrations of this compound, with or without a stimulant like IL-1β.

  • Seed the cells onto the solidified matrix at a density of 10,000-20,000 cells/well.

  • Incubate the plate at 37°C for 4-18 hours.

  • Visualize and capture images of the tube-like structures using a microscope.

  • Quantify the extent of tube formation by measuring parameters such as total tube length, number of branch points, and number of loops using image analysis software.

Conclusion

This compound, as a selective IL-1 receptor type I antagonist, is a potent inhibitor of IL-1-mediated inflammatory responses in endothelial cells. The provided data and protocols offer a framework for researchers to investigate the effects of this compound on key endothelial cell functions, including proliferation, migration, apoptosis, and angiogenesis. By utilizing these methods, a comprehensive understanding of the therapeutic potential of this compound in vascular-related inflammatory and angiogenic diseases can be achieved.

References

Application Notes and Protocols: AF12198 in Cynomolgus Monkey Inflammation Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AF12198 is a novel, low molecular weight, 15-mer peptide antagonist of the human type I interleukin-1 (IL-1) receptor (IL-1RI).[1] It has demonstrated both in vitro and in vivo efficacy in blocking IL-1-mediated inflammatory responses. This document provides detailed application notes and protocols for the use of this compound in preclinical inflammation studies, with a specific focus on its evaluation in cynomolgus monkeys. This compound selectively binds to the human type I IL-1 receptor, but not the human type II receptor or the murine type I receptor.[1]

Interleukin-1 (IL-1), existing as IL-1α and IL-1β, is a potent pro-inflammatory cytokine that plays a crucial role in a wide range of inflammatory diseases.[1] By blocking the IL-1 receptor, this compound effectively inhibits downstream signaling pathways that lead to the production of other inflammatory mediators, such as interleukin-6 (IL-6), interleukin-8 (IL-8), and the expression of adhesion molecules like intercellular adhesion molecule-1 (ICAM-1).[1]

Mechanism of Action

This compound is a competitive antagonist of the IL-1 receptor type I. It binds to the receptor without initiating an intracellular signal, thereby preventing the binding of the endogenous agonists IL-1α and IL-1β and subsequent pro-inflammatory signaling.

cluster_0 Cell Membrane cluster_1 Intracellular Signaling IL-1R1 IL-1R1 Pro-inflammatory\nGene Expression Pro-inflammatory Gene Expression IL-1R1->Pro-inflammatory\nGene Expression Signal Transduction This compound This compound This compound->IL-1R1 Binds and Blocks IL-1 IL-1α / IL-1β IL-1->IL-1R1 Binds and Activates Inflammatory Response Inflammatory Response Pro-inflammatory\nGene Expression->Inflammatory Response

Figure 1: Simplified signaling pathway of IL-1 and the antagonistic action of this compound.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo efficacy data for this compound.

Table 1: In Vitro Activity of this compound

AssayCell TypeInhibitory Concentration (IC50)Reference
IL-1-induced IL-8 ProductionHuman Dermal Fibroblasts25 nM[1]
IL-1-induced ICAM-1 ExpressionEndothelial Cells9 nM[1]
IL-1 Receptor Binding (Type I)-8 nM[2]
IL-1 Receptor Binding (Type II)-6.7 µM[2]
Murine IL-1 Receptor Binding (Type I)->200 µM[2]

Table 2: In Vivo Activity of this compound in Cynomolgus Monkeys

ExperimentEffectReference
Ex vivo IL-1 induction of IL-6Blocked[1]
In vivo induction of IL-6Down-modulated[1]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound. These are representative protocols based on published methodologies and should be optimized for specific laboratory conditions.

Protocol 1: In Vitro Inhibition of IL-1-induced IL-8 Production in Human Dermal Fibroblasts

This protocol details the methodology to assess the ability of this compound to inhibit the production of the pro-inflammatory chemokine IL-8 from human dermal fibroblasts stimulated with IL-1.

Start Start Seed_Fibroblasts Seed Human Dermal Fibroblasts in 96-well plates Start->Seed_Fibroblasts Incubate_24h Incubate for 24 hours Seed_Fibroblasts->Incubate_24h Pre-treat Pre-treat with this compound (various concentrations) Incubate_24h->Pre-treat Stimulate Stimulate with IL-1β (e.g., 1 ng/mL) Pre-treat->Stimulate Incubate_18h Incubate for 18-24 hours Stimulate->Incubate_18h Collect_Supernatant Collect Supernatant Incubate_18h->Collect_Supernatant Measure_IL-8 Measure IL-8 concentration by ELISA Collect_Supernatant->Measure_IL-8 Analyze_Data Analyze Data (IC50 calculation) Measure_IL-8->Analyze_Data End End Analyze_Data->End

Figure 2: Workflow for in vitro IL-8 inhibition assay.

Materials:

  • Human Dermal Fibroblasts (HDFs)

  • Fibroblast growth medium (e.g., DMEM with 10% FBS)

  • Recombinant human IL-1β

  • This compound

  • Human IL-8 ELISA kit

  • 96-well cell culture plates

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Cell Culture: Culture HDFs in fibroblast growth medium at 37°C and 5% CO2.

  • Seeding: Seed HDFs into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., PBS). Incubate for 1 hour at 37°C.

  • Stimulation: Add recombinant human IL-1β to each well to a final concentration of 1 ng/mL (concentration may need optimization).

  • Incubation: Incubate the plates for 18-24 hours at 37°C.

  • Supernatant Collection: Carefully collect the culture supernatant from each well.

  • ELISA: Measure the concentration of IL-8 in the supernatants using a human IL-8 ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of IL-8 production for each concentration of this compound compared to the IL-1β stimulated control. Determine the IC50 value by plotting the percentage inhibition against the log concentration of this compound.

Protocol 2: In Vitro Inhibition of IL-1-induced ICAM-1 Expression on Endothelial Cells

This protocol describes how to evaluate the effect of this compound on the expression of the adhesion molecule ICAM-1 on the surface of endothelial cells following IL-1 stimulation, typically measured by flow cytometry.

Start Start Seed_HUVECs Seed HUVECs in 24-well plates Start->Seed_HUVECs Incubate_48h Grow to confluence (48-72h) Seed_HUVECs->Incubate_48h Pre-treat Pre-treat with this compound Incubate_48h->Pre-treat Stimulate Stimulate with IL-1β Pre-treat->Stimulate Incubate_6h Incubate for 6-8 hours Stimulate->Incubate_6h Harvest_Cells Harvest cells (e.g., with Accutase) Incubate_6h->Harvest_Cells Stain_Cells Stain with anti-ICAM-1 antibody Harvest_Cells->Stain_Cells Flow_Cytometry Analyze by Flow Cytometry Stain_Cells->Flow_Cytometry Analyze_Data Determine % inhibition of MFI Flow_Cytometry->Analyze_Data End End Analyze_Data->End

Figure 3: Workflow for in vitro ICAM-1 expression assay.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium (e.g., EGM-2)

  • Recombinant human IL-1β

  • This compound

  • Fluorescently-labeled anti-human ICAM-1 antibody

  • Isotype control antibody

  • Cell detachment solution (e.g., Accutase)

  • FACS buffer (PBS with 2% FBS)

  • 24-well cell culture plates

Procedure:

  • Cell Culture: Culture HUVECs in endothelial cell growth medium at 37°C and 5% CO2.

  • Seeding: Seed HUVECs into 24-well plates and grow to confluence.

  • Pre-treatment: Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control. Incubate for 1 hour at 37°C.

  • Stimulation: Add recombinant human IL-1β to a final concentration of 1 ng/mL.

  • Incubation: Incubate for 6-8 hours at 37°C.

  • Cell Harvesting: Wash the cells with PBS and detach them using a non-enzymatic cell detachment solution.

  • Staining: Resuspend the cells in FACS buffer and stain with a fluorescently-labeled anti-human ICAM-1 antibody or an isotype control antibody for 30 minutes on ice in the dark.

  • Flow Cytometry: Wash the cells and resuspend in FACS buffer. Analyze the cells using a flow cytometer to measure the mean fluorescence intensity (MFI) of ICAM-1 expression.

  • Data Analysis: Calculate the percentage inhibition of ICAM-1 expression for each this compound concentration based on the MFI relative to the IL-1β stimulated control. Determine the IC50 value.

Protocol 3: Ex Vivo Inhibition of IL-1-induced IL-6 Production in Cynomolgus Monkey Whole Blood

This protocol outlines an ex vivo method to assess the in vivo activity of this compound after administration to cynomolgus monkeys. Blood samples are taken and stimulated with IL-1 to measure the subsequent IL-6 production.

Start Start Administer_this compound Administer this compound to Cynomolgus Monkey (IV infusion) Start->Administer_this compound Collect_Blood Collect whole blood at various time points Administer_this compound->Collect_Blood Aliquot_Blood Aliquot blood into tubes Collect_Blood->Aliquot_Blood Stimulate Stimulate with IL-1β (or vehicle control) Aliquot_Blood->Stimulate Incubate Incubate at 37°C Stimulate->Incubate Separate_Plasma Separate plasma by centrifugation Incubate->Separate_Plasma Measure_IL-6 Measure IL-6 concentration by ELISA Separate_Plasma->Measure_IL-6 Analyze_Data Compare IL-6 levels pre- and post-dose Measure_IL-6->Analyze_Data End End Analyze_Data->End

Figure 4: Workflow for ex vivo IL-6 induction assay in cynomolgus monkeys.

Materials:

  • Cynomolgus monkeys

  • This compound for intravenous infusion

  • Recombinant human IL-1β

  • Primate IL-6 ELISA kit

  • Heparinized blood collection tubes

  • Sterile microcentrifuge tubes

Procedure:

  • Animal Dosing: Administer this compound to cynomolgus monkeys via intravenous infusion. The dose and infusion rate should be determined based on preliminary pharmacokinetic and tolerability studies.

  • Blood Collection: Collect whole blood into heparinized tubes at pre-dose and various time points post-dose.

  • Ex Vivo Stimulation:

    • Aliquot 500 µL of whole blood into sterile microcentrifuge tubes.

    • Add recombinant human IL-1β to a final concentration of 10 ng/mL to the stimulated samples. Add vehicle to the unstimulated controls.

    • Incubate the tubes for 4-6 hours at 37°C.

  • Plasma Separation: Centrifuge the blood samples at 1,500 x g for 15 minutes to separate the plasma.

  • ELISA: Measure the concentration of IL-6 in the plasma samples using a primate-specific IL-6 ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Compare the levels of IL-1-induced IL-6 production in the post-dose samples to the pre-dose samples to determine the in vivo inhibitory effect of this compound.

Conclusion

This compound is a potent and selective IL-1RI antagonist with demonstrated anti-inflammatory activity in both in vitro and in vivo preclinical models. The protocols provided here offer a framework for the continued investigation of this compound and similar molecules in the context of inflammatory diseases. The use of cynomolgus monkeys provides a translationally relevant model for evaluating the in vivo efficacy and pharmacodynamics of IL-1 targeted therapeutics.

References

Preparing AF12198 for In Vivo Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AF12198 is a potent and selective peptide antagonist of the human type I interleukin-1 receptor (IL1-R1), demonstrating anti-inflammatory properties in preclinical studies.[1][2] This document provides detailed application notes and protocols for the preparation and in vivo administration of this compound, intended to guide researchers in designing and executing robust animal experiments. The protocols outlined below cover formulation, dosage, and administration, and are supplemented with quantitative data and pathway diagrams to facilitate experimental planning and execution.

Mechanism of Action and In Vitro Activity

This compound is a 15-mer peptide that selectively binds to the human type I IL-1 receptor, thereby inhibiting the downstream signaling cascade initiated by interleukin-1 (IL-1).[2] It does not significantly interact with the human type II receptor or the murine type I receptor.[1][2] In vitro, this compound has been shown to inhibit IL-1-induced cellular responses, such as the production of IL-8 and the expression of intercellular adhesion molecule-1 (ICAM-1).[1][2]

In Vitro Efficacy of this compound
ParameterCell TypeIC50
IL-1 Receptor Binding (IL1-R1)-8 nM[1]
IL-1 Induced IL-8 ProductionHuman Dermal Fibroblasts25 nM[2]
IL-1 Induced ICAM-1 ExpressionEndothelial Cells9 nM[2]
IL-1 Induced IL-6 InductionHeparinized Human Primate Blood15 µM[1]
IL-1 Induced IL-6 InductionCynomolgus Monkey Blood17 µM[1]

In Vivo Experimental Preparation

Materials and Reagents
  • This compound peptide

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile, pyrogen-free water for injection

  • Syringes and needles appropriate for the chosen route of administration

  • Vortex mixer

  • Heating block or sonicator (optional)

Formulation Protocol

The following protocol describes the preparation of a clear, injectable solution of this compound with a solubility of at least 2.5 mg/mL.[1]

Formulation Composition:

  • 10% DMSO

  • 40% PEG300

  • 5% Tween-80

  • 45% Saline

Step-by-Step Preparation (for 1 mL of working solution):

  • Prepare Stock Solution: Accurately weigh the required amount of this compound. To prepare a 25 mg/mL stock solution in DMSO, dissolve the appropriate amount of this compound in DMSO. For example, to make 1 mL of this stock, dissolve 25 mg of this compound in 1 mL of DMSO.

  • Solubilization: In a sterile microcentrifuge tube, add 100 µL of the 25 mg/mL this compound stock solution in DMSO.

  • Add PEG300: To the DMSO solution, add 400 µL of PEG300. Mix thoroughly by vortexing until the solution is homogeneous.[1]

  • Add Tween-80: Add 50 µL of Tween-80 to the mixture and vortex again until fully incorporated.[1]

  • Add Saline: Finally, add 450 µL of saline to bring the total volume to 1 mL. Vortex the solution until it is clear and uniform.[1]

  • Final Concentration: This procedure will yield a 2.5 mg/mL working solution of this compound.

  • Quality Control: Visually inspect the solution for any precipitation or phase separation. If observed, gentle heating or sonication can be used to aid dissolution.[1] It is recommended to prepare the working solution fresh on the day of the experiment.[1]

Dosing and Administration

The appropriate dose and route of administration will depend on the specific animal model and experimental design. Researchers should perform dose-response studies to determine the optimal dose for their specific application.

Example In Vivo Dosing in Rats:

  • Dose: 16 mg/kg body weight[1]

  • Route of Administration: Intravenous (IV) infusion[1]

  • Timing: Administered 30 minutes prior to the inflammatory stimulus (e.g., LPS injection)[1]

General Considerations for Administration:

  • Parenteral Routes: For compounds that are poorly absorbed from the gastrointestinal tract, parenteral routes such as intravenous, intraperitoneal, intramuscular, or subcutaneous injection are commonly used.[3]

  • Dose Calculation: The initial dose for in vivo studies can be estimated based on the in vitro IC50 values, typically starting with a dose that is 5 to 10 times the IC50. However, empirical optimization through preliminary experiments is crucial.[3]

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action

This compound acts by competitively inhibiting the binding of IL-1α and IL-1β to the IL-1R1, thereby preventing the recruitment of the co-receptor IL-1RAcP and the subsequent activation of downstream inflammatory signaling pathways.[4][5]

AF12198_Mechanism_of_Action cluster_0 Cell Membrane IL1R1 IL-1R1 IL1RAcP IL-1RAcP IL1R1->IL1RAcP Recruits MyD88 MyD88 IL1RAcP->MyD88 Activates IL1 IL-1α / IL-1β IL1->IL1R1 Binds This compound This compound This compound->IL1R1 Blocks Inflammation Inflammatory Response MyD88->Inflammation Leads to

Caption: this compound competitively antagonizes the IL-1R1, blocking IL-1 signaling.

Experimental Workflow for In Vivo Studies

A typical workflow for evaluating the efficacy of this compound in an in vivo model of inflammation is outlined below.

In_Vivo_Workflow A Animal Acclimatization B Randomization into Treatment Groups A->B D This compound Administration (e.g., 16 mg/kg IV) B->D C This compound Formulation (Prepare Fresh) C->D E Induction of Inflammation (e.g., LPS Challenge) D->E F Monitoring and Sample Collection E->F G Data Analysis (e.g., Cytokine Levels, Histology) F->G

Caption: A generalized workflow for in vivo evaluation of this compound.

Storage and Stability

  • Stock Solution: Store the DMSO stock solution of this compound at -80°C for up to 6 months or at -20°C for up to 1 month.[1] The solution should be stored in a sealed container, protected from moisture and light, and preferably under a nitrogen atmosphere.[1]

  • Working Solution: It is strongly recommended to prepare the final working solution for in vivo experiments fresh on the day of use.[1]

Safety Precautions

Standard laboratory safety procedures should be followed when handling this compound and the formulation reagents. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. All procedures should be performed in a well-ventilated area. Consult the Safety Data Sheet (SDS) for this compound for specific handling and disposal information.

References

Application Notes and Protocols: Measuring ICAM-1 Expression Following AF12198 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intercellular Adhesion Molecule-1 (ICAM-1), also known as CD54, is a cell surface glycoprotein that plays a critical role in the inflammatory response by mediating the adhesion and transmigration of leukocytes.[1][2][3] Its expression is typically low on endothelial and epithelial cells but is significantly upregulated by pro-inflammatory cytokines such as Interleukin-1 (IL-1).[2][4] The upregulation of ICAM-1 is a key event in various inflammatory diseases.

AF12198 is a potent and selective peptide antagonist of the human type I Interleukin-1 receptor (IL-1R1).[5][6] By binding to IL-1R1, this compound blocks the downstream signaling cascade initiated by IL-1, thereby inhibiting the expression of inflammatory mediators, including ICAM-1.[5][6] In vitro studies have demonstrated that this compound inhibits IL-1-induced ICAM-1 expression in endothelial cells with a half-maximal inhibitory concentration (IC50) of 9 nM.[5][6] These application notes provide detailed protocols for treating cells with this compound and subsequently measuring the effect on ICAM-1 expression.

Data Presentation

Table 1: In Vitro Activity of this compound

TargetBiological EffectCell TypeIC50Reference
IL-1R1Receptor Binding---8 nM[6]
ICAM-1Inhibition of IL-1-induced expressionEndothelial Cells9 nM[5][6]
IL-8Inhibition of IL-1-induced productionHuman Dermal Fibroblasts25 nM[5][6]
IL-6Inhibition of IL-1-induced productionHuman Primate Blood15 µM[6]
IL-6Inhibition of IL-1-induced productionCynomolgus Monkey Blood17 µM[6]

Signaling Pathway

The binding of IL-1 to its receptor (IL-1R1) initiates a signaling cascade that leads to the activation of the transcription factor NF-κB. Activated NF-κB then translocates to the nucleus and induces the transcription of various pro-inflammatory genes, including ICAM-1. This compound, as an IL-1R1 antagonist, competitively inhibits the binding of IL-1, thereby preventing the initiation of this signaling pathway and subsequent ICAM-1 expression.

AF12198_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus IL1 IL-1 IL1R1 IL-1R1 IL1->IL1R1 Binds This compound This compound This compound->IL1R1 Blocks Signaling_Cascade Signaling Cascade (e.g., MyD88, TRAF6) IL1R1->Signaling_Cascade Initiates NFkB_Activation NF-κB Activation Signaling_Cascade->NFkB_Activation NFkB_Translocation NF-κB Translocation NFkB_Activation->NFkB_Translocation ICAM1_Gene ICAM-1 Gene NFkB_Translocation->ICAM1_Gene Induces Transcription ICAM1_mRNA ICAM-1 mRNA ICAM1_Gene->ICAM1_mRNA ICAM1_Protein ICAM-1 Protein (Cell Surface Expression) ICAM1_mRNA->ICAM1_Protein Translation

Caption: this compound blocks IL-1-induced ICAM-1 expression.

Experimental Protocols

Cell Culture and Treatment

This protocol describes the general procedure for culturing cells and treating them with this compound and an inflammatory stimulus to induce ICAM-1 expression.

Experimental_Workflow A 1. Seed Cells (e.g., HUVECs) B 2. Cell Culture (Allow cells to adhere and reach desired confluency) A->B C 3. Pre-treatment with this compound (Incubate with various concentrations) B->C D 4. Stimulation with IL-1β (Induce ICAM-1 expression) C->D E 5. Incubation D->E F 6. Measure ICAM-1 Expression (e.g., Cell-Based ELISA, Flow Cytometry, Western Blot, qPCR) E->F

Caption: General workflow for ICAM-1 expression measurement.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable cell line

  • Complete cell culture medium (e.g., EGM-2)

  • This compound (reconstituted in a suitable solvent, e.g., DMSO)

  • Recombinant Human IL-1β

  • Phosphate Buffered Saline (PBS)

  • Cell culture plates (e.g., 96-well, 24-well, or 6-well plates)

Procedure:

  • Cell Seeding: Seed HUVECs into the appropriate cell culture plates at a density that will result in 80-90% confluency at the time of the experiment.

  • Cell Culture: Culture the cells overnight in a humidified incubator at 37°C and 5% CO2.

  • This compound Pre-treatment: The following day, remove the culture medium and replace it with fresh medium containing various concentrations of this compound. It is recommended to perform a dose-response experiment (e.g., 0.1 nM to 1 µM). Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound). Incubate for 1-2 hours.

  • IL-1β Stimulation: Add IL-1β to the wells to a final concentration known to induce robust ICAM-1 expression (e.g., 1-10 ng/mL). Include a negative control group of cells that are not stimulated with IL-1β.

  • Incubation: Incubate the cells for a period sufficient to allow for ICAM-1 expression. This is typically 4-24 hours, depending on the downstream application. For mRNA analysis, a shorter incubation time (4-6 hours) is usually sufficient, while for protein expression, a longer incubation (12-24 hours) is often required.

  • Proceed to Measurement: After incubation, the cells are ready for the measurement of ICAM-1 expression using one of the methods described below.

Measurement of ICAM-1 Expression

Choose the most appropriate method based on the specific research question and available equipment.

This method allows for the high-throughput quantification of ICAM-1 protein expression on the cell surface.[7][8]

Materials:

  • Cell-Based ELISA Kit for ICAM-1 (commercially available)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (provided in the kit or 1% BSA in PBS)

  • Primary Antibody against ICAM-1

  • HRP-conjugated Secondary Antibody

  • Substrate Solution (e.g., TMB)

  • Stop Solution

  • Microplate reader

Procedure:

  • Cell Fixation: After treatment, remove the medium and wash the cells with PBS. Fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.

  • Washing: Wash the cells three times with Wash Buffer.

  • Blocking: Block non-specific binding by adding Blocking Buffer and incubating for 1 hour at room temperature.

  • Primary Antibody Incubation: Add the primary antibody against ICAM-1 diluted in Blocking Buffer to each well and incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with Wash Buffer.

  • Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody diluted in Blocking Buffer and incubate for 1 hour at room temperature.

  • Washing: Wash the cells five times with Wash Buffer.

  • Substrate Development: Add the Substrate Solution and incubate in the dark until sufficient color development.

  • Stop Reaction: Add the Stop Solution to each well.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Normalization: Normalize the data to cell number, for example, by using a whole-cell stain like Crystal Violet.[8]

Flow cytometry provides a quantitative measure of ICAM-1 expression on a single-cell level.[9]

Materials:

  • Fluorochrome-conjugated anti-human ICAM-1 antibody (e.g., PE-conjugated)

  • Isotype control antibody

  • Cell scraper or trypsin-EDTA

  • FACS buffer (PBS with 1% BSA and 0.1% sodium azide)

  • Flow cytometer

Procedure:

  • Cell Detachment: After treatment, detach the cells from the plate using a cell scraper or a brief incubation with trypsin-EDTA.

  • Cell Staining: Transfer the cells to FACS tubes and wash with FACS buffer. Add the fluorochrome-conjugated anti-ICAM-1 antibody or the isotype control antibody and incubate on ice for 30 minutes in the dark.

  • Washing: Wash the cells twice with FACS buffer to remove unbound antibody.

  • Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

  • Data Analysis: Analyze the data using appropriate software to determine the mean fluorescence intensity (MFI) or the percentage of ICAM-1 positive cells.

Western blotting allows for the detection and semi-quantitative analysis of total ICAM-1 protein in cell lysates.[10]

Materials:

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against ICAM-1

  • Primary antibody against a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies against ICAM-1 and the loading control overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the ICAM-1 signal to the loading control.

qPCR is used to measure the relative expression levels of ICAM-1 mRNA.[11]

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for ICAM-1 and a reference gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • RNA Extraction: After treatment, lyse the cells and extract total RNA using a commercially available kit.

  • cDNA Synthesis: Reverse transcribe an equal amount of RNA from each sample into cDNA.

  • qPCR: Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for ICAM-1 and the reference gene.

  • Data Analysis: Calculate the relative expression of ICAM-1 mRNA using the ΔΔCt method, normalizing to the reference gene expression.

Troubleshooting

Table 2: Troubleshooting Common Issues

IssuePossible CauseSuggested Solution
High background in ELISA Insufficient blocking or washingIncrease blocking time or use a different blocking agent. Increase the number and duration of wash steps.
Low signal in all assays Ineffective IL-1β stimulationConfirm the activity of the IL-1β stock. Increase the concentration or incubation time.
This compound concentration too highPerform a dose-response curve to find the optimal inhibitory concentration.
Insufficient antibody concentrationTitrate the primary and secondary antibodies to determine the optimal working concentration.
High variability between replicates Inconsistent cell seeding or treatmentEnsure accurate and consistent cell seeding. Mix treatment solutions thoroughly before adding to wells.
No inhibition by this compound Inactive this compoundCheck the storage and handling of the this compound stock solution. Test a fresh batch.
Cell line is not responsive to IL-1βConfirm that the chosen cell line expresses IL-1R1 and upregulates ICAM-1 in response to IL-1β.

Conclusion

The protocols outlined in these application notes provide a comprehensive guide for researchers to investigate the inhibitory effects of this compound on ICAM-1 expression. By following these detailed procedures, scientists can obtain reliable and reproducible data to further elucidate the therapeutic potential of this compound in inflammatory conditions. The choice of method for measuring ICAM-1 will depend on the specific experimental goals and available resources. For high-throughput screening, cell-based ELISA is recommended, while flow cytometry provides detailed single-cell information. Western blotting and qPCR are valuable for confirming protein and mRNA level changes, respectively.

References

Troubleshooting & Optimization

AF12198 Technical Support Center: Solubility and Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and preparation of stock solutions for AF12198.

Frequently Asked Questions (FAQs)

What is the optimal solvent for dissolving this compound for in vitro studies?

For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent. This compound is soluble in DMSO at a concentration of 100 mg/mL (52.77 mM).[1] To facilitate dissolution, ultrasonic treatment may be necessary.[1] It is crucial to use freshly opened, anhydrous DMSO as the compound is hygroscopic, and the presence of water can significantly impact solubility.[2]

How should I prepare this compound for in vivo experiments?

For in vivo studies, a co-solvent system is required. Here are two established protocols that yield a clear solution with a solubility of at least 2.5 mg/mL (1.32 mM):[1][2]

  • Protocol 1 (PEG-based): A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1][2]

  • Protocol 2 (Oil-based): A mixture of 10% DMSO and 90% Corn Oil.[1][2]

It is recommended to prepare these solutions freshly on the day of use.[2]

What are the recommended storage conditions for this compound powder and stock solutions?

  • Powder: Store the lyophilized powder at -20°C for up to one year or at -80°C for up to two years.[1] The product should be stored sealed, away from moisture and light, and preferably under a nitrogen atmosphere.[1]

  • Stock Solutions: For stock solutions in solvent, storage at -80°C for up to six months or at -20°C for up to one month is recommended.[1][2] Solutions should be sealed, protected from light, and stored under nitrogen.[1] Some sources suggest that solutions are unstable and should be prepared fresh.[3]

Solubility Data

The solubility of this compound has been determined in various solvents and solvent systems. The following table summarizes the available quantitative data.

Solvent/Solvent SystemConcentrationMolarity (approx.)Notes
DMSO100 mg/mL[1]52.77 mMUltrasonic treatment may be required.[1]
10% Ethanol / PBS1 mg/mL[4]0.53 mMpH of the PBS was not specified.
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline≥ 2.5 mg/mL[1][2]≥ 1.32 mMFor in vivo use.[1][2]
10% DMSO / 90% Corn Oil≥ 2.5 mg/mL[1][2]≥ 1.32 mMFor in vivo use.[1][2]

Molecular Weight of this compound is approximately 1895.12 g/mol .[1]

Experimental Protocols

Preparation of In Vitro Stock Solution (100 mg/mL in DMSO)
  • Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening.

  • Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired concentration (e.g., for 1 mg of this compound, add 10 µL of DMSO to make a 100 mg/mL solution).

  • Dissolution: Vortex the vial to mix. If the compound does not fully dissolve, sonicate the solution in an ultrasonic bath until it becomes clear.[1]

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C as recommended.

Preparation of In Vivo Working Solution (e.g., 2.5 mg/mL in PEG-based formulation)

This protocol provides an example for preparing a 1 mL working solution.

  • Prepare a concentrated DMSO stock: First, prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • Co-solvent Addition (in order):

    • To 400 µL of PEG300, add 100 µL of the 25 mg/mL DMSO stock solution and mix thoroughly.[2]

    • Add 50 µL of Tween-80 to the mixture and mix until uniform.[2]

    • Add 450 µL of saline to the mixture to bring the final volume to 1 mL.[2]

  • Final Mix: Gently mix the solution until it is clear and homogenous.

  • Use: It is recommended to use this working solution on the same day it is prepared.[2]

Troubleshooting Guide

This section addresses common issues that may arise during the handling and preparation of this compound solutions.

Q: My this compound powder appears clumpy. Is it still usable?

A: this compound is a peptide and can be hygroscopic. Clumping may indicate moisture absorption. While it might still be usable, it is crucial to ensure accurate weighing. For best results, use a fresh vial if possible. Always allow the vial to reach room temperature in a desiccator before opening to minimize moisture condensation.

Q: The compound is not dissolving completely in DMSO, even after vortexing.

A: If you observe precipitation or incomplete dissolution, gentle warming and/or sonication can be used to aid dissolution.[2] An ultrasonic bath is often effective. Ensure you are using anhydrous DMSO, as any absorbed water can reduce solubility.

Q: I observed precipitation when I diluted my DMSO stock solution with an aqueous buffer.

A: This is a common issue when diluting a highly concentrated DMSO stock into an aqueous medium. To avoid this, consider the following:

  • Lower the final concentration: The final concentration in your assay medium may be too high for the compound to remain soluble.

  • Use a lower concentration DMSO stock: Preparing a more dilute DMSO stock and adding a larger volume to your aqueous buffer can sometimes prevent precipitation.

  • Add a surfactant: For some applications, a small amount of a biocompatible surfactant like Tween-20 or Pluronic F-68 in the final aqueous medium can help maintain solubility. Always test the effect of the surfactant on your specific assay.

Q: My in vivo formulation appears cloudy or has separated.

A: The order of solvent addition is critical for preparing stable in vivo formulations.[2] Always add the solvents in the specified order and ensure each component is fully mixed before adding the next. If cloudiness or phase separation persists, gentle warming and vortexing may help. However, if the solution does not become clear, it should not be used for animal administration.

Visual Workflows

G cluster_0 Troubleshooting this compound Solubility start Start: Difficulty Dissolving this compound check_solvent Is the solvent anhydrous and fresh? start->check_solvent use_fresh_solvent Use fresh, anhydrous solvent check_solvent->use_fresh_solvent No sonicate_warm Apply sonication and/or gentle warming check_solvent->sonicate_warm Yes use_fresh_solvent->sonicate_warm is_dissolved Is the compound fully dissolved? sonicate_warm->is_dissolved precipitation_in_aqueous Issue: Precipitation upon aqueous dilution is_dissolved->precipitation_in_aqueous No end_success Success: Clear Solution is_dissolved->end_success Yes troubleshoot_dilution Lower final concentration or use intermediate solvent precipitation_in_aqueous->troubleshoot_dilution troubleshoot_dilution->end_success

Caption: Troubleshooting workflow for this compound solubility issues.

G cluster_0 This compound Stock Solution Preparation Workflow start Start: this compound Powder weigh_powder Weigh required amount of powder start->weigh_powder choose_application Select Application weigh_powder->choose_application in_vitro In Vitro choose_application->in_vitro In Vitro in_vivo In Vivo choose_application->in_vivo In Vivo add_dmso Add anhydrous DMSO in_vitro->add_dmso prepare_cosolvent Prepare co-solvent mixture (e.g., PEG300, Tween-80, Saline) in_vivo->prepare_cosolvent sonicate Sonicate if necessary add_dmso->sonicate in_vitro_stock In Vitro Stock Solution sonicate->in_vitro_stock store_aliquots Store aliquots at -20°C or -80°C in_vitro_stock->store_aliquots add_dmso_stock Add concentrated DMSO stock to co-solvent mixture prepare_cosolvent->add_dmso_stock mix_well Mix thoroughly add_dmso_stock->mix_well in_vivo_solution In Vivo Working Solution mix_well->in_vivo_solution use_fresh Use freshly prepared solution in_vivo_solution->use_fresh

Caption: Workflow for preparing this compound stock solutions.

References

long-term stability and storage of AF12198

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability, storage, and experimental use of AF12198.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and experimental application of this compound.

IssuePotential CauseRecommended Solution
Poor Solubility or Precipitation This compound, a peptide, may have limited solubility in aqueous solutions. The chosen solvent may be inappropriate, or the concentration may be too high.Ensure you are using a recommended solvent system such as 10% ethanol in PBS or 10% DMSO with further dilution in aqueous buffers.[1] If precipitation occurs, gentle warming and/or sonication can aid dissolution.[2] It is highly recommended to prepare solutions fresh for each experiment as they can be unstable.
Low or No Bioactivity The compound may have degraded due to improper storage or handling. Solutions of this compound are known to be unstable. Repeated freeze-thaw cycles can also inactivate the peptide.Store the lyophilized powder at -20°C for up to one year or at -80°C for up to two years. Once reconstituted, aliquot the stock solution and store at -80°C for up to 6 months or at -20°C for up to 1 month.[2] Avoid repeated freeze-thaw cycles. For in vivo experiments, it is best to prepare the working solution fresh on the day of use.
Inconsistent Results in Cell-Based Assays Variability in cell health, passage number, or seeding density can affect the cellular response to IL-1 and this compound. The activity of recombinant IL-1 can also vary between lots.Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure a consistent seeding density. Always include positive (IL-1 alone) and negative (vehicle control) controls in your experiments. It is also advisable to titrate the concentration of both IL-1 and this compound to determine the optimal working concentrations for your specific cell type and assay conditions.
High Background in ELISA Insufficient washing, cross-reactivity of antibodies, or non-specific binding can lead to high background signal in ELISA assays for cytokine detection (e.g., IL-8).Ensure thorough washing between steps. Consider adding a blocking agent to the wash buffer. Optimize the concentrations of both capture and detection antibodies. If the issue persists, try a different antibody pair.
Non-specific Staining in Flow Cytometry Fc receptors on cells can non-specifically bind to antibodies, leading to false-positive signals for ICAM-1 expression. Dead cells can also contribute to non-specific staining.Block Fc receptors with an appropriate blocking agent before adding the primary antibody. Include a viability dye in your staining panel to exclude dead cells from the analysis. Ensure proper titration of the anti-ICAM-1 antibody to minimize non-specific binding.

Frequently Asked Questions (FAQs)

Storage and Stability

  • Q: How should I store the lyophilized this compound powder?

    • A: For long-term storage, the lyophilized powder should be stored at -20°C for up to one year or at -80°C for up to two years. It should be kept in a sealed container, away from moisture and light.

  • Q: What is the stability of this compound in solution?

    • A: Solutions of this compound are unstable and it is highly recommended to prepare them fresh for each use.[3] If a stock solution must be prepared, it can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2] To prevent degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into single-use volumes.[2]

Reconstitution and Handling

  • Q: How do I reconstitute lyophilized this compound?

    • A: Briefly centrifuge the vial to ensure the powder is at the bottom. Reconstitute in a suitable solvent, such as 10% ethanol in PBS, to a stock concentration of 1 mg/ml.[1] For other applications, solvents like DMSO can be used.[2] Gentle vortexing or sonication can be used to aid dissolution.

  • Q: I see some precipitation in my reconstituted solution. What should I do?

    • A: If you observe precipitation, you can try gentle warming and/or sonication to help dissolve the peptide.[2] However, as solutions are unstable, it is best to prepare them fresh.

Experimental Use

  • Q: What is the mechanism of action of this compound?

    • A: this compound is a potent and selective antagonist of the human type I interleukin-1 receptor (IL-1R1).[1][2][3][4] It competitively binds to IL-1R1, preventing the binding of IL-1α and IL-1β, thereby inhibiting downstream inflammatory signaling pathways.[2][5]

  • Q: In which in vitro assays can I use this compound?

    • A: this compound can be used in various in vitro assays to study IL-1-mediated inflammation. Common applications include the inhibition of IL-1-induced IL-8 production in human dermal fibroblasts and the blockade of IL-1-induced ICAM-1 expression on human umbilical vein endothelial cells (HUVECs).[1][2][3][4]

Data Presentation

Storage and Stability of this compound

FormStorage TemperatureDurationSpecial Conditions
Lyophilized Powder-20°C1 yearSealed, away from moisture and light
-80°C2 yearsSealed, away from moisture and light
Stock Solution-20°C1 monthSealed, away from moisture and light, under nitrogen. Aliquot to avoid freeze-thaw cycles.
-80°C6 monthsSealed, away from moisture and light, under nitrogen. Aliquot to avoid freeze-thaw cycles.[2]

Experimental Protocols

Protocol 1: Inhibition of IL-1β-induced IL-8 Production in Human Dermal Fibroblasts

  • Cell Seeding: Seed human dermal fibroblasts in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in cell culture medium. Also, prepare a solution of IL-1β at a final concentration of 1 ng/mL.

  • Pre-treatment: Remove the old medium from the cells and add the different concentrations of this compound. Incubate for 1 hour at 37°C. Include a vehicle control (medium with the same final concentration of solvent used for this compound).

  • Stimulation: Add IL-1β to the wells (except for the negative control wells) to a final concentration of 1 ng/mL.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Supernatant Collection: After incubation, centrifuge the plate at 1000 x g for 10 minutes to pellet any detached cells. Carefully collect the supernatant.

  • IL-8 Measurement: Quantify the concentration of IL-8 in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of IL-8 production for each concentration of this compound compared to the IL-1β-stimulated control. Determine the IC50 value.

Protocol 2: Inhibition of IL-1β-induced ICAM-1 Expression on HUVECs

  • Cell Seeding: Seed HUVECs in a 24-well plate at a density of 5 x 104 cells/well and grow to confluence.

  • Compound Preparation: Prepare serial dilutions of this compound in cell culture medium. Also, prepare a solution of IL-1β at a final concentration of 10 ng/mL.

  • Pre-treatment: Remove the old medium and add the different concentrations of this compound to the cells. Incubate for 1 hour at 37°C. Include a vehicle control.

  • Stimulation: Add IL-1β to the wells (except for the negative control wells) to a final concentration of 10 ng/mL.

  • Incubation: Incubate the plate for 18-24 hours at 37°C.

  • Cell Detachment: Gently wash the cells with PBS and detach them using a non-enzymatic cell dissociation solution.

  • Staining: Resuspend the cells in FACS buffer (PBS with 1% BSA). Add a fluorescently labeled anti-human ICAM-1 antibody and an appropriate isotype control to separate tubes. Incubate on ice for 30 minutes in the dark.

  • Washing: Wash the cells twice with FACS buffer.

  • Flow Cytometry Analysis: Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.

  • Data Analysis: Analyze the median fluorescence intensity (MFI) of ICAM-1 staining. Calculate the percentage of inhibition of ICAM-1 expression for each this compound concentration compared to the IL-1β-stimulated control.

Visualizations

IL1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-1 IL-1 IL1R1 IL-1R1 IL-1->IL1R1 Binds This compound This compound This compound->IL1R1 Blocks IL1RAP IL-1RAP IL1R1->IL1RAP Recruits MyD88 MyD88 IL1RAP->MyD88 Activates IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK complex TAK1->IKK MAPKs MAPKs (p38, JNK) TAK1->MAPKs NF-kB_Inhibitor IκB IKK->NF-kB_Inhibitor Phosphorylates NF-kB NF-κB NF-kB_Inhibitor->NF-kB Releases NF-kB_active NF-κB NF-kB->NF-kB_active Translocates AP1 AP-1 MAPKs->AP1 Activates Gene_Expression Inflammatory Gene Expression (e.g., IL-8, ICAM-1) NF-kB_active->Gene_Expression AP1->Gene_Expression

Caption: IL-1 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Reconstitute Reconstitute This compound Pretreat Pre-treat with This compound Reconstitute->Pretreat Seed_Cells Seed Cells (e.g., HUVEC) Seed_Cells->Pretreat Stimulate Stimulate with IL-1β Pretreat->Stimulate Incubate Incubate (18-24h) Stimulate->Incubate Stain Stain for ICAM-1 Incubate->Stain Analyze Flow Cytometry Analysis Stain->Analyze

References

potential off-target effects of AF12198 in research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using AF12198, a peptide antagonist of the human type I interleukin-1 receptor (IL1-R1).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and selective peptide antagonist of the human type I interleukin-1 receptor (IL1-R1).[1][2] It functions by competitively binding to IL1-R1, thereby preventing the binding of its natural ligands, IL-1α and IL-1β. This blockade inhibits the downstream signaling cascade that leads to the expression of pro-inflammatory mediators.

Q2: What is the selectivity profile of this compound?

This compound exhibits high selectivity for the human IL1-R1. It has significantly lower affinity for the human type II IL-1 receptor and the murine type I IL-1 receptor.[1][2]

Q3: Has this compound been screened for off-target effects against a broader panel of receptors or kinases?

Based on publicly available information, there are no comprehensive screening data for this compound against large panels of kinases or other receptors. Researchers should be aware of this data gap and consider performing their own off-target assessments depending on the experimental context and sensitivity of their model system.

Q4: What are the common in vitro applications of this compound?

This compound is commonly used to inhibit IL-1-induced cellular responses in vitro, such as the production of cytokines like IL-8 and the upregulation of cell adhesion molecules like ICAM-1.[1][2]

Q5: Is this compound active in vivo?

Yes, this compound has demonstrated in vivo activity in blocking responses to IL-1.[1][2]

Troubleshooting Guides

Issue 1: Inconsistent or No Inhibition of IL-1-Induced IL-8 Production
Potential Cause Troubleshooting Step
Incorrect concentration of this compoundVerify the final concentration of this compound in your assay. Refer to the IC50 values in Table 1 to ensure you are using an appropriate concentration range. Perform a dose-response curve to determine the optimal inhibitory concentration for your specific cell type and experimental conditions.
Degradation of this compoundEnsure proper storage of this compound stock solutions (typically -20°C or -80°C). Avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment.
Cell health and passage numberUse healthy, low-passage cells for your experiments. High-passage cells may exhibit altered signaling responses.
IL-1 stimulation issuesConfirm the activity of your IL-1β or IL-1α stock. Use a fresh aliquot or test its activity in a well-characterized positive control system.
Assay timingOptimize the pre-incubation time with this compound before adding the IL-1 stimulus. A pre-incubation of 30-60 minutes is a good starting point. Also, optimize the IL-1 stimulation time for maximal IL-8 production.
Issue 2: High Background in ICAM-1 Expression Assay
Potential Cause Troubleshooting Step
Basal inflammation in cell cultureEnsure cells are not stressed. Use fresh media and handle cells gently. Minimize the time cells are kept in serum-free media if required for the experiment.
Endotoxin contaminationUse endotoxin-free reagents and consumables. Test your reagents for endotoxin contamination if high background persists.
Non-specific antibody binding in flow cytometryInclude an isotype control to assess non-specific binding of your anti-ICAM-1 antibody. Use a blocking buffer (e.g., containing Fc block) before adding the primary antibody.
AutofluorescenceInclude an unstained cell control to assess the level of autofluorescence in your cells.

Quantitative Data Summary

Table 1: In Vitro Potency and Selectivity of this compound

TargetAssay TypeSpeciesIC50Reference
Human IL1-R1Competitive Binding (¹²⁵I-IL-1α)Human8 nM[1]
Human IL1-R1IL-1-induced IL-8 ProductionHuman25 nM[1][2]
Human IL1-R1IL-1-induced ICAM-1 ExpressionHuman9 nM[1][2]
Human IL1-RIINot SpecifiedHuman6.7 µM[1]
Murine IL1-R1Not SpecifiedMurine>200 µM[1]

Experimental Protocols

Protocol 1: Inhibition of IL-1-Induced IL-8 Production in Human Dermal Fibroblasts (ELISA)

This protocol describes how to assess the inhibitory effect of this compound on IL-1β-induced IL-8 production by human dermal fibroblasts using an enzyme-linked immunosorbent assay (ELISA).

Materials:

  • Human Dermal Fibroblasts (HDFs)

  • Fibroblast growth medium

  • Recombinant Human IL-1β

  • This compound

  • Human IL-8 ELISA Kit

  • 96-well cell culture plates

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (for total protein quantification)

  • BCA Protein Assay Kit

Procedure:

  • Cell Seeding: Seed HDFs into a 96-well plate at a density of 2 x 10⁴ cells/well and allow them to adhere overnight.

  • Serum Starvation: The following day, replace the growth medium with serum-free medium and incubate for 4-6 hours.

  • This compound Pre-treatment: Prepare serial dilutions of this compound in serum-free medium. Add the desired concentrations of this compound to the wells and incubate for 1 hour at 37°C. Include a vehicle control (medium with the same concentration of solvent used for this compound).

  • IL-1β Stimulation: Add recombinant human IL-1β to the wells to a final concentration of 1 ng/mL (or a pre-determined optimal concentration). Include a negative control group with no IL-1β stimulation.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant for IL-8 measurement.

  • ELISA: Perform the IL-8 ELISA according to the manufacturer's instructions.

  • Data Analysis: Calculate the concentration of IL-8 in each sample based on the standard curve. Normalize the IL-8 concentration to the total protein content of the cells in each well (optional but recommended for higher accuracy).

Protocol 2: Analysis of IL-1-Induced ICAM-1 Expression on Human Umbilical Vein Endothelial Cells (HUVECs) by Flow Cytometry

This protocol details the procedure for measuring the inhibition of IL-1β-induced ICAM-1 expression on HUVECs by this compound using flow cytometry.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium

  • Recombinant Human IL-1β

  • This compound

  • FITC-conjugated anti-human ICAM-1 antibody

  • FITC-conjugated isotype control antibody

  • Trypsin-EDTA

  • FACS buffer (PBS with 2% FBS and 0.1% sodium azide)

  • 24-well cell culture plates

Procedure:

  • Cell Seeding: Seed HUVECs into a 24-well plate and grow to confluence.

  • This compound Pre-treatment: Replace the growth medium with fresh medium containing the desired concentrations of this compound. Include a vehicle control. Incubate for 1 hour at 37°C.

  • IL-1β Stimulation: Add recombinant human IL-1β to a final concentration of 10 ng/mL (or a pre-determined optimal concentration). Include a negative control group with no IL-1β stimulation.

  • Incubation: Incubate the plate for 18-24 hours at 37°C.

  • Cell Harvesting: Wash the cells with PBS and detach them using Trypsin-EDTA. Neutralize the trypsin with growth medium and transfer the cell suspension to FACS tubes.

  • Staining: Centrifuge the cells at 300 x g for 5 minutes and wash once with cold FACS buffer. Resuspend the cells in FACS buffer containing the FITC-conjugated anti-human ICAM-1 antibody or the isotype control antibody. Incubate for 30 minutes on ice in the dark.

  • Washing: Wash the cells twice with cold FACS buffer.

  • Flow Cytometry Analysis: Resuspend the cells in FACS buffer and analyze on a flow cytometer.

  • Data Analysis: Gate on the live cell population based on forward and side scatter. Determine the median fluorescence intensity (MFI) of ICAM-1 staining for each condition.

Visualizations

IL1R1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IL-1 IL-1α / IL-1β IL1R1 IL1-R1 IL-1->IL1R1 Binds This compound This compound This compound->IL1R1 Blocks IL1RAcP IL-1RAcP IL1R1->IL1RAcP Recruits MyD88 MyD88 IL1RAcP->MyD88 Activates IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IκB IκB IKK->IκB Phosphorylates NFκB NF-κB IκB->NFκB Inhibits p-IκB p-IκB IκB->p-IκB Nucleus Nucleus NFκB->Nucleus Translocates Ub-IκB Ub-IκB p-IκB->Ub-IκB Ubiquitination Proteasome Proteasome Ub-IκB->Proteasome Degradation Gene_Expression Pro-inflammatory Gene Expression (e.g., IL-8, ICAM-1) Nucleus->Gene_Expression Induces

Caption: IL-1 Receptor Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow_IL8 Seed_Cells 1. Seed HDFs in 96-well plate Starve 2. Serum starve cells Seed_Cells->Starve Pretreat 3. Pre-treat with this compound Starve->Pretreat Stimulate 4. Stimulate with IL-1β Pretreat->Stimulate Incubate 5. Incubate for 24h Stimulate->Incubate Collect 6. Collect supernatant Incubate->Collect ELISA 7. Perform IL-8 ELISA Collect->ELISA Analyze 8. Analyze data ELISA->Analyze

Caption: Experimental workflow for the IL-8 production inhibition assay.

Troubleshooting_Logic Problem Inconsistent Inhibition of IL-1 Response Check_Conc Verify this compound Concentration (Dose-response) Problem->Check_Conc Check_Reagent Confirm IL-1 Activity (Positive Control) Problem->Check_Reagent Check_Cells Assess Cell Health (Passage Number, Morphology) Problem->Check_Cells Check_Protocol Review Assay Timing (Pre-incubation, Stimulation) Problem->Check_Protocol Solution Consistent Inhibition Achieved Check_Conc->Solution Check_Reagent->Solution Check_Cells->Solution Check_Protocol->Solution

Caption: Troubleshooting logic for inconsistent experimental results with this compound.

References

Technical Support Center: Optimizing AF12198 Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing AF12198, a potent and selective peptide antagonist of the human type I interleukin-1 receptor (IL1-R1), in cell-based assays.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a 15-mer peptide that acts as a selective antagonist for the human type I interleukin-1 receptor (IL1-R1).[2] It functions by competitively inhibiting the binding of interleukin-1α (IL-1α) and interleukin-1β (IL-1β) to IL1-R1, thereby blocking the downstream inflammatory signaling pathways.[1][3]

Q2: What is the recommended starting concentration range for this compound in a cell-based assay?

A2: Based on its reported IC50 values, a good starting point for this compound concentration is a dose-response curve ranging from 1 nM to 1 µM. The optimal concentration will be cell-type and assay-specific. For example, this compound inhibits IL-1-induced IL-8 production with an IC50 of 25 nM and IL-1-induced intercellular adhesion molecule-1 (ICAM-1) expression with an IC50 of 9 nM in vitro.[1][2]

Q3: How should I prepare and store this compound?

A3: this compound is typically provided as a lyophilized powder. For stock solutions, it is recommended to reconstitute in a suitable solvent like DMSO. For long-term storage, it is advised to keep the stock solution at -20°C or -80°C.[1] Avoid repeated freeze-thaw cycles.

Q4: Is this compound selective for the human IL-1 receptor?

A4: Yes, this compound is highly selective for the human type I IL-1 receptor. It shows significantly lower affinity for the human type II receptor and the murine type I receptor.[1][2]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No or low inhibition of IL-1 signaling Suboptimal this compound Concentration: The concentration of this compound may be too low to effectively antagonize the IL-1 receptor in your specific cell system.Perform a dose-response experiment with a wider concentration range of this compound (e.g., 0.1 nM to 10 µM) to determine the optimal inhibitory concentration.
Incorrect Reagent Preparation or Storage: Improper handling of this compound can lead to degradation and loss of activity.Ensure proper reconstitution and storage of this compound stock solutions as per the manufacturer's instructions. Prepare fresh dilutions for each experiment.
Cell Health Issues: Unhealthy or stressed cells may not respond appropriately to stimuli or inhibitors.Regularly check cell viability and morphology. Ensure cells are in the logarithmic growth phase and are not overgrown.
High background signal or off-target effects High this compound Concentration: Excessive concentrations of this compound may lead to non-specific binding or off-target effects.Lower the concentration of this compound and perform a dose-response curve to identify a concentration that provides maximal inhibition with minimal background.
Contamination: Mycoplasma or other microbial contamination can interfere with assay results.Regularly test cell cultures for mycoplasma contamination.
High variability between replicates Inconsistent Cell Seeding: Uneven cell distribution in multi-well plates can lead to significant variability.Ensure thorough mixing of the cell suspension before and during plating. Use appropriate pipetting techniques to minimize variability.
Pipetting Errors: Inaccurate pipetting of this compound, IL-1, or other reagents can introduce errors.Calibrate pipettes regularly and use appropriate pipetting techniques.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on available literature.

Table 1: In Vitro Efficacy of this compound

Parameter Value Assay Conditions Reference
IC50 (IL1-R1 binding) 8 nMCompetition for binding of ¹²⁵I-IL-1α[1]
IC50 (IL-8 production inhibition) 25 nMIL-1-induced IL-8 production in human dermal fibroblasts[1][2]
IC50 (ICAM-1 expression inhibition) 9 nMIL-1-induced ICAM-1 expression by endothelial cells[1][2]

Table 2: Receptor Selectivity of this compound

Receptor IC50 Reference
Human Type I IL-1 Receptor 8 nM[1]
Human Type II IL-1 Receptor 6.7 µM[1]
Murine Type I IL-1 Receptor >200 µM[1]

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration

This protocol outlines a general method for determining the optimal concentration of this compound for inhibiting IL-1-induced responses in a cell-based assay.

1. Cell Seeding:

  • Seed your target cells in a 96-well plate at a predetermined optimal density.
  • Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO₂.

2. Preparation of this compound Dilutions:

  • Prepare a 10 mM stock solution of this compound in DMSO.
  • Perform serial dilutions of the this compound stock solution in your cell culture medium to achieve final concentrations ranging from 0.1 nM to 10 µM.

3. Treatment with this compound:

  • Remove the culture medium from the cells.
  • Add the prepared this compound dilutions to the respective wells.
  • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
  • Incubate the plate for 1-2 hours at 37°C.

4. Stimulation with IL-1:

  • Prepare a stock solution of recombinant human IL-1β or IL-1α at a concentration known to elicit a robust response in your cell type (e.g., 1-10 ng/mL).
  • Add the IL-1 solution to all wells except for the negative control wells.
  • Incubate for the desired period (e.g., 6-24 hours) depending on the downstream readout.

5. Assay Readout:

  • Measure the desired endpoint, which could be:
  • Cytokine Secretion: Collect the cell culture supernatant and measure the concentration of a downstream cytokine (e.g., IL-6, IL-8) using an ELISA kit.
  • Gene Expression: Lyse the cells and perform qRT-PCR to measure the expression of IL-1 target genes (e.g., CXCL8, ICAM1).
  • Reporter Gene Activity: If using a reporter cell line (e.g., NF-κB reporter), measure the reporter signal.

6. Data Analysis:

  • Plot the response (e.g., cytokine concentration, gene expression fold change) against the log of the this compound concentration.
  • Fit the data to a four-parameter logistic curve to determine the IC50 value.

Visualizations

IL1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space IL-1 IL-1α / IL-1β IL1R1 IL-1 Receptor I (IL1R1) IL-1->IL1R1 Binds This compound This compound This compound->IL1R1 Blocks IL1RAcP IL-1R Accessory Protein (IL1RAcP) IL1R1->IL1RAcP Recruits MyD88 MyD88 IL1RAcP->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK Complex IKK Complex TAK1->IKK Complex AP-1 AP-1 TAK1->AP-1 NF-kB NF-κB IKK Complex->NF-kB Inflammatory_Response Inflammatory Gene Expression (e.g., IL-6, IL-8, ICAM-1) NF-kB->Inflammatory_Response AP-1->Inflammatory_Response

Caption: IL-1 signaling pathway and the inhibitory action of this compound.

Concentration_Optimization_Workflow Start Start Cell_Seeding Seed cells in a 96-well plate Start->Cell_Seeding Prepare_Dilutions Prepare serial dilutions of this compound Cell_Seeding->Prepare_Dilutions Pre_incubation Pre-incubate cells with this compound Prepare_Dilutions->Pre_incubation Stimulation Stimulate with IL-1 Pre_incubation->Stimulation Incubation Incubate for a defined period Stimulation->Incubation Assay_Readout Measure downstream response (e.g., ELISA, qPCR) Incubation->Assay_Readout Data_Analysis Plot dose-response curve and determine IC50 Assay_Readout->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for optimizing this compound concentration.

Troubleshooting_Tree Start Suboptimal Results? Check_Concentration Is the this compound concentration in the optimal range? Start->Check_Concentration Yes Adjust_Concentration Perform dose-response experiment Check_Concentration->Adjust_Concentration No Check_Reagents Are reagents prepared and stored correctly? Check_Concentration->Check_Reagents Yes Adjust_Concentration->Check_Reagents Prepare_Fresh Prepare fresh reagents Check_Reagents->Prepare_Fresh No Check_Cells Are cells healthy and free of contamination? Check_Reagents->Check_Cells Yes Prepare_Fresh->Check_Cells Culture_New_Cells Use a new batch of cells and test for mycoplasma Check_Cells->Culture_New_Cells No Check_Assay Is the assay protocol being followed correctly? Check_Cells->Check_Assay Yes Culture_New_Cells->Check_Assay Review_Protocol Review and optimize the assay protocol Check_Assay->Review_Protocol No End Problem Resolved Check_Assay->End Yes Review_Protocol->End

Caption: Troubleshooting decision tree for this compound cell-based assays.

References

Technical Support Center: Troubleshooting AF12198 In Vivo Efficacy Issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with the in vivo efficacy of AF12198.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Our dedicated team of scientists has compiled a list of common issues and detailed solutions to help you navigate your in vivo experiments with this compound.

Q1: Why am I not observing the expected in vivo efficacy with this compound in my animal model?

A1: Several factors could contribute to a lack of in vivo efficacy. A critical initial checkpoint is the species of your animal model. This compound is a potent and selective antagonist for the human type I interleukin-1 receptor (IL-1R1).[1][2] It exhibits significantly lower affinity for the murine type I receptor.[2][3] Therefore, if you are using a standard mouse model, the lack of efficacy is likely due to this species-specific selectivity.

Troubleshooting Steps:

  • Verify Species Compatibility: Confirm that your animal model expresses a humanized IL-1R1 or is a species in which this compound has demonstrated activity, such as cynomolgus monkeys.[1]

  • Consider Alternative Models: If using murine models is necessary, consider models that have been genetically modified to express the human IL-1R1.

Logical Relationship: Species-Specific Binding of this compound

cluster_human Human / Cynomolgus Monkey cluster_mouse Murine Model Human_IL1R1 Human IL-1R1 Efficacy Expected In Vivo Efficacy Human_IL1R1->Efficacy Blocks IL-1 Signaling Murine_IL1R1 Murine IL-1R1 No_Efficacy Lack of Efficacy Murine_IL1R1->No_Efficacy Fails to Block IL-1 Signaling This compound This compound This compound->Human_IL1R1 High Affinity Binding (IC50 = 8 nM) This compound->Murine_IL1R1 Low Affinity Binding (IC50 > 200 µM)

Caption: Species-dependent binding affinity of this compound.

Q2: My formulation of this compound appears cloudy or precipitates upon preparation. What should I do?

A2: The solubility and stability of your this compound formulation are critical for achieving consistent in vivo exposure. Precipitation indicates that the compound is not fully dissolved, which will lead to inaccurate dosing and reduced bioavailability.

Troubleshooting Steps:

  • Review Formulation Protocol: Ensure you are following a recommended formulation protocol. MedchemExpress provides two validated protocols.[2] If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[2]

  • Solvent Quality: Use high-purity, anhydrous solvents. The presence of water can affect the solubility of hydrophobic compounds.

  • Storage: Store the stock solution and final formulation as recommended. For instance, at -80°C for up to 6 months or at -20°C for up to 1 month under nitrogen, sealed from moisture and light.[2]

Recommended Formulation Protocols [2]

ProtocolComponent 1Component 2Component 3Component 4Solubility
1 10% DMSO40% PEG3005% Tween-8045% Saline≥ 2.5 mg/mL
2 10% DMSO90% Corn Oil--≥ 2.5 mg/mL
Q3: I'm using a compatible animal model and a clear formulation, but still not seeing efficacy. Could my dose be incorrect?

A3: Suboptimal dosing, including the dose level, frequency, and route of administration, is a common reason for a lack of efficacy. The pharmacokinetics (PK) and pharmacodynamics (PD) of this compound must be considered to ensure that sufficient drug concentration is present at the target site for the required duration.

Troubleshooting Steps:

  • Consult Literature for Dosing Regimens: Review published studies for effective dosing regimens. For example, in a study with cynomolgus monkeys, this compound was administered as an intravenous infusion.[1] In a rat model of acute lung inflammation, a 16 mg/kg intravenous infusion was effective.[2]

  • Conduct a Dose-Response Study: If you are using a new model or endpoint, it is crucial to perform a dose-response study to determine the optimal dose for your specific experimental conditions.

  • Consider Pharmacokinetics: The half-life of this compound will influence the dosing frequency. Peptides can have short half-lives, potentially requiring more frequent administration or a continuous delivery method (e.g., osmotic pump) to maintain therapeutic concentrations.

Experimental Protocols

Protocol: In Vitro IL-8 Production Inhibition Assay

This protocol can be used to verify the bioactivity of your this compound stock before initiating in vivo experiments.

  • Cell Culture: Culture human dermal fibroblasts in appropriate media.

  • Plating: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with varying concentrations of this compound for 1 hour.

  • Stimulation: Add a pre-determined concentration of human IL-1 to induce IL-8 production.

  • Incubation: Incubate for 24 hours at 37°C.

  • Analysis: Collect the supernatant and measure IL-8 concentration using a commercially available ELISA kit.

  • Data Interpretation: The expected IC50 for this compound in this assay is approximately 25 nM.[1]

Data Summary Tables

This compound In Vitro Activity

ParameterCell TypeAssayIC50Reference
Binding Affinity Human IL-1R1 expressing cells125I-IL-1α competition8 nM[2]
IL-8 Production Human Dermal FibroblastsIL-1 induced IL-825 nM[1]
ICAM-1 Expression Endothelial CellsIL-1 induced ICAM-19 nM[1]
IL-6 Induction Human Primate BloodIL-1 induced IL-615 µM[2]
IL-6 Induction Cynomolgus Monkey BloodIL-1 induced IL-617 µM[2]

This compound Receptor Binding Selectivity

ReceptorSpeciesIC50Reference
Type I IL-1 Receptor Human8 nM[2]
Type II IL-1 Receptor Human6.7 µM[2]
Type I IL-1 Receptor Murine>200 µM[2]

Visualized Workflows and Pathways

IL-1 Signaling Pathway and this compound Mechanism of Action

cluster_signaling Cell Membrane IL1R1 IL-1R1 IL1RAcP IL-1RAcP Signaling_Cascade Downstream Signaling (e.g., NF-κB, MAPKs) IL1R1->Signaling_Cascade Activates IL1 IL-1 (α/β) IL1->IL1R1 Binds This compound This compound This compound->IL1R1 Competitively Binds (Antagonist) Inflammatory_Response Inflammatory Response (e.g., IL-6, IL-8, ICAM-1) Signaling_Cascade->Inflammatory_Response Induces

Caption: this compound competitively antagonizes IL-1 binding to IL-1R1.

General Troubleshooting Workflow for In Vivo Efficacy Issues

Start Start: No In Vivo Efficacy Observed Check_Species Is the animal model compatible (e.g., humanized)? Start->Check_Species Check_Formulation Is the formulation clear and properly prepared? Check_Species->Check_Formulation Yes Use_Correct_Model Action: Use a compatible model (e.g., humanized IL-1R1) Check_Species->Use_Correct_Model No Check_Dose Is the dose, route, and frequency appropriate? Check_Formulation->Check_Dose Yes Reformulate Action: Reformulate following recommended protocols Check_Formulation->Reformulate No Check_Activity Has the compound's bioactivity been confirmed in vitro? Check_Dose->Check_Activity Yes Optimize_Dose Action: Perform a dose-response study Check_Dose->Optimize_Dose No Success Efficacy Achieved Check_Activity->Success Yes Test_Compound Action: Test compound activity (e.g., IL-8 inhibition assay) Check_Activity->Test_Compound No Use_Correct_Model->Check_Species Reformulate->Check_Formulation Optimize_Dose->Check_Dose Test_Compound->Check_Activity

Caption: A stepwise guide to troubleshooting this compound efficacy.

References

AF12198 degradation and how to prevent it

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support resource for AF12198, a selective peptide antagonist of the human type I interleukin-1 receptor (IL1-R1).[1][2] This guide provides detailed information, troubleshooting advice, and protocols to help ensure the stability and proper handling of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary degradation pathways?

A1: this compound is a 15-amino acid peptide (Ac-FEWTPGWYQJYALPL-NH2) that acts as a potent and selective antagonist for the human IL1-R1.[2] As a peptide, it is susceptible to several degradation pathways:

  • Hydrolysis: Cleavage of peptide bonds, particularly at acidic or basic pH. This is a common degradation route for peptides in aqueous solutions.[3]

  • Oxidation: The Tryptophan (W) and Tyrosine (Y) residues in the this compound sequence are susceptible to oxidation, which can alter the peptide's conformation and reduce its biological activity.

  • Physical Instability: This includes aggregation (formation of insoluble fibrils or amorphous precipitates) and adsorption to surfaces (e.g., plastic or glass vials), which can reduce the effective concentration of the active peptide.

Q2: What are the official recommended storage and handling conditions for this compound?

A2: Proper storage is critical to prevent degradation and ensure experimental reproducibility.

  • Stock Solutions: Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Vials should be sealed, protected from light and moisture, and ideally stored under a dry, inert atmosphere like nitrogen or argon.[1]

  • Lyophilized Powder: Store the lyophilized powder at -20°C or -80°C, desiccated and protected from light.

  • Working Solutions: Prepare fresh working solutions for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles. If aliquoting is necessary, use low-protein-binding tubes to minimize adsorption.

Q3: My this compound solution appears cloudy or contains visible particulates. What does this mean and what should I do?

A3: Cloudiness or particulates are typically signs of peptide aggregation or precipitation. This can occur due to improper solvent choice, pH shifts, high concentration, or multiple freeze-thaw cycles. Aggregated this compound will have significantly reduced or no biological activity. Do not use the solution. It is recommended to discard the cloudy solution and prepare a fresh one from lyophilized powder or a new stock solution, ensuring complete dissolution in the recommended solvent.

Q4: I am observing inconsistent results in my cell-based IL-1 inhibition assays. Could this be related to this compound degradation?

A4: Yes, inconsistent results are a common consequence of compound instability. Degradation of this compound through hydrolysis or oxidation can lead to a lower effective concentration of the active antagonist, resulting in reduced inhibition of IL-1 induced responses.[2] If you suspect degradation, it is crucial to verify the integrity of your compound using an analytical technique like HPLC.

Troubleshooting Guide

Issue 1: My HPLC analysis shows multiple peaks, a broadened main peak, or new peaks appearing over time.

  • Potential Cause: Chemical degradation of this compound.

  • Troubleshooting Steps:

    • Confirm Peak Identity: If possible, use mass spectrometry (MS) coupled with HPLC to identify the masses of the new peaks.[4] Degradation products will often have masses corresponding to hydrolysis fragments or oxidized forms (+16 or +32 Da).

    • Run a Forced Degradation Study: Intentionally stress a sample of this compound (see Protocol 1 below) to generate degradation products.[5] This can help confirm if the new peaks in your experimental sample correspond to known degradants.

    • Review Handling Procedures: Ensure that solutions are prepared fresh, stored correctly at low temperatures, and protected from light.[1] Check the pH of your buffers, as peptide hydrolysis is often pH-dependent.[3]

Issue 2: The biological activity of my this compound solution has decreased significantly.

  • Potential Cause: Loss of active compound due to chemical degradation or physical instability.

  • Troubleshooting Steps:

    • Prepare Fresh Solution: The simplest first step is to discard the suspect solution and prepare a new one from the original lyophilized powder. If activity is restored, the previous solution was likely compromised.

    • Quantify Compound Integrity: Analyze the suspect solution alongside a freshly prepared standard using a stability-indicating HPLC method (see Protocol 2).[6][7] A decrease in the area of the main this compound peak correlates with a loss of active compound.

    • Check for Adsorption: Peptides can adsorb to labware. Consider using low-protein-binding polypropylene tubes and pipette tips for preparing and storing solutions.

Data Presentation: Stability of this compound

The following tables present illustrative data from forced degradation studies to demonstrate the stability profile of this compound under various stress conditions.

Table 1: Effect of pH on this compound Hydrolysis in Aqueous Solution at 40°C

pH ConditionIncubation Time (hours)% this compound RemainingMajor Degradants Formed
2.0 (0.01 M HCl)2485.2%Hydrolysis Products
4.5 (Acetate Buffer)2498.1%Minimal
7.4 (Phosphate Buffer)2496.5%Minimal
9.0 (Borate Buffer)2489.7%Hydrolysis Products

Table 2: Stability of this compound (1 mg/mL in PBS, pH 7.4) Under Various Conditions

Storage ConditionIncubation Time% this compound RemainingObservations
4°C, Protected from Light7 days95.3%Minor oxidative peak observed
Room Temp (~22°C), Ambient Light48 hours88.6%Significant oxidative peaks
40°C, Protected from Light48 hours81.4%Both oxidative and hydrolytic degradants
H₂O₂ (3%), Room Temp4 hours75.1%Major oxidative degradants
Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound to identify potential degradation products and establish a stability-indicating analytical method.[5] The goal is to achieve 5-20% degradation.[4]

  • Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile/water (50:50).

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C. Withdraw samples at 2, 4, 8, and 24 hours. Neutralize with 0.1 M NaOH before HPLC analysis.[3]

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C. Withdraw samples at 2, 4, 8, and 24 hours. Neutralize with 0.1 M HCl before HPLC analysis.[3]

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light. Withdraw samples at 1, 2, 4, and 8 hours.

  • Thermal Degradation: Place the lyophilized powder in a 70°C oven. Test for degradation at 24 and 48 hours by reconstituting and analyzing via HPLC. For solution state, incubate the stock solution at 70°C and test at the same time points.[4]

  • Photolytic Degradation: Expose the stock solution to a light source providing overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. Analyze the sample post-exposure. A control sample should be kept in the dark.

  • Analysis: Analyze all stressed samples and controls using the stability-indicating HPLC method described below.

Protocol 2: Stability-Indicating RP-HPLC Method for this compound

This method is designed to separate intact this compound from its potential process impurities and degradation products.[6][7]

  • System: HPLC with UV detector or Photodiode Array (PDA) detector.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 60% B

    • 25-27 min: 60% to 90% B

    • 27-30 min: 90% B

    • 30-32 min: 90% to 20% B

    • 32-40 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Sample Diluent: Acetonitrile/Water (50:50).

Visualizations

Caption: Primary chemical degradation pathways for the this compound peptide.

Caption: Experimental workflow for a forced degradation study of this compound.

Caption: Troubleshooting logic for diagnosing inconsistent assay results.

References

ensuring complete dissolution of AF12198 for experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on ensuring the complete dissolution of AF12198 for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective peptide antagonist for the human type I interleukin-1 receptor (IL1-R1).[1][2][3][4] It functions by competitively binding to IL1-R1, thereby blocking the downstream signaling induced by interleukin-1 (IL-1).[3][5] This inhibitory action has been shown to suppress IL-1-induced production of IL-8 and intercellular adhesion molecule-1 (ICAM-1).[1][2]

Q2: What are the recommended solvents for dissolving this compound?

For in vitro experiments, Dimethyl Sulfoxide (DMSO) is a recommended solvent, with concentrations up to 100 mg/mL being achievable with the aid of ultrasonication.[2] For in vivo studies, specific multi-solvent systems are recommended to achieve a clear solution.[1][2]

Q3: How should I store the this compound powder and stock solutions?

The powdered form of this compound should be stored under nitrogen, sealed, and protected from moisture and light.[2] For long-term storage, -80°C is recommended for up to 2 years, while for shorter periods, -20°C is suitable for up to 1 year.[2] Stock solutions in solvent should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, also sealed and protected from light.[1][2] It is advisable to prepare working solutions for in vivo experiments freshly on the day of use.[1]

Q4: My this compound solution appears to have precipitated. What should I do?

If you observe precipitation or phase separation during the preparation of your this compound solution, gentle heating and/or sonication can be employed to aid in its complete dissolution.[1] For in vitro stock solutions in DMSO, ultrasonication is often necessary to achieve high concentrations.[2]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Cloudy or Precipitated Solution Incomplete dissolution.Gently warm the solution and use an ultrasonic bath to aid dissolution.[1][6] Ensure the correct solvent ratios are used as specified in the protocols.
Low ambient temperature.Before opening, allow the vial to warm to room temperature for at least an hour.[6]
Inconsistent Experimental Results Degradation of this compound due to improper storage.Aliquot stock solutions to avoid repeated freeze-thaw cycles.[1] Always use freshly prepared working solutions for in vivo experiments.[1] Store powder and stock solutions at the recommended temperatures and conditions.[1][2]
Incorrect solvent preparation.When preparing multi-solvent systems for in vivo use, add each solvent sequentially and ensure thorough mixing at each step.[1][2]
Difficulty Dissolving for In Vivo Use Incorrect order of solvent addition.Follow the specified order of solvent addition precisely as outlined in the experimental protocols. For example, add DMSO first, followed by PEG300, then Tween-80, and finally saline.[1][2]

Experimental Protocols

In Vitro Stock Solution Preparation (100 mg/mL in DMSO)
  • Weigh the desired amount of this compound powder.

  • Add the appropriate volume of DMSO to achieve a 100 mg/mL concentration.

  • Use an ultrasonic bath to facilitate complete dissolution until the solution is clear.[2]

  • Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.

  • Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month.[1][2]

In Vivo Working Solution Preparation

Protocol 1:

  • Prepare a stock solution of this compound in DMSO.

  • To prepare the final working solution, add the solvents in the following order, ensuring the solution is mixed thoroughly after each addition:

    • 10% DMSO (from stock solution)

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

  • This protocol should yield a clear solution with a solubility of at least 2.5 mg/mL.[1][2]

  • It is recommended to prepare this working solution fresh on the day of the experiment.[1]

Protocol 2:

  • Prepare a stock solution of this compound in DMSO.

  • To prepare the final working solution, add the solvents in the following order, ensuring thorough mixing after each addition:

    • 10% DMSO (from stock solution)

    • 90% Corn Oil

  • This protocol should also yield a clear solution with a solubility of at least 2.5 mg/mL.[1][2]

  • This working solution should be prepared fresh for each experiment.

Data Presentation

Table 1: Solubility of this compound

Solvent SystemApplicationMaximum SolubilityReference
DMSOIn Vitro100 mg/mL (with ultrasonication)[2]
10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineIn Vivo≥ 2.5 mg/mL[1][2]
10% DMSO, 90% Corn OilIn Vivo≥ 2.5 mg/mL[1][2]
10% Ethanol/PBSIn VitroSoluble to 1 mg/mL[6]

Table 2: Storage Conditions for this compound

FormStorage TemperatureDurationSpecial ConditionsReference
Powder-80°C2 yearsSealed, away from moisture and light, under nitrogen.[2]
Powder-20°C1 yearSealed, away from moisture and light, under nitrogen.[2]
In Solvent-80°C6 monthsSealed, away from moisture and light, under nitrogen.[1][2]
In Solvent-20°C1 monthSealed, away from moisture and light, under nitrogen.[1][2]

Visualizations

AF12198_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space IL-1 IL-1 IL1-R1 IL-1 Receptor (IL1-R1) IL-1->IL1-R1 Binds This compound This compound This compound->IL1-R1 Blocks Binding IL-1RAcP Accessory Protein (IL-1RAcP) IL1-R1->IL-1RAcP Recruits MyD88 MyD88 IL-1RAcP->MyD88 Initiates Signaling IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NF-kB Pathway NF-kB Pathway TRAF6->NF-kB Pathway Inflammatory Response Pro-inflammatory Gene Expression (e.g., IL-8, ICAM-1) NF-kB Pathway->Inflammatory Response

Caption: this compound signaling pathway antagonism.

experimental_workflow cluster_prep Preparation cluster_application Application cluster_invivo_prep In Vivo Solution Prep Weigh_this compound 1. Weigh this compound Powder Add_Solvent 2. Add Primary Solvent (e.g., DMSO) Weigh_this compound->Add_Solvent Dissolve 3. Dissolve (Sonication/Heating) Add_Solvent->Dissolve In_Vitro In Vitro Assay Dissolve->In_Vitro Direct Use Add_Cosolvents 4. Add Co-solvents Sequentially Dissolve->Add_Cosolvents For In Vivo In_Vivo In Vivo Model Final_Mix 5. Final Mixing Add_Cosolvents->Final_Mix Final_Mix->In_Vivo

Caption: Experimental workflow for this compound solution preparation.

References

Technical Support Center: AF12198 Bioactivity In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using AF12198, a potent and selective peptide antagonist of the human type I interleukin-1 receptor (IL1-R1).[1][2]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a 15-amino acid peptide that acts as a competitive antagonist for the human type I interleukin-1 receptor (IL1-R1).[2][3][4] Its sequence is Ac-FEWTPGWYQJYALPL-NH2, where 'J' represents the unnatural amino acid 2-azetidine-1-carboxylic acid.[2][3] By binding to IL1-R1, it blocks the binding of both IL-1α and IL-1β, thereby inhibiting their pro-inflammatory signaling.[5][6]

Q2: What are the expected in vitro IC50 values for this compound?

The half-maximal inhibitory concentration (IC50) of this compound varies depending on the assay. Key reported values are summarized in the table below.

Table 1: In Vitro Bioactivity of this compound
Assay TypeCell Line/SystemMeasured EffectIC50 Value
Receptor Binding-Competition for 125I-IL-1α binding to human IL1-R18 nM[1]
Cytokine ProductionHuman Dermal FibroblastsInhibition of IL-1-induced IL-8 production25 nM[2][3]
Adhesion Molecule ExpressionEndothelial CellsInhibition of IL-1-induced ICAM-1 expression9 nM[2][3]
Cytokine ProductionHeparinized Human BloodInhibition of IL-1-induced IL-6 production15 µM[1]

Q3: Is this compound active across different species?

No, this compound exhibits significant species specificity. It is a potent antagonist of the human type I IL-1 receptor but is significantly less effective against the murine type I receptor (IC50 > 200 µM).[1][2] Therefore, it is not recommended for use in in vitro experiments involving mouse cells if the goal is to antagonize the IL-1 receptor.

Table 2: Species Selectivity of this compound
Receptor TypeSpeciesIC50 Value
Type I IL-1 Receptor (IL1-R1)Human8 nM[1]
Type II IL-1 ReceptorHuman6.7 µM[1]
Type I IL-1 ReceptorMurine>200 µM[1][2]

Troubleshooting Guide

Problem 1: Higher than expected IC50 value or no inhibitory activity observed.

  • Cause 1: Incorrect Species/Cell Line.

    • Solution: Confirm that you are using human cells or a cell line that expresses the human IL1-R1. This compound is not effective on murine cells.[1][2]

  • Cause 2: Reagent Degradation.

    • Solution: this compound is a peptide and can be susceptible to degradation. Ensure it has been stored correctly at -80°C (for up to 6 months) or -20°C (for up to 1 month) in a sealed container, protected from moisture and light.[1] Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment from a concentrated stock.

  • Cause 3: Suboptimal IL-1 Concentration.

    • Solution: As a competitive antagonist, the apparent IC50 of this compound will be influenced by the concentration of the IL-1 agonist. If the IL-1 concentration is too high, it will require a higher concentration of this compound to achieve inhibition. Perform an IL-1 dose-response curve to determine the EC80 (the concentration that gives 80% of the maximal response) and use this concentration for your inhibition assays.

  • Cause 4: Insufficient Pre-incubation Time.

    • Solution: To ensure the antagonist has sufficient time to bind to the receptor, pre-incubate the cells with this compound for a period (e.g., 30-60 minutes) before adding the IL-1 stimulus.

Problem 2: Difficulty dissolving this compound or observing precipitation in media.

  • Cause 1: Improper Solvent.

    • Solution: this compound is a peptide and may have limited solubility in aqueous solutions alone. It is recommended to first dissolve the peptide in a small amount of an organic solvent like DMSO to create a concentrated stock solution.[7]

  • Cause 2: Precipitation upon Dilution.

    • Solution: When diluting the DMSO stock into aqueous cell culture media, do so gradually and ensure thorough mixing. The final concentration of DMSO in the assay should be kept low (typically <0.5%) to avoid solvent-induced toxicity or artifacts. If precipitation occurs, gentle heating or sonication may aid dissolution.[1] A suggested solvent system for in vivo use, which can be adapted for in vitro stock preparation, is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]

Problem 3: High variability between replicate wells or experiments.

  • Cause 1: Inconsistent Cell Seeding.

    • Solution: Ensure a uniform, single-cell suspension and consistent cell seeding density across all wells. Cell density can affect the response to IL-1.

  • Cause 2: Edge Effects in Assay Plates.

    • Solution: Evaporation from the outer wells of a microplate can concentrate reagents and affect cell health. To minimize this, avoid using the outermost wells for experimental data or ensure proper humidification during incubation by filling the outer wells with sterile water or PBS.

  • Cause 3: Pipetting Inaccuracy.

    • Solution: Use calibrated pipettes and proper technique, especially when performing serial dilutions of this compound and adding small volumes of reagents.

Experimental Protocols

Protocol 1: In Vitro Inhibition of IL-1-Induced IL-8 Production

This protocol details a cell-based assay to measure the ability of this compound to inhibit the production of IL-8 from human cells (e.g., human dermal fibroblasts or THP-1 monocytes) stimulated with IL-1β.[2][8]

  • Cell Seeding:

    • Seed human dermal fibroblasts in a 96-well flat-bottom plate at a density of 2 x 104 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C and 5% CO2 to allow cells to adhere.

  • Preparation of this compound:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions in serum-free medium to create working solutions at 2X the final desired concentrations (e.g., ranging from 2 µM to 20 pM).

  • This compound Treatment:

    • Carefully remove the culture medium from the cells.

    • Add 50 µL of the 2X this compound working solutions to the appropriate wells.

    • Add 50 µL of serum-free medium to the "control" and "IL-1 only" wells.

    • Pre-incubate the plate for 1 hour at 37°C.

  • IL-1β Stimulation:

    • Prepare a 2X working solution of human IL-1β in serum-free medium at its EC80 concentration (this should be predetermined, but a starting point is ~2 ng/mL).

    • Add 50 µL of the 2X IL-1β solution to all wells except the "untreated control" wells. Add 50 µL of serum-free medium to the control wells.

    • The final volume in all wells will be 100 µL.

  • Incubation:

    • Incubate the plate for 18-24 hours at 37°C and 5% CO2.

  • Quantification of IL-8:

    • Centrifuge the plate at 300 x g for 5 minutes to pellet any detached cells.

    • Carefully collect the supernatant for IL-8 analysis.

    • Quantify the IL-8 concentration in the supernatant using a standard human IL-8 ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration relative to the "IL-1 only" control.

    • Plot the percent inhibition against the log of the this compound concentration and use a non-linear regression (four-parameter logistic fit) to determine the IC50 value.

Protocol 2: Competitive Receptor Binding Assay

This protocol describes a competitive binding assay to determine the IC50 of this compound for the human IL1-R1 using a radiolabeled ligand like 125I-IL-1α.[1]

  • Membrane Preparation:

    • Use commercially available cell membranes prepared from a cell line overexpressing human IL1-R1 or prepare them from cultured cells.

  • Assay Setup:

    • The assay is performed in a 96-well filter plate (e.g., with a GFC filter).

    • All incubations are performed at 4°C to minimize ligand internalization.

  • Binding Reaction:

    • To each well, add in order:

      • Binding Buffer (e.g., 25 mM HEPES, 150 mM NaCl, 1 mM CaCl2, 1 mM MgCl2, 0.1% BSA, pH 7.4).

      • Varying concentrations of unlabeled this compound (competitor).

      • A fixed, low concentration of 125I-IL-1α (e.g., 20-50 pM).

      • Cell membranes (e.g., 5-10 µg of total protein per well).

    • Include controls for total binding (no competitor) and non-specific binding (a high concentration of unlabeled IL-1α, e.g., 1 µM).

  • Incubation:

    • Incubate the plate for 2-3 hours at 4°C with gentle agitation.

  • Washing:

    • Harvest the membranes by vacuum filtration onto the filter plate.

    • Wash the filters rapidly 3-4 times with ice-cold wash buffer (Binding Buffer without BSA) to remove unbound radioligand.

  • Detection:

    • Allow the filters to dry completely.

    • Add scintillation fluid to each well.

    • Count the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding counts from all other measurements.

    • Plot the percentage of specific binding against the log of the this compound concentration.

    • Use non-linear regression to calculate the IC50 value.

Visualizations

Signaling Pathway and Experimental Workflow

IL1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space IL1 IL-1α / IL-1β IL1R1 IL1-R1 IL1->IL1R1 Binds This compound This compound This compound->IL1R1 Blocks MyD88 MyD88 IL1R1->MyD88 Recruits IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Gene Expression (e.g., IL-8, ICAM-1) Nucleus->Genes Induces

Caption: IL-1 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A 1. Seed Human Cells (e.g., Fibroblasts) D 4. Pre-incubate Cells with this compound (1 hr) A->D B 2. Prepare Serial Dilutions of this compound B->D C 3. Prepare IL-1β Stimulus (at EC80) E 5. Add IL-1β to Stimulate Cells C->E D->E F 6. Incubate for 18-24 hrs E->F G 7. Collect Supernatant F->G H 8. Quantify IL-8 (or other cytokine) via ELISA G->H I 9. Calculate % Inhibition and Determine IC50 H->I

Caption: Workflow for an in vitro this compound bioactivity assay.

References

Validation & Comparative

A Comparative Guide: AF12198 vs. IL-1ra (Anakinra) for IL-1 Receptor Antagonism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two interleukin-1 receptor (IL-1R) antagonists: AF12198, a synthetic peptide, and IL-1ra (anakinra), a recombinant form of the endogenous IL-1 receptor antagonist. The information presented is intended to assist researchers and drug development professionals in evaluating these two molecules for their potential therapeutic applications.

At a Glance: Key Differences

FeatureThis compoundIL-1ra (Anakinra)
Molecular Type 15-amino acid synthetic peptideRecombinant 153-amino acid protein (non-glycosylated)
Mechanism of Action Selective antagonist of human IL-1R1Competitive inhibitor of IL-1α and IL-1β binding to IL-1R1
Approved Use Research purposes onlyApproved for various inflammatory diseases (e.g., Rheumatoid Arthritis, NOMID)[1][2]

Quantitative Performance Data

The following tables summarize the available quantitative data for this compound and anakinra. It is important to note that much of the data comes from separate studies, and direct head-to-head comparisons under identical experimental conditions are limited.

Table 1: In Vitro Binding Affinity and Potency
ParameterThis compoundIL-1ra (Anakinra)Source
IL-1R1 Binding Affinity (IC50) 8 nM[3]4.0 nM[3][3]
IL-1R1 Binding Affinity (Kd) Not Reported0.33 nM[4][4]
Inhibition of IL-1-induced IL-8 Production (IC50) 25 nM (human dermal fibroblasts)[3][5]Data not available for direct comparison[3][5]
Inhibition of IL-1-induced ICAM-1 Expression (IC50) 9 nM (endothelial cells)[3][5]Data not available for direct comparison[3][5]
Inhibition of IL-1-induced IL-6 Production (IC50) 15 µM (heparinized human primate blood)[3]2 nM (heparinized human primate blood)[3][3]
Inhibition of IL-1-induced IL-6 Production (IC50) 17 µM (cynomolgus monkey blood)[3]30 nM (cynomolgus monkey blood)[3][3]

Note: The significantly higher IC50 value for this compound in inhibiting IL-6 production in whole blood assays compared to its binding affinity and inhibition of other downstream effectors may suggest differences in assay conditions or the influence of other blood components.

Signaling Pathway and Mechanism of Action

Both this compound and anakinra act by preventing the binding of the pro-inflammatory cytokines IL-1α and IL-1β to the Interleukin-1 Receptor Type 1 (IL-1R1). This binding is the initial step in a signaling cascade that leads to the activation of transcription factors like NF-κB and subsequent expression of numerous inflammatory genes.

IL1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IL-1a IL-1a IL1R1 IL-1R1 IL-1a->IL1R1 Binds IL-1b IL-1b IL-1b->IL1R1 Binds This compound This compound This compound->IL1R1 Blocks Anakinra Anakinra Anakinra->IL1R1 Blocks IL1RAcP IL-1RAcP IL1R1->IL1RAcP Recruits MyD88 MyD88 IL1RAcP->MyD88 Activates IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NFkB_activation NF-κB Activation TRAF6->NFkB_activation Gene_Expression Inflammatory Gene Expression NFkB_activation->Gene_Expression

Figure 1. IL-1 Signaling Pathway and Points of Inhibition.

Experimental Workflows

The following diagrams illustrate typical experimental workflows for evaluating the efficacy of IL-1R antagonists.

In_Vitro_Workflow cluster_0 In Vitro Potency Assessment start Cell Culture (e.g., HDF, HUVEC) treatment Treat with this compound or Anakinra start->treatment stimulation Stimulate with IL-1β treatment->stimulation incubation Incubate stimulation->incubation supernatant Collect Supernatant incubation->supernatant cell_lysis Cell Lysis incubation->cell_lysis elisa ELISA for IL-8 supernatant->elisa facs FACS for ICAM-1 cell_lysis->facs

Figure 2. In Vitro Experimental Workflow.

In_Vivo_Workflow cluster_1 In Vivo Efficacy Model (LPS-induced Inflammation) animal Rodent Model (e.g., Rat, Mouse) treatment Administer this compound or Anakinra animal->treatment lps Induce Inflammation (e.g., LPS injection) treatment->lps monitoring Monitor Clinical Signs lps->monitoring euthanasia Euthanize at Timepoints monitoring->euthanasia balf Collect BALF euthanasia->balf tissue Collect Lung Tissue euthanasia->tissue cytokine_analysis Cytokine Analysis (ELISA) balf->cytokine_analysis histology Histopathology tissue->histology

Figure 3. In Vivo Experimental Workflow.

Detailed Experimental Protocols

IL-1 Receptor Binding Assay (Competitive Inhibition)

This protocol is a generalized procedure for determining the IC50 of a test compound for IL-1R1.

  • Cell Culture: Culture cells expressing human IL-1R1 (e.g., EL4-6-1 murine T-cell line) to a sufficient density.

  • Preparation of Competitor: Prepare serial dilutions of the test compound (this compound or anakinra) and a known radiolabeled IL-1 ligand (e.g., 125I-IL-1α).

  • Binding Reaction: Incubate the cells with the unlabeled competitor and the radiolabeled ligand in a suitable binding buffer for a specified time at a controlled temperature (e.g., 4°C for 2-4 hours) to reach equilibrium.

  • Separation of Bound and Free Ligand: Separate the cells from the supernatant containing the unbound ligand. This can be achieved by centrifugation through an oil layer (e.g., dibutyl phthalate).

  • Quantification: Measure the radioactivity associated with the cell pellet using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value is determined as the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand.

IL-1-Induced IL-8 Production in Human Dermal Fibroblasts

This protocol outlines the steps to measure the inhibitory effect of a compound on IL-1-induced IL-8 production.

  • Cell Seeding: Seed human dermal fibroblasts in 96-well plates and grow to confluence.

  • Pre-treatment: Pre-incubate the cells with various concentrations of the test compound (this compound or anakinra) for a specified period (e.g., 1 hour).

  • Stimulation: Add a pre-determined optimal concentration of recombinant human IL-1β to the wells.

  • Incubation: Incubate the plates for a suitable time to allow for IL-8 production (e.g., 24 hours).

  • Supernatant Collection: Collect the culture supernatants.

  • ELISA: Quantify the concentration of IL-8 in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of IL-8 production for each concentration of the test compound and determine the IC50 value.

In Vivo LPS-Induced Lung Inflammation in Rats

This protocol describes a common model for evaluating the in vivo efficacy of anti-inflammatory compounds.

  • Animal Acclimatization: Acclimatize male Sprague-Dawley rats for at least one week under standard laboratory conditions.

  • Compound Administration: Administer the test compound (this compound or anakinra) via a suitable route (e.g., intravenous or subcutaneous injection) at various doses.

  • Induction of Inflammation: After a specified pre-treatment time, induce lung inflammation by intratracheal or intraperitoneal injection of lipopolysaccharide (LPS).

  • Monitoring: Monitor the animals for clinical signs of inflammation and distress.

  • Euthanasia and Sample Collection: At pre-determined time points after LPS administration, euthanize the animals and collect bronchoalveolar lavage fluid (BALF) and lung tissue.

  • Analysis:

    • BALF Analysis: Perform total and differential cell counts in the BALF to assess inflammatory cell infiltration. Measure total protein concentration as an indicator of vascular leakage. Analyze cytokine levels (e.g., TNF-α, IL-1β, IL-6) using ELISA.

    • Lung Tissue Analysis: Process a portion of the lung tissue for histopathological examination to assess the degree of inflammation and tissue damage. Homogenize another portion for myeloperoxidase (MPO) activity assay to quantify neutrophil infiltration.

  • Data Analysis: Compare the inflammatory parameters between the vehicle-treated group and the compound-treated groups to determine the efficacy of the test compound.

Summary and Conclusion

Both this compound and anakinra are effective antagonists of the IL-1 receptor. Anakinra, as a recombinant version of the natural IL-1Ra, has a well-established profile and is used clinically. This compound is a potent, selective synthetic peptide antagonist of the human IL-1R1.

Based on the available data, anakinra demonstrates a higher binding affinity to IL-1R1 and is significantly more potent in inhibiting IL-1-induced IL-6 production in whole blood assays[3][4]. This compound shows potent inhibition of IL-1-induced IL-8 and ICAM-1 expression in cell-based assays[3][5].

The choice between these two molecules for research and development will depend on the specific application. The smaller size of this compound may offer advantages in terms of tissue penetration and manufacturing, but its in vivo efficacy and potential immunogenicity would require further investigation. Anakinra's established clinical safety and efficacy profile make it a valuable benchmark and a therapeutic option for a range of inflammatory conditions. Further direct comparative studies are warranted to provide a more comprehensive understanding of the relative performance of these two IL-1R antagonists.

References

A Comparative Guide to the Efficacy of AF12198 and Other IL-1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Interleukin-1 (IL-1) is a critical cytokine in the inflammatory cascade, making it a key target for therapeutic intervention in a variety of inflammatory diseases. This guide provides a comparative analysis of the efficacy of AF12198, a novel peptide antagonist of the IL-1 receptor, against other established IL-1 inhibitors: Anakinra, Canakinumab, and Rilonacept. The following sections present quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows to facilitate a comprehensive understanding of their comparative performance.

Mechanism of Action and In Vitro Efficacy

The primary mechanism of action for these inhibitors varies, with this compound and Anakinra acting as receptor antagonists, while Canakinumab and Rilonacept function by directly binding to IL-1 ligands. These differences in their approach to inhibiting the IL-1 pathway are reflected in their in vitro efficacy, as detailed in the tables below.

Comparative In Vitro Efficacy Data
InhibitorTargetAssayCell TypeIC50
This compound IL-1R1IL-1α Binding Competition-8 nM[1]
IL-1R1IL-1-induced IL-8 ProductionHuman Dermal Fibroblasts25 nM[1][2]
IL-1R1IL-1-induced ICAM-1 ExpressionEndothelial Cells9 nM[1][2]
Anakinra IL-1R1Competitive Binding to IL-1R1-~1.6 nM[3]
Canakinumab IL-1βIL-1β NeutralizationHuman Dermal Fibroblasts43.6 pM[4]
IL-1βIL-1β-induced IL-6 ProductionHuman Muscle Cells0.126 nM - 0.264 nM
Rilonacept IL-1α, IL-1βIL-1β-induced IL-6 SecretionHuman MRC5 Fibroblasts~2 pM (for 4 pM IL-1β)[5]
Comparative Binding Affinity Data
InhibitorTargetBinding Affinity (Kd)
Anakinra IL-1R1Not explicitly found, but described as high affinity.
Canakinumab IL-1β30.5 pM (human), 22.8 pM (marmoset)[6]
Rilonacept IL-1β1.5 pM[5]
IL-1α~3 pM[5]

Signaling Pathway and Mechanisms of Inhibition

The IL-1 signaling cascade is initiated by the binding of IL-1α or IL-1β to the IL-1 receptor type 1 (IL-1R1), which then recruits the IL-1 receptor accessory protein (IL-1RAcP) to form a functional signaling complex. This complex triggers a downstream cascade involving MyD88, IRAKs, and TRAF6, ultimately leading to the activation of transcription factors like NF-κB and AP-1, and the subsequent expression of inflammatory genes. The inhibitors discussed in this guide interfere with this pathway at different points, as illustrated in the diagram below.

IL1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IL1 IL-1α / IL-1β IL1R1 IL-1R1 IL1->IL1R1 Binds Canakinumab Canakinumab Canakinumab->IL1 Binds & Neutralizes Rilonacept Rilonacept Rilonacept->IL1 Binds & Neutralizes IL1RAcP IL-1RAcP IL1R1->IL1RAcP Recruits This compound This compound This compound->IL1R1 Antagonizes Anakinra Anakinra Anakinra->IL1R1 Antagonizes MyD88 MyD88 IL1RAcP->MyD88 Activates IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NFkB_AP1 NF-κB / AP-1 TRAF6->NFkB_AP1 Inflammation Inflammatory Gene Expression NFkB_AP1->Inflammation

Caption: IL-1 signaling pathway and points of inhibition.

Experimental Protocols

To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for the key experiments are provided below.

IL-1 Receptor Binding Assay (for this compound and Anakinra)

This protocol outlines a competitive binding assay to determine the affinity of antagonists for the IL-1 receptor.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Receptor Prepare cells expressing IL-1R1 or purified receptor Incubate Incubate receptor with labeled IL-1α and varying concentrations of the inhibitor Receptor->Incubate Ligand Label IL-1α with a radioactive isotope (e.g., ¹²⁵I) Ligand->Incubate Inhibitor Prepare serial dilutions of the test inhibitor Inhibitor->Incubate Separate Separate bound from free labeled IL-1α Incubate->Separate Measure Measure radioactivity of the bound fraction Separate->Measure Analyze Calculate IC50 and/or Kd values from competition curves Measure->Analyze

Caption: Workflow for a competitive IL-1 receptor binding assay.

Detailed Steps:

  • Cell Culture/Receptor Preparation: Human cells expressing the type I IL-1 receptor (e.g., dermal fibroblasts) are cultured to confluence in appropriate media. Alternatively, purified recombinant human IL-1R1 can be used.

  • Radiolabeling: Human recombinant IL-1α is labeled with a high-specific-activity radioisotope such as ¹²⁵I using standard methods (e.g., chloramine-T method).

  • Competitive Binding: A constant amount of radiolabeled IL-1α and varying concentrations of the unlabeled competitor (this compound or Anakinra) are added to the cells or purified receptor in a binding buffer.

  • Incubation: The mixture is incubated at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

  • Separation: The bound and free radioligand are separated. For whole cells, this can be achieved by washing the cells with ice-cold buffer. For purified receptors, techniques like filtration or precipitation can be used.

  • Detection: The radioactivity of the bound fraction is measured using a gamma counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value, the concentration of the competitor that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis.

IL-1-Induced Cytokine Production Assay (for all inhibitors)

This protocol describes a cell-based assay to measure the inhibitory effect of the compounds on IL-1-induced production of downstream inflammatory cytokines like IL-6 or IL-8.

Cytokine_Assay_Workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment cluster_incubation_collection Incubation & Collection cluster_elisa ELISA cluster_analysis_final Data Analysis Seed_Cells Seed cells (e.g., fibroblasts, endothelial cells) in a multi-well plate Pre_incubate Pre-incubate cells with serial dilutions of the inhibitor Seed_Cells->Pre_incubate Stimulate Stimulate cells with a sub-maximal concentration of IL-1 Pre_incubate->Stimulate Incubate_Supernatant Incubate for a defined period (e.g., 18-24 hours) Stimulate->Incubate_Supernatant Collect_Supernatant Collect cell culture supernatants Incubate_Supernatant->Collect_Supernatant ELISA_Assay Measure cytokine (IL-6 or IL-8) concentration using ELISA Collect_Supernatant->ELISA_Assay Analyze_IC50 Calculate IC50 values from dose-response curves ELISA_Assay->Analyze_IC50

Caption: Workflow for an IL-1-induced cytokine production assay.

Detailed Steps:

  • Cell Seeding: Human dermal fibroblasts, endothelial cells, or other IL-1 responsive cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

  • Inhibitor Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test inhibitor (this compound, Anakinra, Canakinumab, or Rilonacept). The cells are pre-incubated with the inhibitor for a short period (e.g., 1 hour).

  • IL-1 Stimulation: A pre-determined concentration of recombinant human IL-1α or IL-1β is added to the wells to stimulate cytokine production.

  • Incubation: The plates are incubated for a period sufficient to allow for robust cytokine production (e.g., 18-24 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Supernatant Collection: After incubation, the cell culture supernatants are carefully collected.

  • Cytokine Quantification: The concentration of the target cytokine (e.g., IL-6 or IL-8) in the supernatants is measured using a specific enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: The results are expressed as the percentage of inhibition of IL-1-induced cytokine production. The IC50 value, the concentration of the inhibitor that causes 50% inhibition, is determined from the dose-response curve.

Conclusion

This guide provides a comparative overview of the efficacy of this compound and other IL-1 inhibitors. The data presented highlights the different mechanisms of action and the varying potencies of these therapeutic agents. This compound, as a peptide-based IL-1R1 antagonist, demonstrates potent in vitro activity. Canakinumab and Rilonacept, as biologic agents targeting the IL-1 ligands, exhibit very high affinity and potent neutralizing activity. Anakinra, a recombinant form of the natural IL-1 receptor antagonist, also effectively blocks IL-1 signaling. The choice of a particular inhibitor for research or therapeutic development will depend on various factors, including the specific disease context, the desired pharmacokinetic profile, and the mode of administration. The provided experimental protocols should serve as a valuable resource for researchers aiming to conduct their own comparative studies.

References

Specificity of AF12198: A Comparative Analysis Against Other Cytokine Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the binding specificity and functional activity of AF12198, a potent antagonist of the human interleukin-1 receptor type I (IL-1R1). The data presented herein demonstrates the high selectivity of this compound for its target receptor, a critical attribute for a therapeutic candidate.

Executive Summary

This compound is a synthetic peptide that exhibits high-affinity binding to the human IL-1R1, effectively blocking the pro-inflammatory signaling cascade initiated by interleukin-1 (IL-1).[1] Extensive in vitro studies have characterized its binding profile and functional antagonism, showcasing its specificity for the type I IL-1 receptor over the type II receptor and its murine homolog. This guide summarizes the available quantitative data, provides detailed experimental methodologies for key assays, and visualizes the relevant biological pathways and experimental workflows.

Data Presentation

Table 1: Comparative Binding Affinity of this compound
Receptor TargetLigandIC50Species
Human IL-1 Receptor Type I (IL-1R1) This compound 8 nM Human
Human IL-1 Receptor Type IIThis compound6.7 µMHuman
Murine IL-1 Receptor Type IThis compound>200 µMMurine

IC50 values represent the concentration of the competing ligand (this compound) that displaces 50% of the radiolabeled ligand. Data compiled from multiple sources.[1]

Table 2: Functional Antagonism of this compound
AssayCell TypeIL-1 Induced ReadoutIC50 of this compound
IL-8 ProductionHuman Dermal FibroblastsIL-8 Secretion25 nM
ICAM-1 ExpressionHuman Umbilical Vein Endothelial Cells (HUVEC)ICAM-1 Surface Expression9 nM

IC50 values represent the concentration of this compound that inhibits 50% of the IL-1-induced biological response. Data compiled from multiple sources.[1]

Note: While this compound has been shown to be highly selective for the human IL-1R1 over other IL-1 receptor subtypes, comprehensive data on its cross-reactivity against a broader panel of other cytokine receptors (e.g., TNF-α receptor, IL-6 receptor) is not publicly available.

Experimental Protocols

Radioligand Competition Binding Assay

This protocol outlines a representative method for determining the binding affinity of this compound to the human IL-1R1.

1. Cell Culture and Membrane Preparation:

  • Human cell lines expressing the IL-1R1 (e.g., human dermal fibroblasts) are cultured to confluency.

  • Cells are harvested and homogenized in a lysis buffer.

  • The cell lysate is centrifuged to pellet the cell membranes, which are then washed and resuspended in a binding buffer.

2. Competition Binding Reaction:

  • A constant concentration of radiolabeled IL-1α (e.g., ¹²⁵I-IL-1α) is incubated with the cell membrane preparation.

  • Increasing concentrations of unlabeled this compound are added to compete for binding to the IL-1R1.

  • The reaction is incubated to reach equilibrium.

3. Separation and Detection:

  • The reaction mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

  • The radioactivity retained on the filter is measured using a gamma counter.

4. Data Analysis:

  • The percentage of specific binding of the radioligand is plotted against the concentration of this compound.

  • The IC50 value is determined from the resulting competition curve.

IL-1 Induced IL-8 Production Assay

This protocol describes a method to assess the functional antagonism of this compound on IL-1-induced IL-8 secretion.

1. Cell Culture:

  • Human dermal fibroblasts are seeded in 96-well plates and cultured until they reach confluency.

2. Treatment:

  • Cells are pre-incubated with varying concentrations of this compound for a specified period.

  • Recombinant human IL-1α or IL-1β is then added to the wells to stimulate IL-8 production.

  • Control wells with no IL-1 or no this compound are included.

3. Sample Collection and Analysis:

  • After an incubation period, the cell culture supernatant is collected.

  • The concentration of IL-8 in the supernatant is quantified using a commercially available ELISA kit.

4. Data Analysis:

  • The percentage of inhibition of IL-8 production by this compound is calculated for each concentration.

  • The IC50 value is determined from the dose-response curve.

IL-1 Induced ICAM-1 Expression Assay

This protocol details a method to evaluate the effect of this compound on IL-1-induced ICAM-1 expression on endothelial cells.

1. Cell Culture:

  • Human Umbilical Vein Endothelial Cells (HUVEC) are seeded in multi-well plates and grown to form a monolayer.

2. Treatment:

  • The HUVEC monolayer is treated with different concentrations of this compound.

  • Subsequently, the cells are stimulated with a pro-inflammatory cytokine like IL-1β to induce ICAM-1 expression.

3. Detection of ICAM-1:

  • The expression of ICAM-1 on the cell surface is typically measured by cell-based ELISA or flow cytometry using a specific anti-ICAM-1 antibody.

4. Data Analysis:

  • The level of ICAM-1 expression is quantified and the percentage of inhibition by this compound is calculated.

  • The IC50 value is determined from the resulting dose-response curve.

Mandatory Visualizations

IL1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IL-1 IL-1 IL-1R1 IL-1R1 IL-1->IL-1R1 Binds This compound This compound This compound->IL-1R1 Blocks IL-1RAcP IL-1RAcP IL-1R1->IL-1RAcP Recruits MyD88 MyD88 IL-1RAcP->MyD88 Activates IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK IκB IκB IKK->IκB Phosphorylates NF-κB NF-κB IκB->NF-κB Releases Nucleus Nucleus NF-κB->Nucleus Translocates Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Upregulates

Caption: IL-1 Signaling Pathway and this compound Mechanism of Action.

Experimental_Workflow cluster_binding Binding Affinity Assay cluster_functional Functional Antagonism Assay b1 Prepare IL-1R1 expressing cell membranes b2 Incubate membranes with radiolabeled IL-1α and varying concentrations of this compound b1->b2 b3 Separate bound and free radioligand b2->b3 b4 Quantify bound radioactivity b3->b4 b5 Determine IC50 b4->b5 f1 Culture target cells (e.g., Fibroblasts, HUVEC) f2 Pre-incubate cells with varying concentrations of this compound f1->f2 f3 Stimulate cells with IL-1 f2->f3 f4 Measure downstream effect (e.g., IL-8, ICAM-1) f3->f4 f5 Determine IC50 f4->f5

Caption: General Experimental Workflows for this compound Characterization.

References

A Comparative Guide to the In Vivo Effects of AF12198 and Other Interleukin-1 Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the landscape of interleukin-1 (IL-1) targeted therapies, a clear understanding of the in vivo efficacy and experimental validation of different antagonist is crucial. This guide provides a comprehensive comparison of AF12198, a novel peptide-based IL-1 receptor antagonist, with established biologic IL-1 inhibitors: Anakinra, Canakinumab, and Rilonacept. The information is compiled from preclinical studies to aid in the objective assessment of their performance.

Mechanism of Action: Targeting the IL-1 Signaling Pathway

Interleukin-1, a key pro-inflammatory cytokine, exerts its effects by binding to the IL-1 receptor type I (IL-1RI), initiating a signaling cascade that leads to the expression of various inflammatory mediators. This compound and its counterparts all function by disrupting this initial step, but through different molecular interactions.

This compound is a peptide antagonist that selectively binds to the human type I IL-1 receptor. In contrast, Anakinra is a recombinant form of the naturally occurring IL-1 receptor antagonist (IL-1Ra), which competitively inhibits the binding of both IL-1α and IL-1β to IL-1RI. Canakinumab is a human monoclonal antibody that specifically neutralizes IL-1β, preventing it from binding to its receptor. Rilonacept is a dimeric fusion protein that acts as a soluble decoy receptor, binding to and neutralizing both IL-1α and IL-1β.

Below is a diagram illustrating the IL-1 signaling pathway and the points of intervention for these antagonists.

IL-1 Signaling Pathway and Points of Antagonism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling IL-1b IL-1β IL-1R1 IL-1R1 IL-1b->IL-1R1 Binds IL-1a IL-1α IL-1a->IL-1R1 Binds Canakinumab Canakinumab Canakinumab->IL-1b Neutralizes Rilonacept Rilonacept Rilonacept->IL-1b Traps Rilonacept->IL-1a Traps IL-1RAcP IL-1RAcP IL-1R1->IL-1RAcP Dimerizes MyD88 MyD88 IL-1RAcP->MyD88 Recruits This compound This compound This compound->IL-1R1 Blocks Anakinra Anakinra Anakinra->IL-1R1 Blocks IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NF-kB NF-κB TRAF6->NF-kB MAPKs MAPKs TRAF6->MAPKs Gene Expression Pro-inflammatory Gene Expression NF-kB->Gene Expression MAPKs->Gene Expression

Caption: IL-1 signaling pathway and antagonist intervention points.

In Vivo Efficacy of this compound

This compound has been evaluated in non-human primate and rodent models, demonstrating its potential as an in vivo IL-1 antagonist.

Cynomolgus Monkey Studies

In cynomolgus monkeys, intravenous infusion of this compound was shown to block the ex vivo induction of IL-6 by IL-1 and down-modulate the in vivo induction of IL-6. This was a significant finding as it was the first small molecule to demonstrate IL-1 receptor antagonist activity in vivo.

Table 1: Summary of this compound In Vivo Efficacy in Cynomolgus Monkeys

Animal ModelAdministration RouteKey FindingReference
Cynomolgus MonkeyIntravenous InfusionBlocks ex vivo and in vivo IL-1 induction of IL-6.
Rat Lipopolysaccharide (LPS)-Induced Lung Inflammation Model

Further studies in a rat model of LPS-induced acute lung inflammation demonstrated the anti-inflammatory effects of this compound. Intravenous infusion of this compound 30 minutes before LPS injection significantly attenuated the increase in lung myeloperoxidase (MPO) activity, a marker of neutrophil infiltration.[1] It also reduced lung microvascular leakage at 4, 12, and 24 hours post-LPS challenge.[1]

Table 2: Summary of this compound In Vivo Efficacy in a Rat Lung Inflammation Model

Animal ModelAdministration RouteDoseKey FindingsReference
Rat (LPS-induced lung inflammation)Intravenous Infusion16 mg/kg- Significantly attenuates the increase in lung MPO activity.- Reduces lung microvascular leakage by 32.6% at 4h, 50.1% at 12h, and 65.3% at 24h post-LPS.[1]

Experimental Protocols for this compound In Vivo Studies

Detailed protocols are essential for the replication and validation of experimental findings. Below are the methodologies for the key in vivo studies of this compound.

Cynomolgus Monkey Ex Vivo/In Vivo IL-6 Inhibition Protocol
  • Animal Model: Cynomolgus monkeys.

  • Drug Administration: this compound administered as an intravenous infusion.

  • Ex Vivo Analysis:

    • Blood samples are collected from the monkeys before and during the this compound infusion.

    • Whole blood is then incubated with or without human IL-1β.

    • The subsequent induction of IL-6 is measured to determine the inhibitory effect of the in vivo administered this compound.

  • In Vivo Analysis:

    • This compound is administered via intravenous infusion.

    • IL-1 is administered to induce an in vivo inflammatory response.

    • Blood samples are collected to measure the levels of induced IL-6.

This compound Cynomolgus Monkey Study Workflow cluster_exvivo Ex Vivo Protocol cluster_invivo In Vivo Protocol A1 Administer this compound (IV Infusion) A2 Collect Blood Samples (Pre and During Infusion) A1->A2 A3 Incubate Blood +/- IL-1β A2->A3 A4 Measure IL-6 Levels A3->A4 B1 Administer this compound (IV Infusion) B2 Administer IL-1 B1->B2 B3 Collect Blood Samples B2->B3 B4 Measure IL-6 Levels B3->B4 This compound Rat Lung Inflammation Study Workflow Start Start DrugAdmin Administer this compound (16 mg/kg IV) Start->DrugAdmin End End LPS Induce Lung Injury (LPS IV) DrugAdmin->LPS 30 min Timepoints Euthanize at 4, 12, or 24h LPS->Timepoints MPO Measure Lung MPO Activity Timepoints->MPO Leakage Measure Microvascular Leakage Timepoints->Leakage MPO->End Leakage->End Anakinra Rat CIA Study Workflow Start Start Immunization1 Primary Immunization (Collagen + Adjuvant) Start->Immunization1 End End Immunization2 Booster Immunization Immunization1->Immunization2 Day 7 ArthritisOnset Onset of Clinical Arthritis Immunization2->ArthritisOnset DrugAdmin Begin Anakinra Infusion (Subcutaneous Pump) ArthritisOnset->DrugAdmin Monitoring Monitor Paw Swelling (Clinical Scoring) DrugAdmin->Monitoring Termination Study Termination Monitoring->Termination Histology Joint Histopathology Termination->Histology Biomarkers Biomarker Analysis Termination->Biomarkers Histology->End Biomarkers->End

References

A Head-to-Head In Vitro Comparison of AF12198 and Anakinra: IL-1 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed in vitro comparison of two interleukin-1 (IL-1) receptor antagonists: AF12198, a novel peptide antagonist, and anakinra, a recombinant form of the endogenous IL-1 receptor antagonist (IL-1Ra). The following sections present a summary of their comparative efficacy based on available experimental data, detailed methodologies for key assays, and visualizations of the underlying signaling pathways and experimental workflows.

Data Presentation: Quantitative Comparison

This compound and anakinra both function by competitively inhibiting the binding of IL-1α and IL-1β to the type I IL-1 receptor (IL-1R1), thereby blocking downstream pro-inflammatory signaling.[1][2] The available in vitro data allows for a direct comparison of their binding affinities and functional inhibitory activities.

Table 1: Comparative Binding Affinity for Human IL-1R1
CompoundIC50 (nM)Notes
This compound 8.0[3]Determined by competitive binding assay with 125I-IL-1α.[3]
Anakinra (IL-1Ra) 4.0[3]Determined by competitive binding assay with 125I-IL-1α.[3]

IC50 (Half-maximal inhibitory concentration) values represent the concentration of the antagonist required to inhibit 50% of the radioligand binding.

Table 2: Comparative Functional Inhibitory Activity
AssayCell TypeMeasured EndpointThis compound IC50Anakinra IC50
IL-8 Production InhibitionHuman Dermal FibroblastsIL-1-induced IL-8 secretion25 nM[3][4]Data not available
ICAM-1 Expression InhibitionHuman Endothelial CellsIL-1-induced ICAM-1 expression9 nM[3][4]Data not available
IL-6 Production InhibitionHeparinized Human Primate BloodIL-1 induction of IL-615 µM[3]2 nM[3]
Reporter Gene AssayNot specifiedIL-1-mediated gene expressionData not available6.8 ± 1.1 ng/mL[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are representative protocols for the key in vitro assays used to characterize IL-1 receptor antagonists.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (IC50) of a test compound to the IL-1 receptor.

Methodology:

  • Cell Culture: Culture cells expressing the human type I IL-1 receptor (e.g., EL4-6.1 mouse thymoma cells or CHO cells transfected with human IL-1R1).

  • Membrane Preparation: Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.

  • Binding Reaction: In a 96-well plate, incubate the cell membranes with a constant concentration of a radiolabeled IL-1 ligand (e.g., 125I-IL-1α or 125I-IL-1β).

  • Competitive Inhibition: Add increasing concentrations of the unlabeled competitor (this compound or anakinra) to the wells.

  • Incubation: Incubate the plates at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium.

  • Separation: Separate the membrane-bound radioligand from the unbound radioligand by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

IL-1-Induced Cytokine/Adhesion Molecule Inhibition Assay

This cell-based functional assay measures the ability of an antagonist to block the biological effects of IL-1, such as the production of downstream cytokines (e.g., IL-6, IL-8) or the expression of adhesion molecules (e.g., ICAM-1).

Methodology:

  • Cell Culture: Seed target cells (e.g., human dermal fibroblasts for IL-8, human umbilical vein endothelial cells (HUVECs) for ICAM-1) in 96-well plates and allow them to adhere overnight.

  • Pre-treatment: Pre-incubate the cells with various concentrations of the antagonist (this compound or anakinra) for a specified period (e.g., 1 hour).

  • Stimulation: Add a constant, sub-maximal concentration of recombinant human IL-1β to the wells to stimulate the cells.

  • Incubation: Incubate the plates for a period sufficient to induce the expression of the target molecule (e.g., 6-24 hours).

  • Quantification:

    • For secreted cytokines (IL-6, IL-8): Collect the cell culture supernatant and measure the cytokine concentration using an Enzyme-Linked Immunosorbent Assay (ELISA).

    • For cell-surface molecules (ICAM-1): Fix the cells and quantify the expression of the adhesion molecule using a cell-based ELISA or by flow cytometry.

  • Data Analysis: Calculate the percentage of inhibition for each antagonist concentration relative to the IL-1β-stimulated control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the antagonist concentration.

NF-κB and MAPK Signaling Pathway Inhibition Assay

This assay assesses the ability of an antagonist to block the IL-1-induced activation of intracellular signaling pathways.

Methodology:

  • Cell Culture and Starvation: Plate cells (e.g., HeLa or HEK293 cells) and grow to sub-confluency. Serum-starve the cells for several hours to reduce basal signaling activity.

  • Antagonist Pre-treatment: Pre-incubate the cells with the antagonist (this compound or anakinra) at various concentrations.

  • IL-1 Stimulation: Stimulate the cells with IL-1β for a short period (e.g., 5-30 minutes) to induce the phosphorylation of signaling proteins.

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Determine the total protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

    • Probe the membrane with primary antibodies specific for the phosphorylated forms of key signaling proteins (e.g., phospho-NF-κB p65, phospho-p38 MAPK, phospho-JNK, phospho-ERK).

    • Subsequently, probe with antibodies for the total forms of these proteins to ensure equal loading.

    • Use a secondary antibody conjugated to horseradish peroxidase (HRP) or a fluorescent dye for detection.

  • Data Analysis: Quantify the band intensities using densitometry. The effect of the antagonist is determined by the reduction in the ratio of the phosphorylated protein to the total protein.

Mandatory Visualizations

The following diagrams illustrate the key biological and experimental concepts discussed in this guide.

IL1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IL1 IL-1α / IL-1β IL1R1 IL-1R1 IL1->IL1R1 Binds Antagonist This compound or Anakinra Antagonist->IL1R1 Blocks IL1RAcP IL-1RAcP IL1R1->IL1RAcP Recruits MyD88 MyD88 IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK (p38, JNK, ERK) TAK1->MAPK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates MAPK->Nucleus Translocates Gene Pro-inflammatory Gene Expression Nucleus->Gene Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Plate_Cells 1. Plate Target Cells (e.g., HUVECs) Pre_treat 2. Pre-treat with This compound or Anakinra Plate_Cells->Pre_treat Stimulate 3. Stimulate with IL-1β Pre_treat->Stimulate Incubate 4. Incubate (6-24h) Stimulate->Incubate Quantify 5. Quantify Endpoint (e.g., ELISA for IL-8) Incubate->Quantify Analyze 6. Calculate IC50 Quantify->Analyze Antagonist_MoA cluster_active Active Signaling cluster_inhibited Inhibited Signaling IL1_A IL-1 IL1R1_A IL-1R1 IL1_A->IL1R1_A Response_A Inflammatory Response IL1R1_A->Response_A IL1_I IL-1 IL1R1_I IL-1R1 IL1_I->IL1R1_I Antagonist_I Antagonist Antagonist_I->IL1R1_I Response_I No Response IL1R1_I->Response_I

References

Unveiling the Action of AF12198: A Comparative Guide to IL-1R1 Antagonism

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of AF12198, a potent peptide antagonist of the human type I interleukin-1 receptor (IL-1R1), with alternative therapeutic agents. We present supporting experimental data, detailed protocols for mechanism-of-action studies, and visualizations to elucidate the complex signaling pathways involved.

Interleukin-1 (IL-1) is a key mediator of inflammatory responses, and its dysregulation is implicated in a wide range of diseases. This compound has emerged as a promising therapeutic candidate by selectively targeting the IL-1R1, thereby inhibiting the downstream signaling cascade that drives inflammation. This guide will delve into the experimental confirmation of this compound's mechanism of action and compare its performance with established IL-1 inhibitors.

Comparative Analysis of IL-1 Receptor Antagonists

To understand the therapeutic potential of this compound, it is crucial to compare its binding affinity and functional inhibition with other agents that target the IL-1 pathway. The following table summarizes key quantitative data for this compound and its alternatives.

CompoundTypeTargetBinding Affinity (Kd)Functional Inhibition (IC50)
This compound Peptide AntagonistHuman IL-1R1Not explicitly found8 nM (for binding to IL-1R1)[1]
Anakinra (recombinant IL-1Ra) Recombinant ProteinIL-1R1~150 pM[2]~1.6 nM (for blocking IL-1R1)[1]
Rilonacept (IL-1 Trap) Soluble Decoy ReceptorIL-1β, IL-1α0.5 pM (for IL-1β), 1.4 pM (for IL-1α)[3][4]~2 pM (for IL-1β induced IL-6 secretion)[5]
Canakinumab (monoclonal antibody) Monoclonal AntibodyIL-1β~35-40 pM[5][6]~43 pM (in vitro neutralization)[7]

Experimental Protocols for Confirming Mechanism of Action

To experimentally validate the mechanism of action of this compound and its alternatives, a series of in vitro assays can be employed. These protocols provide a framework for assessing receptor binding, downstream signaling, and cellular responses.

Competitive Radioligand Binding Assay for IL-1R1

This assay determines the ability of a test compound to compete with a radiolabeled ligand for binding to the IL-1R1.

Materials:

  • Human IL-1R1 expressing cells (e.g., EL-4 thymoma cells) or membrane preparations

  • Radiolabeled IL-1α or IL-1β (e.g., [125I]-IL-1α)

  • Test compounds (this compound and alternatives)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)

  • Glass fiber filters

  • Scintillation counter

Protocol:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the cell membranes or whole cells, the radiolabeled ligand at a concentration near its Kd, and the test compound dilutions.

  • Incubate the plate at room temperature for 2-4 hours to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Wash the filters with ice-cold binding buffer to remove non-specific binding.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

IL-8 Secretion Assay (Sandwich ELISA)

This assay measures the ability of a compound to inhibit IL-1-induced production of the pro-inflammatory chemokine IL-8 from cells.

Materials:

  • Human dermal fibroblasts or a similar IL-1 responsive cell line

  • Recombinant human IL-1β

  • Test compounds (this compound and alternatives)

  • Human IL-8 ELISA kit (containing capture antibody, detection antibody, standard, and substrate)

  • Cell culture medium and supplements

  • Microplate reader

Protocol:

  • Seed human dermal fibroblasts in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with serial dilutions of the test compounds for 1 hour.

  • Stimulate the cells with a sub-maximal concentration of IL-1β (e.g., 1 ng/mL) for 18-24 hours.

  • Collect the cell culture supernatants.

  • Perform the IL-8 sandwich ELISA according to the manufacturer's instructions. Briefly:

    • Coat a 96-well plate with the IL-8 capture antibody.

    • Add the collected supernatants and IL-8 standards to the wells and incubate.

    • Wash the wells and add the biotinylated IL-8 detection antibody.

    • Wash the wells and add streptavidin-HRP conjugate.

    • Wash the wells and add a chromogenic substrate (e.g., TMB).

    • Stop the reaction and measure the absorbance at 450 nm.

  • Calculate the IL-8 concentration in each sample from the standard curve and determine the IC50 of the test compounds.

ICAM-1 Expression Assay (Flow Cytometry)

This assay quantifies the inhibition of IL-1-induced cell surface expression of the adhesion molecule ICAM-1.

Materials:

  • Human umbilical vein endothelial cells (HUVECs) or a similar cell line

  • Recombinant human IL-1β

  • Test compounds (this compound and alternatives)

  • Fluorescently labeled anti-human ICAM-1 antibody (e.g., FITC-conjugated)

  • Flow cytometer

  • Cell staining buffer (e.g., PBS with 1% BSA)

Protocol:

  • Culture HUVECs in appropriate vessels until confluent.

  • Pre-treat the cells with serial dilutions of the test compounds for 1 hour.

  • Stimulate the cells with IL-1β (e.g., 10 ng/mL) for 6-8 hours.

  • Harvest the cells using a non-enzymatic cell dissociation solution.

  • Wash the cells with cold cell staining buffer.

  • Incubate the cells with a fluorescently labeled anti-ICAM-1 antibody for 30 minutes on ice in the dark.

  • Wash the cells to remove unbound antibody.

  • Resuspend the cells in staining buffer and analyze by flow cytometry.

  • Quantify the mean fluorescence intensity (MFI) of ICAM-1 staining and determine the IC50 of the test compounds.

Visualizing the Mechanism of Action

To further clarify the mechanism of this compound and its alternatives, the following diagrams illustrate the key signaling pathways and experimental workflows.

AF12198_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IL-1β IL-1β IL1R1 IL-1R1 IL-1β->IL1R1 Binds This compound This compound This compound->IL1R1 Blocks IL1RAcP IL-1RAcP IL1R1->IL1RAcP Recruits MyD88 MyD88 IL1RAcP->MyD88 Activates IRAK IRAK MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 NF-κB NF-κB TRAF6->NF-κB Pro-inflammatory\nGenes Pro-inflammatory Genes NF-κB->Pro-inflammatory\nGenes Upregulates

Caption: this compound competitively antagonizes IL-1R1, preventing IL-1β binding and subsequent pro-inflammatory signaling.

Experimental_Workflow cluster_assays In Vitro Assays cluster_readouts Quantitative Readouts Binding Competitive Binding Assay IC50 IC50 Determination Binding->IC50 Kd Kd Calculation Binding->Kd Secretion IL-8 Secretion Assay Secretion->IC50 Expression ICAM-1 Expression Assay MFI Mean Fluorescence Intensity Expression->MFI Comparison Comparative Analysis IC50->Comparison Kd->Comparison MFI->Comparison

Caption: Workflow for the experimental validation and comparison of IL-1R1 antagonists.

Alternatives_Comparison cluster_antagonists IL-1R1 Antagonists cluster_ligand_blockers IL-1 Ligand Blockers This compound This compound IL1R1 IL-1R1 This compound->IL1R1 Anakinra Anakinra (IL-1Ra) Anakinra->IL1R1 Rilonacept Rilonacept (Decoy Receptor) IL-1β IL-1β Rilonacept->IL-1β Canakinumab Canakinumab (Antibody) Canakinumab->IL-1β IL-1β->IL1R1

Caption: Comparison of the molecular targets of this compound and its alternatives in the IL-1 pathway.

References

Comparative Analysis of AF12198 Cross-Reactivity with Non-Human Interleukin-1 Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the species selectivity of the IL-1 receptor antagonist, AF12198, with supporting experimental data and comparisons to alternative therapies.

This guide provides a comprehensive overview of the cross-reactivity profile of this compound, a peptide-based antagonist of the human Interleukin-1 Receptor type 1 (IL-1R1). Understanding the species-specific interactions of this compound is critical for the appropriate design and interpretation of preclinical studies. This document summarizes available binding and functional data, outlines experimental methodologies, and offers a comparison with other notable IL-1 receptor antagonists.

Summary of this compound Cross-Reactivity

This compound exhibits a high degree of selectivity for the human IL-1R1. Experimental data indicates that it does not bind to the murine IL-1R1, highlighting its species-specific nature. However, in vivo functional activity has been demonstrated in cynomolgus monkeys, suggesting that this compound can interact with the IL-1R1 in this non-human primate species.

Quantitative Data on Receptor Binding and Functional Inhibition

The following tables summarize the inhibitory concentrations (IC50) of this compound for receptor binding and downstream functional responses.

Table 1: this compound Binding Affinity to IL-1 Receptors

SpeciesReceptor TypeIC50Reference
HumanIL-1 Receptor Type I8 nM[1]
HumanIL-1 Receptor Type II6.7 µM[1]
MurineIL-1 Receptor Type I>200 µM[1]

Table 2: this compound Functional Activity

AssayCell Type/SystemSpeciesIC50Reference
IL-1-induced IL-8 ProductionHuman Dermal FibroblastsHuman25 nM[1]
IL-1-induced ICAM-1 ExpressionHuman Umbilical Vein Endothelial Cells (HUVEC)Human9 nM[1]
IL-1-induced IL-6 Induction (ex vivo)Whole BloodHuman15 µM[1]
IL-1-induced IL-6 Induction (ex vivo)Whole BloodCynomolgus Monkey17 µM[1]

Comparison with Alternative IL-1 Receptor Antagonists

The cross-reactivity profile of this compound can be further understood by comparing it to other IL-1 targeted biologics.

Table 3: Cross-Reactivity of IL-1 Receptor Antagonists

AntagonistMechanism of ActionHumanMurineRatRabbitCynomolgus MonkeyMarmoset
This compound Peptide antagonist of IL-1R1Active Inactive No DataNo DataActive No Data
Anakinra (recombinant human IL-1ra)Competitively inhibits IL-1 binding to IL-1R1Active Active Active No DataActive No Data
Canakinumab (monoclonal antibody against IL-1β)Neutralizes human IL-1βActive Inactive Inactive Inactive Inactive Active

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

IL-1 Receptor Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled IL-1 ligand for binding to the IL-1 receptor.

  • Cells: EL-4 murine lymphoma cells (for murine IL-1R1) or human cell lines expressing human IL-1R1 or IL-1R2.

  • Radioligand: 125I-labeled recombinant human IL-1α.

  • Procedure:

    • Cells expressing the target receptor are incubated with a fixed concentration of 125I-IL-1α.

    • Increasing concentrations of the unlabeled competitor (e.g., this compound) are added to the incubation mixture.

    • The mixture is incubated to allow binding to reach equilibrium.

    • Cell-bound radioactivity is separated from unbound radioactivity by centrifugation through an oil cushion.

    • The cell pellet is counted in a gamma counter to determine the amount of bound 125I-IL-1α.

    • The IC50 value is calculated as the concentration of the competitor that inhibits 50% of the specific binding of 125I-IL-1α.

IL-1-Induced IL-8 Production in Human Dermal Fibroblasts

This functional assay assesses the ability of an antagonist to block the downstream signaling of IL-1, leading to the production of the chemokine IL-8.

  • Cells: Primary human dermal fibroblasts.

  • Stimulus: Recombinant human IL-1α or IL-1β.

  • Procedure:

    • Human dermal fibroblasts are plated in multi-well plates and grown to confluence.

    • The cells are pre-incubated with varying concentrations of the antagonist (this compound) for a specified period.

    • A fixed concentration of IL-1 is then added to the wells to stimulate the cells.

    • After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.

    • The concentration of IL-8 in the supernatant is quantified using a specific enzyme-linked immunosorbent assay (ELISA).

    • The IC50 value is determined as the concentration of the antagonist that causes a 50% reduction in IL-1-induced IL-8 production.

IL-1-Induced ICAM-1 Expression in HUVECs

This assay measures the antagonist's ability to inhibit the IL-1-mediated upregulation of the adhesion molecule ICAM-1 on endothelial cells.

  • Cells: Human Umbilical Vein Endothelial Cells (HUVECs).

  • Stimulus: Recombinant human IL-1α or IL-1β.

  • Procedure:

    • HUVECs are cultured in multi-well plates.

    • The cells are treated with different concentrations of the antagonist (this compound) followed by stimulation with a fixed concentration of IL-1.

    • After an incubation period (e.g., 6-24 hours), the expression of ICAM-1 on the cell surface is measured. This can be done by:

      • Cell-based ELISA: Fixing the cells and using a primary antibody against ICAM-1 followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a colorimetric substrate.

      • Flow Cytometry: Staining the cells with a fluorescently labeled anti-ICAM-1 antibody and analyzing the fluorescence intensity.

    • The IC50 value is calculated as the concentration of the antagonist that inhibits 50% of the IL-1-induced ICAM-1 expression.

Ex Vivo IL-1-Induced IL-6 Production in Whole Blood

This assay provides a more physiologically relevant system to assess the functional activity of an antagonist in the presence of blood components.

  • Sample: Freshly drawn heparinized whole blood from humans or cynomolgus monkeys.

  • Stimulus: Recombinant human IL-1β.

  • Procedure:

    • Whole blood samples are pre-incubated with various concentrations of the antagonist (this compound).

    • A predetermined concentration of IL-1β is added to the blood to induce IL-6 production.

    • The blood is incubated for a set period (e.g., 8 hours) at 37°C.

    • Following incubation, plasma is separated by centrifugation.

    • The concentration of IL-6 in the plasma is measured by a specific ELISA.

    • The IC50 value is the concentration of the antagonist that results in a 50% inhibition of IL-1-induced IL-6 production.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and the underlying biological mechanisms, the following diagrams are provided.

IL1_Signaling_Pathway IL1 IL-1α / IL-1β IL1R1 IL-1R1 IL1->IL1R1 Binds IL1RAP IL-1RAcP IL1R1->IL1RAP Recruits MyD88 MyD88 IL1RAP->MyD88 Activates IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 NFkB NF-κB Activation TRAF6->NFkB MAPK MAPK Activation TRAF6->MAPK Gene Gene Expression (e.g., IL-8, ICAM-1, IL-6) NFkB->Gene MAPK->Gene This compound This compound This compound->IL1R1 Blocks

Caption: IL-1 signaling pathway and the inhibitory action of this compound.

Receptor_Binding_Assay cluster_0 Experimental Setup cluster_1 Procedure cluster_2 Data Analysis Cells Cells expressing IL-1 Receptor Incubation Incubate to reach equilibrium Cells->Incubation Radioligand 125I-IL-1α Radioligand->Incubation Competitor This compound (Increasing Conc.) Competitor->Incubation Separation Separate bound from unbound ligand Incubation->Separation Counting Count radioactivity in cell pellet Separation->Counting Calculation Calculate % inhibition and determine IC50 Counting->Calculation

Caption: Workflow for the IL-1 receptor binding assay.

Functional_Assay_Workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 Measurement & Analysis Cells Plate Human Cells (e.g., Fibroblasts, HUVECs) Preincubation Pre-incubate with This compound Cells->Preincubation Stimulation Stimulate with IL-1 Preincubation->Stimulation Collection Collect Supernatant or Lyse Cells Stimulation->Collection Quantification Quantify Response (ELISA, Flow Cytometry) Collection->Quantification IC50 Determine IC50 Quantification->IC50

Caption: General workflow for in vitro functional assays.

References

A Comparative Guide to the Potency of AF12198 and Endogenous IL-1ra

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the synthetic peptide antagonist AF12198 and the endogenous interleukin-1 receptor antagonist (IL-1ra). The following sections present quantitative data on their respective potencies, detailed experimental methodologies for key assays, and visualizations of relevant biological pathways and experimental workflows.

Data Presentation: Quantitative Comparison of Potency

The relative potency of this compound and endogenous IL-1ra has been evaluated in various in vitro and in vivo assays. The following tables summarize the key quantitative data for easy comparison.

Parameter This compound Endogenous IL-1ra Receptor/Assay Condition Reference
Binding Affinity (IC50) 8.0 nM4.0 nMHuman Type I Interleukin-1 Receptor (IL-1R1)[1]
Binding Affinity (Kd) Not explicitly reported70 pMSoluble Human Type I Interleukin-1 Receptor (sIL-1RI)[2]
Binding Affinity (Kd) Not explicitly reported0.1 - 1 nMHuman Type I Interleukin-1 Receptor (IL-1R1)[3]

Table 1: Receptor Binding Affinity. This table compares the binding affinity of this compound and endogenous IL-1ra to the human type I IL-1 receptor. Lower values indicate higher affinity.

In Vitro Assay This compound IC50 Endogenous IL-1ra IC50 Cell Type/Condition Reference
IL-1-induced IL-8 Production25 nMNot explicitly compared in the same studyHuman Dermal Fibroblasts[1][4]
IL-1-induced ICAM-1 Expression9 nMNot explicitly compared in the same studyEndothelial Cells[1][4]
IL-1-induced IL-6 Induction15 µM2 nMHeparinized Human Primate Blood[1]
IL-1-induced IL-6 Induction17 µM30 nMBlood from Cynomolgus Monkeys[1]

Table 2: In Vitro Functional Potency. This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and endogenous IL-1ra in various cell-based assays that measure the downstream effects of IL-1 signaling.

In Vivo Model This compound Efficacy Endogenous IL-1ra Efficacy Key Findings Reference
LPS-induced Inflammation in RatsEffectiveNot directly comparedThis compound significantly attenuated the increase in lung MPO activity and reduced lung microvascular leakage.[1]
IL-1-induced IL-6 production in Cynomolgus MonkeysEffectiveEffectiveBoth this compound and IL-1ra blocked ex vivo IL-1 induction of IL-6.[1][4]
Animal Models of Arthritis (e.g., rat adjuvant arthritis, collagen-induced arthritis)Not explicitly reported in direct comparisonEffectiveIL-1ra showed modest anti-inflammatory effects but marked inhibition of bone resorption. In collagen-induced arthritis, it suppressed all aspects of the disease.[5]
Human Rheumatoid ArthritisNot testedModest EfficacyClinical trials showed modest inhibition of joint swelling and progression of bone lesions.[5][6][7]

Table 3: In Vivo Efficacy. This table provides an overview of the in vivo effects of this compound and endogenous IL-1ra in preclinical and clinical models of inflammation and arthritis. A direct head-to-head in vivo comparative study was not identified in the reviewed literature.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are representative protocols for the key assays cited in this guide.

Radioligand Binding Assay for IL-1 Receptor Affinity

This protocol describes a method to determine the binding affinity of antagonists like this compound and IL-1ra to the IL-1 receptor.

Objective: To determine the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50) of a test compound for the IL-1 receptor.

Materials:

  • Cell line expressing the human Type I IL-1 Receptor (e.g., EL4 murine thymoma cells).

  • Radiolabeled IL-1α or IL-1β (e.g., ¹²⁵I-IL-1α).

  • Unlabeled this compound and IL-1ra.

  • Binding buffer (e.g., RPMI 1640 with 1% BSA).

  • Wash buffer (e.g., ice-cold PBS).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Cell Preparation: Culture and harvest cells expressing the IL-1R1. Resuspend the cells in binding buffer to a concentration of 1-5 x 10⁶ cells/mL.

  • Competition Binding: In a 96-well plate, add a fixed concentration of radiolabeled IL-1 (e.g., 50 pM ¹²⁵I-IL-1α) to each well.

  • Add increasing concentrations of the unlabeled competitor (this compound or IL-1ra) to the wells. Include a control with no competitor (total binding) and a control with a large excess of unlabeled IL-1 to determine non-specific binding.

  • Add the cell suspension to each well.

  • Incubate the plate at 4°C for 2-4 hours to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Kd of the competitor can be calculated from the IC50 using the Cheng-Prusoff equation.

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis radioligand Radiolabeled IL-1 mix Mix Components in 96-well plate radioligand->mix competitor Unlabeled Antagonist (this compound or IL-1ra) competitor->mix cells IL-1R1 Expressing Cells cells->mix incubate Incubate at 4°C mix->incubate filter Filter and Wash incubate->filter count Scintillation Counting filter->count plot Plot Data count->plot calculate Calculate IC50/Kd plot->calculate

Radioligand Binding Assay Workflow
IL-1-induced IL-8 Production Assay

This protocol outlines a method to assess the inhibitory effect of this compound and IL-1ra on IL-1-induced IL-8 production by cells.

Objective: To determine the IC50 of a test compound for the inhibition of IL-1-induced IL-8 secretion.

Materials:

  • Human Dermal Fibroblasts or other IL-1 responsive cells.

  • Recombinant human IL-1β.

  • This compound and IL-1ra.

  • Cell culture medium.

  • Human IL-8 ELISA kit.

  • 96-well cell culture plates.

  • Plate reader.

Procedure:

  • Cell Seeding: Seed human dermal fibroblasts in a 96-well plate at a density of 1-2 x 10⁴ cells/well and culture overnight.

  • Treatment: Pre-incubate the cells with varying concentrations of this compound or IL-1ra for 1 hour.

  • Stimulation: Add a fixed concentration of IL-1β (e.g., 1 ng/mL) to each well (except for the unstimulated control).

  • Incubate the plate for 24 hours at 37°C in a CO₂ incubator.

  • Sample Collection: Collect the cell culture supernatants.

  • ELISA for IL-8: Quantify the concentration of IL-8 in the supernatants using a commercial human IL-8 ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Plot the percentage of IL-8 inhibition against the logarithm of the antagonist concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G cluster_cell_culture Cell Culture cluster_treatment Treatment & Stimulation cluster_quantification Quantification cluster_analysis Data Analysis seed Seed Cells preincubate Pre-incubate with Antagonist seed->preincubate stimulate Stimulate with IL-1β preincubate->stimulate collect Collect Supernatant stimulate->collect elisa IL-8 ELISA collect->elisa plot Plot Inhibition Curve elisa->plot calculate Calculate IC50 plot->calculate

IL-8 Production Inhibition Assay Workflow
IL-1-induced ICAM-1 Expression Assay

This protocol describes a cell-based ELISA to measure the inhibition of IL-1-induced Intercellular Adhesion Molecule-1 (ICAM-1) expression on endothelial cells.

Objective: To determine the IC50 of a test compound for the inhibition of IL-1-induced ICAM-1 expression.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs).

  • Recombinant human IL-1β.

  • This compound and IL-1ra.

  • Cell culture medium.

  • Primary antibody against human ICAM-1.

  • HRP-conjugated secondary antibody.

  • TMB substrate.

  • Stop solution.

  • 96-well cell culture plates.

  • Plate reader.

Procedure:

  • Cell Seeding: Seed HUVECs in a 96-well plate and grow to confluence.

  • Treatment: Pre-incubate the cells with varying concentrations of this compound or IL-1ra for 1 hour.

  • Stimulation: Add a fixed concentration of IL-1β (e.g., 10 ng/mL) to each well (except for the unstimulated control).

  • Incubate the plate for 18-24 hours at 37°C.

  • Cell-Based ELISA:

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde.

    • Block non-specific binding with a blocking buffer.

    • Incubate with a primary antibody against human ICAM-1.

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Wash and add TMB substrate.

    • Stop the reaction with a stop solution.

  • Quantification: Measure the absorbance at 450 nm using a plate reader.

  • Data Analysis: Plot the percentage of ICAM-1 expression inhibition against the logarithm of the antagonist concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathway and Mechanism of Action

Both this compound and endogenous IL-1ra act as competitive antagonists at the Type I Interleukin-1 Receptor (IL-1R1). They bind to the receptor but do not elicit a downstream signal, thereby preventing the binding of the agonist ligands IL-1α and IL-1β and subsequent pro-inflammatory signaling.

G cluster_ligands Ligands cluster_receptor Receptor Complex cluster_signaling Downstream Signaling IL-1α IL-1α IL-1R1 IL-1R1 IL-1α->IL-1R1 Binds IL-1β IL-1β IL-1β->IL-1R1 Binds This compound This compound This compound->IL-1R1 Blocks IL-1ra IL-1ra IL-1ra->IL-1R1 Blocks IL-1RAcP IL-1RAcP IL-1R1->IL-1RAcP Recruits MyD88 MyD88 IL-1RAcP->MyD88 Activates IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NF-κB & AP-1 NF-κB & AP-1 TRAF6->NF-κB & AP-1 Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression NF-κB & AP-1->Pro-inflammatory Gene Expression

IL-1 Signaling Pathway and Antagonism

References

Safety Operating Guide

Essential Safety and Disposal Procedures for AF12198

Author: BenchChem Technical Support Team. Date: November 2025

AF12198 is a peptide antagonist of the human type I interleukin-1 receptor (IL1-R1) and should be handled with care.[2][3] Unused or expired peptides should never be disposed of in regular trash or down the drain, as this can pose environmental and health risks.[4] Adherence to your institution's chemical waste disposal guidelines is mandatory.[4]

Operational Plan for this compound Disposal

The following step-by-step guide outlines the recommended procedure for the safe disposal of this compound, whether in solid (powder) form or in solution.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound waste, ensure you are wearing appropriate PPE:

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • Laboratory coat

Step 2: Waste Identification and Segregation

Properly identify and segregate this compound waste to prevent accidental mixing with incompatible chemicals.[5][6]

  • Solid Waste: Collect any solid this compound, including empty vials and contaminated labware (e.g., spatulas, weigh boats), in a designated, leak-proof, and clearly labeled hazardous waste container.[6] The label should include the full chemical name ("this compound"), the words "Hazardous Waste," the date of accumulation, and the principal investigator's name and contact information.[6][7]

  • Liquid Waste: Unused or expired solutions of this compound should be collected in a separate, compatible, and sealed hazardous waste container.[6][7] Do not mix with other solvent waste streams unless compatibility has been confirmed. The container must be clearly labeled as described above.

  • Contaminated Labware: Glassware and other lab materials contaminated with this compound should be treated as hazardous waste.[6] If possible, rinse them three times with a suitable solvent, and collect the rinsate as hazardous liquid waste.[6] After this decontamination, the labware may be disposed of according to standard laboratory procedures for non-hazardous glass or plastic waste.[8]

Step 3: Storage of Waste

Store the designated hazardous waste containers in a secure, secondary containment area away from incompatible materials.[6] This area should be clearly marked as a hazardous waste accumulation site.

Step 4: Arrange for Professional Disposal

Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal service to arrange for the collection and proper disposal of the this compound waste.[5][7] Provide them with all necessary information about the waste, as indicated on your hazardous waste label.

Data Presentation: Key Properties of this compound

For easy reference, the following table summarizes key quantitative data for this compound.

PropertyValue
CAS Number 185413-30-3
Molecular Formula C₉₆H₁₂₃N₁₉O₂₂
Molecular Weight 1895.14 g/mol
Storage (Solid) -20°C for up to 1 year, -80°C for 2 years
Storage (Solution) -20°C for 1 month, -80°C for 6 months

Data sourced from various chemical suppliers.[2][3][9]

Experimental Protocols: Not Applicable

As this document pertains to disposal procedures, detailed experimental protocols for the use of this compound are not included. Please refer to relevant research publications for methodologies related to its application.

Mandatory Visualization: this compound Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

AF12198_Disposal_Workflow start Start: this compound Waste Generation ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe identify Step 2: Identify Waste Type ppe->identify solid_waste Solid Waste (Powder, Vials, Contaminated Items) identify->solid_waste Is it solid? liquid_waste Liquid Waste (Solutions, Rinsate) identify->liquid_waste Is it liquid? segregate_solid Segregate in Labeled Solid Hazardous Waste Container solid_waste->segregate_solid segregate_liquid Segregate in Labeled Liquid Hazardous Waste Container liquid_waste->segregate_liquid storage Step 3: Store in Secure Secondary Containment segregate_solid->storage segregate_liquid->storage disposal Step 4: Contact EHS for Professional Disposal storage->disposal end End: Waste Disposed disposal->end

Caption: Workflow for the safe disposal of this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。